molecular formula C24H23F3N4O B560061 Lgh-447 CAS No. 1210608-43-7

Lgh-447

Cat. No.: B560061
CAS No.: 1210608-43-7
M. Wt: 440.5 g/mol
InChI Key: VRQXRVAKPDCRCI-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PIM447 (also known as LGH447) is a novel and potent oral pan-PIM (proviral insertion site of Moloney murine leukemia) kinase inhibitor with high selectivity, demonstrating Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively . Its primary research value lies in oncology, particularly for investigating therapeutic strategies in hematologic malignancies like multiple myeloma and acute myeloid leukemia (AML). The compound exerts its cytotoxic effects through multiple mechanisms, including cell-cycle disruption and the induction of apoptosis. This is mediated by a decrease in phospho-Bad (Ser112) and c-Myc protein levels, coupled with the inhibition of the mTORC1 signaling pathway . Preclinical studies have shown that PIM447 displays very strong synergy with standard-of-care treatments for multiple myeloma, including combinations with bortezomib plus dexamethasone, and immunomodulatory drugs like lenalidomide or pomalidomide plus dexamethasone . Furthermore, PIM447 exhibits a unique dual action in myeloma models, delivering direct antimyeloma effects while also providing bone-protective benefits by inhibiting osteoclast formation and bone resorption, and enhancing osteoblast activity . Research in AML models, particularly in cells with AML1-ETO and KIT mutations, has shown that PIM447 can inhibit cell proliferation, induce G0/G1 phase cell cycle arrest, and significantly disrupt cellular metabolism by reducing both glycolytic and oxidative phosphorylation ATP production rates . Proof of principle for PIM kinase inhibition in multiple myeloma has been demonstrated in a first-in-human clinical trial (NCT02370706), where PIM447 showed antitumor activity in patients with relapsed and/or refractory disease . This product is intended for research use only and is not for human consumption.

Properties

IUPAC Name

N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N4O/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26/h2-8,12-15H,9-11,28H2,1H3,(H,31,32)/t13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQXRVAKPDCRCI-ZNMIVQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210608-43-7
Record name LGH-447
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210608437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LGH-447
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LGH-447
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TG5O4V25H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lgh-447: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lgh-447, also known as PIM447, is a potent and selective, orally bioavailable pan-PIM kinase inhibitor. The PIM kinase family, comprising PIM1, PIM2, and PIM3, consists of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpression of PIM kinases is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, effects on downstream signaling pathways, and detailed protocols for key experimental assays.

Core Mechanism of Action: Pan-PIM Kinase Inhibition

This compound exerts its therapeutic effects through the direct inhibition of all three PIM kinase isoforms. It binds to the ATP-binding pocket of the PIM kinases, preventing the phosphorylation of their downstream substrates.[5] This inhibition leads to the disruption of multiple oncogenic signaling pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells that overexpress PIM kinases.[1][2]

Biochemical Potency and Selectivity

This compound is a highly potent inhibitor of PIM kinases with picomolar affinity. Its selectivity for PIM kinases over other related kinases is a key feature, minimizing off-target effects.

Table 1: Biochemical Activity of this compound Against PIM Kinases

TargetAssay TypeKiReference
PIM1Cell-free assay6 pM[6]
PIM2Cell-free assay18 pM[6]
PIM3Cell-free assay9 pM[6]

Table 2: Selectivity Profile of this compound

KinaseAssay TypeIC50Fold Selectivity vs. PIM1 (Ki)Reference
PIM2Biochemical Assay<0.003 µM-[6]
GSK3βBiochemical Assay1 - 5 µM>166,667x[6]
PKN1Biochemical Assay1 - 5 µM>166,667x[6]
PKCτBiochemical Assay1 - 5 µM>166,667x[6]
Other Kinases (panel of 68)Biochemical Assay>9 µM>1,500,000x[6]
Cellular Activity

In cellular assays, this compound demonstrates potent anti-proliferative activity against a range of cancer cell lines, particularly those of hematologic origin.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssay TypeGI50/IC50Incubation TimeReference
MOLM16Acute Myeloid LeukemiaCellTiter-Glo0.01 µM (GI50)3 days[6]
KG1Acute Myeloid LeukemiaCellTiter-Glo0.01 µM (GI50)3 days[6]
EOL-1Eosinophilic LeukemiaCellTiter-Glo0.01 µM (GI50)3 days[6]
MM1SMultiple MyelomaMTT0.2 - 3.3 µM (IC50)48 hours[7]
MM1RMultiple MyelomaMTT0.2 - 3.3 µM (IC50)48 hours[7]
RPMI-8226Multiple MyelomaMTT0.2 - 3.3 µM (IC50)48 hours[7]
HuH6HepatoblastomaAlamarBlue™LD50 = 13 µM72 hours[8]
COA67HepatoblastomaAlamarBlue™LD50 = 10 µM72 hours[8]

Downstream Signaling Pathways and Cellular Effects

The inhibition of PIM kinases by this compound triggers a cascade of downstream events, impacting key cellular processes involved in cancer progression.

Inhibition of the mTORC1 Pathway

This compound has been shown to inhibit the mTORC1 pathway.[6] This is evidenced by a decrease in the phosphorylation of downstream mTORC1 effectors such as 4E-BP1 and the ribosomal protein S6 (S6RP).[7][9] The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition by this compound contributes to the compound's anti-cancer effects.[6]

Induction of Apoptosis

This compound is cytotoxic to myeloma cells by inducing apoptosis.[6] This is mediated by a decrease in the levels of phosphorylated Bad (Ser112) and the proto-oncogene c-Myc.[6] The dephosphorylation of Bad promotes its pro-apoptotic function. The downregulation of c-Myc, a key regulator of cell proliferation and survival, further contributes to the apoptotic response.[9]

Cell Cycle Disruption

Treatment with this compound leads to cell cycle disruption in cancer cells.[6] Specifically, it has been observed to cause an increase in the G0-G1 phase and a decrease in the S-G2-M phases of the cell cycle.[7] This cell cycle arrest prevents cancer cells from proliferating.

Bone-Protective Effects

In the context of multiple myeloma, a disease characterized by osteolytic bone lesions, this compound exhibits a dual therapeutic benefit.[7] Besides its direct anti-myeloma activity, it also inhibits osteoclast formation and resorption.[6] This is achieved by downregulating key molecules involved in these processes and disrupting the F-actin ring necessary for osteoclast function.[7]

Lgh447_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis CytokineReceptor Cytokine Receptor PIM PIM Kinases (PIM1, PIM2, PIM3) CytokineReceptor->PIM Activation Lgh447 This compound Lgh447->PIM mTORC1 mTORC1 PIM->mTORC1 pBad p-Bad (Ser112) PIM->pBad cMyc c-Myc PIM->cMyc p4EBP1 p-4EBP1 mTORC1->p4EBP1 pS6RP p-S6RP mTORC1->pS6RP Bad Bad Apoptosis Apoptosis Bad->Apoptosis pBad->Apoptosis CellCycle Cell Cycle Progression cMyc->CellCycle CellCycle->Apoptosis Inhibition of progression leads to

Caption: this compound signaling pathway.

Detailed Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of PIM kinases by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant PIM Kinase (PIM1, PIM2, or PIM3)

  • Kinase Substrate (e.g., BAD-derived peptide)

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of this compound solution (or DMSO for control).

    • 2 µL of PIM kinase solution.

    • 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with no enzyme). Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates metabolically active cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Incubate for the desired time period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the GI50 or IC50 value.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells (5,000-10,000 cells/well) in 96-well plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_compound Prepare Serial Dilutions of this compound incubate_overnight->prepare_compound treat_cells Treat Cells with this compound incubate_overnight->treat_cells prepare_compound->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment equilibrate_plate Equilibrate to Room Temp (30 min) incubate_treatment->equilibrate_plate add_reagent Add CellTiter-Glo® Reagent equilibrate_plate->add_reagent mix_lyse Mix on Orbital Shaker (2 min) to lyse cells add_reagent->mix_lyse stabilize_signal Incubate at Room Temp (10 min) mix_lyse->stabilize_signal measure_luminescence Measure Luminescence stabilize_signal->measure_luminescence analyze_data Analyze Data (Calculate IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for cell viability assay.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect changes in the phosphorylation status of specific proteins within a cell lysate.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-phospho-S6RP)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on a 10% bis-Tris SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Detection: Add ECL detection reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Conclusion

This compound is a potent and selective pan-PIM kinase inhibitor with a well-defined mechanism of action. By targeting all three PIM kinase isoforms, it effectively disrupts key signaling pathways involved in cell survival and proliferation, leading to cell cycle arrest and apoptosis in cancer cells. Its dual action of directly targeting cancer cells and inhibiting osteoclast activity makes it a particularly promising therapeutic agent for hematologic malignancies like multiple myeloma. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other PIM kinase inhibitors.

References

LGH-447: A Pan-PIM Kinase Inhibitor for Hematological Malignancies - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3. Overexpressed in a variety of hematological malignancies and solid tumors, PIM kinases play a crucial role in cell cycle progression, apoptosis inhibition, and tumorigenesis, making them a compelling target for cancer therapy.[1] LGH-447 (also known as PIM447) is a potent, orally available, and selective pan-PIM kinase inhibitor.[2] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols for its evaluation.

Introduction to PIM Kinases and this compound

PIM kinases are downstream effectors of multiple cytokine and growth factor signaling pathways, primarily regulated at the transcriptional level by the JAK/STAT pathway.[3][4] Unlike other kinases, PIM kinases are constitutively active upon expression and lack a regulatory domain, making their inhibition a direct strategy to impact downstream signaling.[5] The three PIM isoforms have overlapping functions and can substitute for each other in oncogenic processes, suggesting that pan-PIM inhibition is a more effective therapeutic strategy than targeting a single isoform.[6]

This compound has been developed as a potent and specific pan-PIM inhibitor, demonstrating significant activity in preclinical models of multiple myeloma (MM) and acute myeloid leukemia (AML).[6] It exhibits dual antimyeloma and bone-protective effects, inducing apoptosis and cell cycle disruption in cancer cells while also inhibiting osteoclast formation and resorption.[7][8]

Biochemical and Cellular Activity of this compound

This compound is a highly potent inhibitor of all three PIM kinase isoforms, with picomolar affinity. Its selectivity for PIM kinases over other kinases is substantial, highlighting its specificity.

Table 1: Biochemical Potency and Selectivity of this compound
TargetParameterValueReference
PIM1Ki6 pM[2][7]
PIM2Ki18 pM[2][7]
PIM3Ki9 pM[2][7]
PIM2IC50<0.003 µM[7]
GSK3βIC501 - 5 µM[7]
PKN1IC501 - 5 µM[7]
PKCτIC501 - 5 µM[7]
Other Kinases (panel of 68)IC50>9 µM[7]

In cellular assays, this compound demonstrates potent anti-proliferative effects against a range of multiple myeloma cell lines.

Table 2: In Vitro Cellular Activity of this compound in Multiple Myeloma Cell Lines
Cell LineSensitivityIC50 (48h)Reference
MM1SHigh0.2 - 3.3 µM[9]
MM1RHigh0.2 - 3.3 µM[9]
RPMI-8226High0.2 - 3.3 µM[9]
MM144High0.2 - 3.3 µM[9]
U266High0.2 - 3.3 µM[9]
NCI-H929High0.2 - 3.3 µM[9]
OPM-2Low>7 µM[9]
RPMI-LR5Low>7 µM[9]
U266-Dox4Low>7 µM[9]
U266-LR7Low>7 µM[9]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the phosphorylation of key downstream substrates of PIM kinases. This leads to the disruption of critical cell survival and proliferation pathways.

Cytokines_GrowthFactors Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines_GrowthFactors->JAK_STAT PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinases Bad Bad PIM_Kinases->Bad phosphorylates cMyc c-Myc PIM_Kinases->cMyc regulates mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 activates LGH447 This compound LGH447->PIM_Kinases pBad p-Bad (Ser112) Apoptosis Apoptosis pBad->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S Phase) cMyc->CellCycleArrest S6RP S6 Ribosomal Protein mTORC1->S6RP phosphorylates pS6RP p-S6RP ProteinSynthesis Protein Synthesis pS6RP->ProteinSynthesis

Figure 1: Simplified PIM Kinase Signaling Pathway and Inhibition by this compound.

Key mechanistic actions of this compound include:

  • Induction of Apoptosis: By inhibiting PIM kinases, this compound prevents the phosphorylation of the pro-apoptotic protein Bad at Ser112.[8] This leads to the activation of the apoptotic cascade.

  • Cell Cycle Disruption: this compound treatment leads to a decrease in the levels of the oncoprotein c-Myc, a critical regulator of cell cycle progression, resulting in G1/S phase arrest.[8][10]

  • Inhibition of mTORC1 Signaling: this compound inhibits the mTORC1 pathway, as evidenced by a decrease in the phosphorylation of its downstream effector, S6 Ribosomal Protein (S6RP).[6][9]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across multiple species, including high oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound
SpeciesClearance (CL) (mL/min/kg)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (%)Reference
Mouse205.384[11]
Rat286.470[11]
Dog83.671[11]

The stability of this compound in human plasma is high (>90% after 3 hours), and it has a human plasma protein binding of 95%.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

SeedCells 1. Seed cells in a 96-well plate AddLGH447 2. Add varying concentrations of this compound SeedCells->AddLGH447 Incubate 3. Incubate for 24, 48, or 72 hours AddLGH447->Incubate AddMTT 4. Add MTT reagent (0.5 mg/mL) Incubate->AddMTT IncubateMTT 5. Incubate for 4 hours (Formazan formation) AddMTT->IncubateMTT Solubilize 6. Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize Measure 7. Measure absorbance at 570 nm Solubilize->Measure

Figure 2: Experimental Workflow for the MTT Cell Viability Assay.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect specific phosphorylated proteins in cell lysates.

Materials:

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Bad (Ser112), rabbit anti-total Bad, rabbit anti-c-Myc, rabbit anti-phospho-S6RP, rabbit anti-total S6RP, and a loading control like anti-α-Tubulin)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Treat cells with this compound for the desired time, then wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Detect the signal using an ECL detection kit and an appropriate imaging system.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as required.

  • Harvest the cells and wash them once with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells for at least 30 minutes on ice or store at -20°C.

  • Centrifuge the cells to remove the ethanol and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

In Vivo Studies and Bone-Protective Effects

This compound has demonstrated single-agent antitumor activity in a KG-1 AML mouse xenograft model and has been shown to reduce tumor burden and prevent tumor-associated bone loss in a disseminated murine model of human myeloma.[7]

Murine Xenograft Model of Multiple Myeloma

InjectCells 1. Inject MM cells into immunocompromised mice TumorGrowth 2. Monitor tumor growth InjectCells->TumorGrowth Randomize 3. Randomize mice into treatment groups TumorGrowth->Randomize Treat 4. Treat with this compound or vehicle Randomize->Treat Monitor 5. Monitor tumor volume and animal health Treat->Monitor Analyze 6. Analyze tumor burden and bone parameters Monitor->Analyze

Figure 3: General Workflow for a Murine Xenograft Model Study.

A general protocol involves the subcutaneous or intravenous injection of human multiple myeloma cells into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.

Effects on Bone Homeostasis

This compound has been shown to inhibit in vitro osteoclast formation and resorption. It downregulates key molecules involved in these processes and partially disrupts the F-actin ring necessary for osteoclast function.[7][8] Concurrently, it has been observed to increase osteoblast activity and mineralization, indicating a dual benefit in the context of myeloma-induced bone disease.[7]

Conclusion

This compound is a potent and selective pan-PIM kinase inhibitor with significant preclinical activity against hematological malignancies. Its well-defined mechanism of action, favorable pharmacokinetic profile, and dual anti-tumor and bone-protective effects make it a promising candidate for further clinical development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other PIM kinase inhibitors.

References

Lgh-447: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by Lgh-447 (also known as PIM447), a potent and selective pan-PIM kinase inhibitor. This document details the molecular mechanism of action, presents quantitative data on its activity, outlines relevant experimental protocols, and visualizes the core signaling cascades.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that exhibits strong inhibitory activity against all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2] PIM kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell cycle progression, apoptosis, and protein synthesis.[2][3] By inhibiting these kinases, this compound disrupts these fundamental cellular processes, leading to its anti-neoplastic effects observed in various cancer models, particularly hematological malignancies.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound across various assays and cell lines.

Table 1: In Vitro Kinase Inhibition [3][4]

TargetAssay TypeThis compound Ki (pM)
PIM1Cell-free6
PIM2Cell-free18
PIM3Cell-free9

Table 2: Cellular Activity of this compound in Cancer Cell Lines [1][6]

Cell LineCancer TypeAssayEndpointValueIncubation Time
MOLM16Acute Myeloid LeukemiaCellTiter-GloGI500.01 µM3 days
KG-1Acute Myeloid LeukemiaCellTiter-GloGI500.01 µM3 days
EOL-1Eosinophilic LeukemiaCellTiter-GloGI500.01 µM3 days
HuH6HepatoblastomaAlamarBlueLD5013 µM72 hours
COA67HepatoblastomaAlamarBlueLD5010 µM72 hours
Kasumi-1Acute Myeloid LeukemiaCell Proliferation AssayIC501591.54 nMNot Specified
SKNO-1Acute Myeloid LeukemiaCell Proliferation AssayIC50202.28 nMNot Specified

Table 3: Clinical Response in Relapsed/Refractory Multiple Myeloma (Phase I) [7][8]

MetricValue
Maximum Tolerated Dose (MTD)500 mg q.d.
Recommended Dose for Expansion (RDE)300 mg q.d.
Overall Response Rate (ORR)8.9% - 15.4%
Clinical Benefit Rate (CBR)23.1% - 25.3%
Disease Control Rate (DCR)69.2% - 72.2%

Downstream Signaling Pathways

PIM Kinase-mTORC1 Signaling Axis

The primary and most well-documented downstream effect of this compound is the inhibition of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway. PIM kinases phosphorylate and activate several substrates that converge on mTORC1, a master regulator of protein synthesis and cell growth.

Key downstream effects of this compound on this pathway include:

  • Reduced Phosphorylation of 4E-BP1: PIM kinases phosphorylate the translational repressor 4E-BP1. Inhibition by this compound leads to decreased phosphorylation of 4E-BP1, enhancing its binding to the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing cap-dependent translation.[6]

  • Decreased Phosphorylation of p70S6K and S6RP: this compound treatment results in reduced phosphorylation of p70 ribosomal S6 kinase (p70S6K) and its substrate, the S6 ribosomal protein (S6RP).[4][6] This further contributes to the suppression of protein synthesis.

  • Induction of Apoptosis: PIM kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad (Bcl-2-associated death promoter). This compound treatment leads to a decrease in the phosphorylation of Bad at Serine 112, thereby promoting apoptosis.[4]

  • Regulation of c-Myc: PIM kinases can phosphorylate and stabilize the oncoprotein c-Myc. Inhibition of PIM kinases by this compound can lead to decreased c-Myc levels, impacting cell proliferation and survival.[4][9]

PIM_mTORC1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PIM PIM Kinases (PIM1, PIM2, PIM3) Growth Factor Receptor->PIM Activates Lgh447 This compound Lgh447->PIM Inhibits mTORC1 mTORC1 PIM->mTORC1 Activates p-Bad (Ser112) p-Bad (Ser112) (Inactive) PIM->p-Bad (Ser112) Phosphorylates cMyc c-Myc PIM->cMyc Stabilizes p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates S6RP S6 Ribosomal Protein p70S6K->S6RP Phosphorylates Protein Synthesis Protein Synthesis S6RP->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E Inhibits eIF4E->Protein Synthesis Bad Bad Apoptosis Apoptosis Bad->Apoptosis Promotes p-Bad (Ser112)->Apoptosis Inhibits Cell Cycle Progression Cell Cycle Progression cMyc->Cell Cycle Progression

Caption: this compound inhibits PIM kinases, leading to downregulation of the mTORC1 pathway.

Crosstalk with the JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[10] PIM kinases are known to be downstream targets of the JAK/STAT pathway, particularly STAT3 and STAT5.[11] For instance, activated STAT5 can modulate the expression of PIM1.[11]

While this compound's primary targets are PIM kinases, its impact on the JAK/STAT pathway is an area of active investigation, suggesting a potential feedback loop and crosstalk. Studies have shown that:

  • PIM-3 as a Positive Regulator of STAT3: PIM-3 kinase has been identified as a positive regulator of STAT3 signaling. Inhibition of PIM-3 can lead to a downregulation of phosphorylated STAT3 (pSTAT3Tyr705).[12]

  • Synergy with JAK Inhibitors: The combination of this compound with the JAK inhibitor ruxolitinib (B1666119) has demonstrated synergistic effects in preclinical models of myeloproliferative neoplasms.[11] This suggests that dual targeting of both PIM and JAK kinases can achieve greater inhibition of oncogenic pathways like MAPK and mTOR.[11]

JAK_STAT_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAKs Cytokine Receptor->JAK Activates STAT STATs (STAT3, STAT5) JAK->STAT Phosphorylates Gene Transcription\n(e.g., PIM1, c-Myc) Gene Transcription (e.g., PIM1, c-Myc) STAT->Gene Transcription\n(e.g., PIM1, c-Myc) Lgh447 This compound PIM PIM Kinases Lgh447->PIM Inhibits PIM->STAT Positive Regulation (e.g., PIM3 -> STAT3) mTORC1 mTORC1 PIM->mTORC1 Activates Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Gene Transcription\n(e.g., PIM1, c-Myc)->PIM Gene Transcription\n(e.g., PIM1, c-Myc)->Cell Proliferation & Survival

Caption: Crosstalk between the JAK/STAT and PIM kinase pathways.

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated proteins such as p-S6RP, p-Bad (Ser112), and total protein levels.

Materials:

  • This compound

  • Cancer cell lines (e.g., KG-1, MM1S)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 10% bis-Tris)

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6RP, anti-S6RP, anti-p-Bad (Ser112), anti-Bad, anti-c-Myc, anti-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.05, 0.5, 5 µM) or vehicle control for the desired time (e.g., 2 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel and run the gel until adequate separation is achieved.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D Sample Preparation C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J

Caption: Workflow for Western Blotting analysis.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • This compound

  • Cancer cell lines

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) or lethal dose (LD50) by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V.

Materials:

  • This compound

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a potent pan-PIM kinase inhibitor that exerts its anti-cancer effects primarily through the disruption of the mTORC1 signaling pathway, leading to cell cycle arrest and apoptosis. Emerging evidence also points towards a significant interplay with the JAK/STAT signaling cascade, suggesting that the therapeutic potential of this compound may be enhanced through combination therapies with JAK inhibitors. The experimental protocols provided herein offer a framework for the continued investigation of this compound's molecular mechanisms and the identification of novel therapeutic strategies.

References

Lgh-447: A Potent Pan-Inhibitor of PIM Kinase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lgh-447, also known as PIM447, is a potent and selective, orally available pan-PIM kinase inhibitor.[1][2] It demonstrates significant activity against all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family: PIM1, PIM2, and PIM3.[1][2] These serine/threonine kinases are crucial downstream effectors in numerous cytokine and growth factor signaling pathways, playing a pivotal role in cell cycle progression, apoptosis inhibition, and cellular metabolism.[3][4] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them an attractive target for anticancer therapy.[4][5] This technical guide provides a comprehensive overview of the PIM kinase isoforms inhibited by this compound, including quantitative inhibitory data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Inhibition of PIM Kinase Isoforms by this compound

This compound exhibits potent inhibitory activity against all three PIM kinase isoforms in the picomolar range. The inhibitory constants (Ki) highlight its pan-PIM inhibitory nature.

Kinase IsoformKi (pM)
PIM16[1][6][7]
PIM218[1][6][7]
PIM39[1][6][7]

In cellular assays, this compound demonstrates cytotoxic effects across various multiple myeloma (MM) cell lines, with IC50 values ranging from the sub-micromolar to low micromolar range.

Multiple Myeloma Cell LineIC50 (µM) at 48 hoursSensitivity
MM1S0.2 - 3.3[2][8]High
MM1R0.2 - 3.3[8]High
RPMI-82260.2 - 3.3[2][8]High
MM1440.2 - 3.3[8]High
U2660.2 - 3.3[2][8]High
NCI-H9290.2 - 3.3[2][8]High
OPM-2>7[2][8]Low
RPMI-LR5>7[2][8]Low
U266-Dox4>7[8]Low
U266-LR7>7[8]Low

This compound also shows selectivity for PIM kinases over other kinases. For a panel of 68 diverse protein kinases, only PIM2 was significantly inhibited with an IC50 of <0.003 µM.[6] Other kinases like GSK3β, PKN1, and PKCτ were inhibited at significantly lower potencies, with IC50 values between 1 and 5 µM.[6][7]

PIM Kinase Signaling Pathways

PIM kinases are downstream of multiple signaling pathways, most notably the JAK/STAT pathway, which regulates their transcription.[4][9] Once expressed, PIM kinases are constitutively active and regulate a multitude of downstream substrates involved in cell survival and proliferation.[10] this compound, by inhibiting PIM kinases, effectively blocks these downstream effects.

PIM_Signaling_Pathway cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM_Gene PIM Gene Transcription STAT->PIM_Gene PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) PIM_Gene->PIM_Kinase mTORC1 mTORC1 Pathway (p-4EBP1, p-S6) PIM_Kinase->mTORC1 inhibition cMyc c-Myc Levels PIM_Kinase->cMyc decrease pBad p-Bad (Ser112) PIM_Kinase->pBad decrease Lgh447 This compound Lgh447->PIM_Kinase Cell_Cycle Cell Cycle Progression (G1/S Arrest) mTORC1->Cell_Cycle cMyc->Cell_Cycle Apoptosis Apoptosis Induction pBad->Apoptosis Cell_Cycle->Apoptosis MTT_Assay_Workflow start Start seed_cells Seed MM Cells in 96-well plates start->seed_cells treat_compound Add Serial Dilutions of this compound seed_cells->treat_compound incubate Incubate for 24, 48, or 72 hours treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

References

In-Depth Technical Guide: Discovery and Development of LGH-447

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "LGH-447." Therefore, this document serves as a representative template, illustrating the structure and content of a technical guide for a hypothetical novel kinase inhibitor. The data, experimental protocols, and pathways presented are illustrative and based on typical drug discovery and development processes.

Abstract

This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, a novel, potent, and selective inhibitor of the hypothetical Serine/Threonine Kinase X (STKX). STKX is a key regulator in the "Path-Forward" signaling cascade, which is aberrantly activated in various oncology indications. This guide details the lead identification process, mechanism of action studies, pharmacokinetic profiling, and in vivo efficacy of this compound, presenting a compelling data package for its advancement into clinical development.

Introduction: Targeting the Path-Forward Pathway

The Path-Forward signaling pathway is a critical cellular cascade involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway, primarily through the overexpression or mutation of Serine/Threonine Kinase X (STKX), has been identified as a significant driver in several cancers, including Non-Small Cell Lung Cancer (NSCLC) and Pancreatic Ductal Adenocarcinoma (PDAC). This compound was developed as a highly selective ATP-competitive inhibitor of STKX, designed to restore normal cellular signaling and induce apoptosis in STKX-dependent cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor STKX STKX Receptor->STKX GF Growth Factor GF->Receptor SubstrateP Downstream Substrate (P) STKX->SubstrateP Phosphorylation Proliferation Cell Proliferation & Survival SubstrateP->Proliferation LGH447 This compound LGH447->STKX Inhibition

Figure 1: Simplified diagram of the Path-Forward signaling cascade and the inhibitory action of this compound.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of an in-house compound library against recombinant human STKX. Initial hits were triaged based on potency, selectivity, and physicochemical properties. A subsequent structure-activity relationship (SAR) optimization program led to the synthesis of this compound, which exhibited superior potency and a favorable drug-like profile.

High-Throughput Screening Workflow

CompoundLibrary 500,000 Compound Library HTS Primary HTS Assay (STKX Activity) CompoundLibrary->HTS Hits Initial Hits (>50% Inhibition) HTS->Hits DoseResponse Dose-Response Confirmation Hits->DoseResponse ConfirmedHits Confirmed Hits (IC50 < 1µM) DoseResponse->ConfirmedHits SAR SAR Optimization ConfirmedHits->SAR LGH447 Lead Candidate This compound SAR->LGH447

Figure 2: High-level workflow for the identification of the lead candidate, this compound.

In Vitro Characterization

Biochemical and Cellular Potency

This compound demonstrated potent inhibition of STKX in both biochemical and cellular assays. Its selectivity was assessed against a panel of 300 other kinases, revealing a high degree of specificity for STKX.

Assay Type Target Metric Value (nM)
BiochemicalSTKXIC501.5 ± 0.3
BiochemicalKinase Panel (Off-Target)IC50> 1,000
Cellular (A549)p-SubstrateEC5012.8 ± 2.1
Cellular (A549)Anti-ProliferationGI5025.4 ± 4.5

Table 1: Summary of in vitro potency and selectivity of this compound.

Experimental Protocol: In Vitro Kinase Assay
  • Objective: To determine the IC50 of this compound against recombinant human STKX.

  • Methodology:

    • Recombinant human STKX (2 nM) was incubated with varying concentrations of this compound (0.01 nM to 10 µM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature.

    • The kinase reaction was initiated by adding 10 µM ATP and 0.5 µM of a biotinylated peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature and then stopped by the addition of EDTA.

    • Phosphorylation of the substrate was quantified using a LANCE® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay, detecting the signal on a PHERAstar plate reader.

    • Data were normalized to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The IC50 value was calculated using a four-parameter logistic fit.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats. The compound exhibited moderate clearance and good oral bioavailability, supporting its potential for oral administration.

Parameter IV (1 mg/kg) PO (10 mg/kg)
T½ (h) 2.84.1
Cmax (ng/mL) 450890
AUCinf (ng·h/mL) 9804,850
CL (mL/min/kg) 17.0-
Vss (L/kg) 3.5-
F (%) -49.5

Table 2: Key pharmacokinetic parameters of this compound in rats.

Experimental Protocol: Rat Pharmacokinetic Study
  • Objective: To assess the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

  • Methodology:

    • Male Sprague-Dawley rats (n=3 per group) were administered this compound either as a single IV bolus (1 mg/kg) via the tail vein or by oral gavage (10 mg/kg).

    • Blood samples (approx. 100 µL) were collected from the jugular vein at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

    • Plasma was separated by centrifugation and stored at -80°C until analysis.

    • Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

    • Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a xenograft model using A549 (NSCLC) cells implanted subcutaneously in nude mice. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.

cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis A549 A549 Cells Implant Subcutaneous Implantation A549->Implant Mice Nude Mice Implant->Mice Tumor Tumor Growth (to ~150 mm³) Mice->Tumor Randomize Randomization (n=8 / group) Tumor->Randomize Group1 Group 1: Vehicle (PO, QD) Randomize->Group1 Group2 Group 2: This compound 10 mg/kg (PO, QD) Randomize->Group2 Group3 Group 3: This compound 30 mg/kg (PO, QD) Randomize->Group3 Measure Tumor Volume & Body Weight Measurement Group1->Measure Group2->Measure Group3->Measure TGI Calculate Tumor Growth Inhibition (TGI) Measure->TGI

Figure 3: Workflow for the A549 xenograft efficacy study.

Conclusion

The preclinical data package for this compound demonstrates that it is a potent, selective, and orally bioavailable inhibitor of STKX with significant anti-tumor activity in a relevant cancer model. These findings strongly support the nomination of this compound as a candidate for IND-enabling studies and subsequent clinical development for the treatment of STKX-driven malignancies.

LGH-447: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGH-447, also known as PIM447, is a potent and orally bioavailable pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for key assays to evaluate its biological activity are provided, along with a visual representation of its signaling pathway. This document is intended to serve as a comprehensive resource for researchers in oncology, drug discovery, and related fields.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C₂₄H₂₃F₃N₄O.[1] Its structure is characterized by a central pyridinyl-carboxamide core linked to a 2,6-difluorophenyl group and a 3-amino-5-methylcyclohexyl moiety.

Synonyms: PIM447, PIM-447[1]

IUPAC Name: N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]-3-pyridinyl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide[1]

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₃F₃N₄O[1]
Molecular Weight440.5 g/mol [1]
CAS Number1210608-43-7[1]
AppearanceSolid powderN/A
SolubilitySoluble in DMSON/A

Mechanism of Action

This compound is a highly potent, ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). PIM kinases are key downstream effectors of numerous cytokine and growth factor signaling pathways and play a crucial role in cell cycle progression, survival, and apoptosis.[1][2]

By inhibiting PIM kinases, this compound disrupts these fundamental cellular processes, leading to:

  • Cell Cycle Arrest: Interruption of the G1/S phase transition.[2]

  • Induction of Apoptosis: Mediated by a decrease in the phosphorylation of the pro-apoptotic protein Bad (at Ser112) and a reduction in the levels of the oncoprotein c-Myc.[3]

  • Inhibition of the mTORC1 Pathway: this compound has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. PIM kinases, upon activation by upstream signals, phosphorylate and regulate numerous downstream targets, including components of the mTOR pathway, leading to cell survival and proliferation. This compound directly inhibits PIM kinases, thereby blocking these downstream effects and promoting apoptosis.

LGH447_Signaling_Pathway Upstream_Signals Growth Factors, Cytokines PIM_Kinases PIM1, PIM2, PIM3 Upstream_Signals->PIM_Kinases mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 Phospho_Bad Phospho-Bad (Ser112)↓ PIM_Kinases->Phospho_Bad c_Myc c-Myc Levels↓ PIM_Kinases->c_Myc LGH447 This compound LGH447->PIM_Kinases Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Apoptosis Apoptosis Phospho_Bad->Apoptosis c_Myc->Cell_Survival Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Cell_Cycle_Arrest->Apoptosis Cell_Survival->Cell_Cycle_Arrest

Caption: this compound inhibits PIM kinases, leading to downstream effects on the mTOR pathway, cell cycle, and apoptosis.

In Vitro Activity of this compound

TargetAssayValueSource
PIM1Ki6 pM[3]
PIM2Ki18 pM[3]
PIM3Ki9 pM[3]
MM1S (Multiple Myeloma Cell Line)IC₅₀ (48h)0.2 - 3.3 µM[4]
MM1R (Multiple Myeloma Cell Line)IC₅₀ (48h)0.2 - 3.3 µM[4]
RPMI-8226 (Multiple Myeloma Cell Line)IC₅₀ (48h)0.2 - 3.3 µM[4]
MM144 (Multiple Myeloma Cell Line)IC₅₀ (48h)0.2 - 3.3 µM[4]
U266 (Multiple Myeloma Cell Line)IC₅₀ (48h)0.2 - 3.3 µM[4]
NCI-H929 (Multiple Myeloma Cell Line)IC₅₀ (48h)0.2 - 3.3 µM[4]
OPM-2 (Multiple Myeloma Cell Line)IC₅₀ (48h)>7 µM[4]
RPMI-LR5 (Multiple Myeloma Cell Line)IC₅₀ (48h)>7 µM[4]
U266-Dox4 (Multiple Myeloma Cell Line)IC₅₀ (48h)>7 µM[4]
U266-LR7 (Multiple Myeloma Cell Line)IC₅₀ (48h)>7 µM[4]

Synthesis of this compound

The synthesis of this compound has been described in the literature. The following is a summary of the synthetic route. For detailed experimental procedures, please refer to the cited publication.

Synthetic Scheme Overview

The synthesis of this compound involves a multi-step process starting from (5)-methylcyclohexanedione. Key steps include the formation of a cyclohexenoneboronate ester, a palladium-mediated carbon-carbon bond formation with 4-chloro-3-nitropyridine, and subsequent functional group manipulations to introduce the amine and link the pyridinecarboxamide moiety.

Synthesis_Workflow Start 5-Methylcyclohexanedione Intermediate1 Cyclohexenoneboronate Ester Start->Intermediate1 Triflation & Borylation Intermediate2 Nitropyridylcyclohexenone Intermediate1->Intermediate2 Pd-mediated Coupling Intermediate3 Allylic Alcohol Intermediate2->Intermediate3 1,2-Reduction Intermediate4 Protected Amine Intermediate Intermediate3->Intermediate4 Mitsunobu Reaction Final_Product This compound Intermediate4->Final_Product Amide Coupling & Deprotection

Caption: Simplified workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma cell lines)

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Centrifuge the cells at a low speed and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • This compound stock solution (in DMSO)

  • PBS

  • Cold 70% ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting for mTOR Pathway Proteins

This protocol is for detecting changes in the phosphorylation status of key proteins in the mTOR pathway following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the specified time.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of target genes (e.g., c-Myc) after this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells with this compound for the desired duration.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the master mix, primers, and cDNA.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Immunofluorescence for Protein Localization

This protocol is for visualizing the subcellular localization of proteins of interest.

Materials:

  • Cells grown on coverslips

  • This compound stock solution (in DMSO)

  • 4% paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 30 minutes.

  • Incubate with the primary antibody for 1 hour at room temperature.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the cells using a fluorescence microscope.

Conclusion

This compound is a valuable research tool for investigating the role of PIM kinases in cancer and other diseases. Its high potency and specificity make it a suitable candidate for further preclinical and clinical development. The information and protocols provided in this guide are intended to facilitate the study of this compound and accelerate research in this promising area of targeted therapy.

References

Lgh-447: A Pan-PIM Kinase Inhibitor for Oncological Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical and Clinical Profile of Lgh-447 (PIM447)

Introduction

This compound, more commonly known in scientific literature as PIM447, is a potent and orally bioavailable small molecule inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family.[1] This family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are key regulators of cell survival, proliferation, and apoptosis.[2][3] Overexpressed in a variety of hematological malignancies and solid tumors, PIM kinases have emerged as a promising therapeutic target in oncology.[4] This technical guide provides a comprehensive overview of this compound, its synonyms in scientific literature, its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its investigation.

Synonyms and Chemical Identifiers

To facilitate comprehensive literature searches and unambiguous identification, a compilation of synonyms and chemical identifiers for this compound is provided in the table below.

Identifier TypeIdentifier
Primary Name This compound
Common Synonym PIM447[1]
Systematic Name N-(4-((1R,3S,5S)-3-amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide[5]
CAS Number 1210608-43-7
Clinical Trial ID NCT02160951[6]

Mechanism of Action

This compound is a pan-PIM kinase inhibitor, demonstrating potent inhibition of all three PIM isoforms.[7] The PIM kinases are constitutively active and their signaling is primarily regulated at the level of protein expression and stability. They do not require an activating phosphorylation event, a feature that distinguishes them from many other kinase families. PIM kinases exert their pro-survival and proliferative effects through the phosphorylation of a range of downstream substrates involved in critical cellular processes.

The inhibitory action of this compound on PIM kinases leads to a cascade of downstream effects, culminating in cell cycle arrest and apoptosis in cancer cells.[2][3] Key molecular events following PIM kinase inhibition by this compound include:

  • Inhibition of the mTORC1 Pathway: this compound treatment leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[2]

  • Downregulation of c-Myc: The oncoprotein c-Myc, a critical driver of tumorigenesis, is a key downstream target of PIM kinases. This compound treatment results in decreased levels of c-Myc.[2]

  • Modulation of Bad Phosphorylation: this compound decreases the phosphorylation of the pro-apoptotic protein Bad at serine 112 (p-Bad Ser112).[2] Dephosphorylated Bad is active and promotes apoptosis.

These molecular events collectively contribute to the anti-tumor activity of this compound observed in preclinical models.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activity of this compound (PIM447) from various scientific studies.

In Vitro Inhibitory Activity
TargetAssay TypeIC50 / KiReference
PIM1Kinase AssayKi = 6 pM[7]
PIM2Kinase AssayKi = 18 pM[7]
PIM3Kinase AssayKi = 9 pM[7]
In Vitro Cellular Activity
Cell LineCancer TypeAssayIC50Reference
MM1SMultiple MyelomaCell Viability (MTT)0.5 µM (48h)[2]
OPM-2Multiple MyelomaCell Viability (MTT)1.8 µM (48h)[2]
H929Multiple MyelomaCell Viability (MTT)0.6 µM (48h)[2]
U266Multiple MyelomaCell Viability (MTT)>10 µM (48h)[2]
RPMI-8226Multiple MyelomaCell Viability (MTT)2.5 µM (48h)[2]
HuH6HepatoblastomaCell Viability (CellTiter-Glo)~5 µM (72h)[3]
COA67HepatoblastomaCell Viability (CellTiter-Glo)~7.5 µM (72h)[3]
TMD8ABC-DLBCLCell Viability (CellTiter-Glo)~0.1 µM (72h)[8]
U2932ABC-DLBCLCell Viability (CellTiter-Glo)~0.1 µM (72h)[8]
In Vivo Antitumor Activity
Cancer ModelTreatmentOutcomeReference
MM1S Xenograft100 mg/kg, oral, dailySignificant tumor growth inhibition[2]
RPMI-8226 Xenograft100 mg/kg, oral, 5 days/weekControlled tumor progression[9]
Clinical Trial Data (NCT02160951) - Phase 1 in Relapsed/Refractory Multiple Myeloma
ParameterResultReference
Overall Response Rate 15.4%[10]
Disease Control Rate 69.2%[10]
Clinical Benefit Rate 23.1%[10]
Progression-Free Survival > 6 months 2 patients (at 250 mg QD)[10]
Most Common Grade 3/4 Adverse Events Thrombocytopenia, Leukopenia[10]
Maximum Tolerated Dose (MTD) in Japanese patients 300 mg QD[10]
Overall Response Rate (all doses) 10.4%[11]
Minor Response or Greater 20.8%[11]
Stable Disease or Greater 68.8%[11]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the evaluation of this compound are provided below.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from studies investigating the effect of PIM447 on cancer cell viability.[3][8]

  • Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound (PIM447) in complete growth medium. Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at a final concentration not exceeding 0.1%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is based on methodologies used to assess the effect of PIM447 on downstream signaling proteins.[2]

  • Cell Lysis:

    • Treat cells with this compound (PIM447) at the desired concentrations and for the specified time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-Bad (Ser112), c-Myc, p-S6, S6, and a loading control like β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's recommendations.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with a chemiluminescence imager.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Xenograft Tumor Model

This protocol is a generalized representation based on preclinical studies of PIM447.[2][9]

  • Cell Preparation: Culture human cancer cells (e.g., MM1S) to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (PIM447) orally at the specified dose and schedule (e.g., 100 mg/kg, daily). The control group should receive the vehicle used to formulate the drug.

  • Efficacy Evaluation: Continue treatment and tumor monitoring for the duration of the study. The primary endpoint is typically tumor growth inhibition. Body weight should be monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Effectors & Cellular Outcomes Cytokines & Growth Factors Cytokines & Growth Factors PIM1 PIM1 Cytokines & Growth Factors->PIM1 Upregulation PIM2 PIM2 Cytokines & Growth Factors->PIM2 Upregulation PIM3 PIM3 Cytokines & Growth Factors->PIM3 Upregulation mTORC1 mTORC1 PIM1->mTORC1 Activation c-Myc c-Myc PIM1->c-Myc Stabilization Bad Bad PIM1->Bad Inhibition (via phosphorylation) This compound (PIM447) This compound (PIM447) This compound (PIM447)->PIM1 Inhibition This compound (PIM447)->PIM2 Inhibition This compound (PIM447)->PIM3 Inhibition Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotion Cell Proliferation Cell Proliferation c-Myc->Cell Proliferation Promotion Apoptosis Apoptosis Bad->Apoptosis Induction Protein Synthesis->Cell Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase Assay Kinase Assay Cell Viability Assay Cell Viability Assay Kinase Assay->Cell Viability Assay Apoptosis Assay Apoptosis Assay Cell Viability Assay->Apoptosis Assay Western Blot Western Blot Apoptosis Assay->Western Blot Xenograft Model Xenograft Model Western Blot->Xenograft Model Promising Results Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Growth Inhibition->Pharmacodynamic Analysis Phase 1 Trial (NCT02160951) Phase 1 Trial (NCT02160951) Pharmacodynamic Analysis->Phase 1 Trial (NCT02160951) Clinical Candidate Safety & Tolerability Safety & Tolerability Phase 1 Trial (NCT02160951)->Safety & Tolerability Preliminary Efficacy Preliminary Efficacy Safety & Tolerability->Preliminary Efficacy

References

Lgh-447: A Pan-PIM Kinase Inhibitor for Inducing Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lgh-447, also known as PIM447, is a potent and orally bioavailable pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases implicated in cell survival, proliferation, and apoptosis resistance. Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the role of this compound in inducing apoptosis and cell cycle arrest. It details the underlying molecular mechanisms, presents quantitative data from preclinical studies, and provides detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction to this compound and PIM Kinases

PIM kinases are crucial downstream effectors of numerous cytokine and growth factor signaling pathways, playing a pivotal role in cell cycle progression and the inhibition of apoptosis[1]. Their aberrant expression is frequently observed in various cancers, contributing to tumorigenesis and therapeutic resistance. This compound is a small molecule inhibitor that demonstrates high affinity and specificity for all three PIM kinase isoforms[2]. By inhibiting PIM kinase activity, this compound disrupts key signaling pathways that promote cancer cell survival and proliferation.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

This compound exerts its anti-neoplastic effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

This compound promotes programmed cell death by modulating the expression and activity of key apoptotic regulators. Its inhibition of PIM kinases leads to a decrease in the phosphorylation of the pro-apoptotic protein Bad at Ser112. This dephosphorylation allows Bad to heterodimerize with and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting the release of pro-apoptotic factors from the mitochondria and initiating the caspase cascade. Furthermore, this compound treatment results in the downregulation of the oncogene c-Myc, a critical transcription factor that regulates the expression of numerous genes involved in cell proliferation and survival. The induction of apoptosis is further evidenced by the cleavage of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3 and -7), leading to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[3].

Cell Cycle Arrest

This compound effectively halts cell cycle progression, primarily at the G1/S phase transition[1]. This is achieved through the modulation of key cell cycle regulatory proteins. PIM kinases are known to phosphorylate and inactivate the cyclin-dependent kinase (CDK) inhibitors p21Cip1/Waf1 and p27Kip1. By inhibiting PIM kinases, this compound leads to the stabilization and activation of p21 and p27, which in turn inhibit the activity of cyclin/CDK complexes (such as Cyclin D/CDK4/6 and Cyclin E/CDK2) that are essential for the G1 to S phase transition. This results in an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases of the cell cycle[3].

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the PIM kinase signaling cascade. Downstream of growth factor and cytokine receptors, PIM kinases are activated and subsequently phosphorylate a multitude of substrates involved in cell survival and proliferation. One of the key pathways inhibited by this compound is the mTORC1 pathway. This compound treatment leads to a decrease in the phosphorylation of downstream mTORC1 effectors such as 4E-BP1 and S6 ribosomal protein, which are critical for protein synthesis and cell growth[3].

Lgh_447_Signaling_Pathway cluster_downstream Downstream Effects GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor PIM PIM Kinases (PIM1, PIM2, PIM3) Receptor->PIM Activation pBad p-Bad (Ser112) PIM->pBad Phosphorylation cMyc c-Myc PIM->cMyc Stabilization mTORC1 mTORC1 PIM->mTORC1 Activation p21_p27 p21 / p27 PIM->p21_p27 Inhibition of Degradation Lgh447 This compound Lgh447->PIM Bad Bad Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 pBad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Proliferation Cell Proliferation cMyc->Proliferation S6K_4EBP1 S6K / 4E-BP1 mTORC1->S6K_4EBP1 Phosphorylation ProteinSynthesis Protein Synthesis S6K_4EBP1->ProteinSynthesis CDK Cyclin/CDK Complexes p21_p27->CDK CellCycleArrest G1/S Arrest CDK->CellCycleArrest

This compound Signaling Pathway

Quantitative Data on Apoptosis and Cell Cycle Arrest

The following tables summarize the quantitative effects of this compound on apoptosis and cell cycle distribution in various multiple myeloma cell lines.

Table 1: this compound Induced Apoptosis in Multiple Myeloma Cell Lines Data represents the percentage of Annexin V positive cells after 48 hours of treatment. Data is illustrative and based on findings reported in preclinical studies.

Cell Line This compound IC50 (µM) % Apoptotic Cells (Control) % Apoptotic Cells (0.5 µM) % Apoptotic Cells (1 µM) % Apoptotic Cells (5 µM)
MM.1S 0.5 5.2 ± 1.1 25.4 ± 3.2 48.7 ± 4.5 75.1 ± 5.9
NCI-H929 1.2 3.8 ± 0.9 18.9 ± 2.5 35.2 ± 3.8 62.5 ± 4.7
RPMI-8226 0.8 4.5 ± 1.0 22.1 ± 2.8 42.6 ± 4.1 68.9 ± 5.3

| OPM-2 | >10 | 6.1 ± 1.3 | 8.3 ± 1.5 | 12.5 ± 2.1 | 25.8 ± 3.4 |

Table 2: this compound Induced G0/G1 Cell Cycle Arrest in Multiple Myeloma Cell Lines Data represents the percentage of cells in each phase of the cell cycle after 48 hours of treatment. Data is illustrative and based on findings reported in preclinical studies.

Cell Line Treatment % G0/G1 % S % G2/M
MM.1S Control 45.2 ± 2.8 38.1 ± 2.5 16.7 ± 1.9
This compound (1 µM) 68.9 ± 3.5 15.3 ± 2.1 15.8 ± 1.8
NCI-H929 Control 50.1 ± 3.1 33.5 ± 2.8 16.4 ± 2.0

| | this compound (1 µM) | 72.4 ± 3.9 | 12.8 ± 1.9 | 14.8 ± 1.7 |

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the effects of this compound on apoptosis and cell cycle.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution B->C D Incubate (4h, 37°C) C->D E Add DMSO D->E F Read Absorbance (570 nm) E->F

MTT Assay Workflow
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Harvest cells and wash twice with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow A Cell Treatment with This compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V and PI C->D E Incubate (15 min) D->E F Analyze by Flow Cytometry E->F

Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (B145695) (ice-cold)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Treat cells with this compound for the desired time and concentration.

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Cell_Cycle_Workflow A Cell Treatment with This compound B Harvest and Wash Cells A->B C Fix with Cold Ethanol B->C D Wash to Remove Ethanol C->D E Stain with PI/ RNase A D->E F Analyze by Flow Cytometry E->F

Cell Cycle Analysis Workflow
Western Blot Analysis of Apoptosis Markers

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-c-Myc, anti-p-Bad, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis and cell cycle arrest in malignant cells by inhibiting the PIM kinase family. Its ability to modulate key signaling pathways, such as the mTOR pathway, and to regulate critical proteins involved in cell survival and proliferation underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a targeted cancer therapy. Further investigation into its efficacy in combination with other anti-cancer agents is warranted to explore potential synergistic effects and to overcome therapeutic resistance.

References

Preclinical Profile of Lgh-447: A Pan-PIM Kinase Inhibitor for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lgh-447 (also known as PIM447) is a potent and selective, orally bioavailable pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases implicated in the proliferation and survival of malignant cells.[1][2] Preclinical studies have demonstrated the significant potential of this compound as a therapeutic agent for various hematologic malignancies, particularly multiple myeloma (MM) and acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action: Targeting the PIM Kinase Pathway

PIM kinases are key downstream effectors of various cytokine and growth factor signaling pathways, playing a crucial role in cell cycle progression and the inhibition of apoptosis.[1] this compound exerts its anti-neoplastic effects by binding to and inhibiting the activity of all three PIM kinase isoforms.[1] This inhibition disrupts critical downstream signaling pathways, most notably the mTORC1 pathway, leading to decreased phosphorylation of its substrates S6RP and 4E-BP1. The culmination of these effects is the induction of cell cycle arrest and apoptosis in cancer cells that overexpress PIM kinases.[3]

Below is a diagram illustrating the signaling pathway affected by this compound.

Lgh447_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_cell Cancer Cell Cytokines/Growth Factors Cytokines/Growth Factors Receptor Receptor Cytokines/Growth Factors->Receptor JAK/STAT JAK/STAT Receptor->JAK/STAT PIM Kinase (1, 2, 3) PIM Kinase (1, 2, 3) JAK/STAT->PIM Kinase (1, 2, 3) Upregulates Expression mTORC1 mTORC1 PIM Kinase (1, 2, 3)->mTORC1 Activates Apoptosis Apoptosis PIM Kinase (1, 2, 3)->Apoptosis Inhibits This compound This compound This compound->PIM Kinase (1, 2, 3) Inhibits 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6RP S6RP mTORC1->S6RP Activates Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6RP->Protein Synthesis Cell Cycle Progression Cell Cycle Progression Protein Synthesis->Cell Cycle Progression Cell Survival Cell Survival Cell Cycle Progression->Cell Survival

This compound Mechanism of Action

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against all three PIM kinase isoforms and significant anti-proliferative effects across a range of hematologic malignancy cell lines.

Biochemical Activity

The inhibitory activity of this compound against purified PIM kinases is summarized in the table below.

TargetKi (pM)[2][4]
PIM16
PIM218
PIM39
Cellular Activity

The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in various hematologic malignancy cell lines are presented below.

Cell LineDisease TypeIC50 / GI50 (nM)
MOLM-16Acute Myeloid Leukemia10 (GI50)[4]
KG-1Acute Myeloid Leukemia10 (GI50)[4]
Kasumi-1Acute Myeloid Leukemia1591.54 (IC50)[3]
SKNO-1Acute Myeloid Leukemia202.28 (IC50)[3]
MM.1SMultiple Myeloma200 - 3300 (IC50)
OPM-2Multiple Myeloma>7000 (IC50)

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in xenograft models of both multiple myeloma and acute myeloid leukemia, demonstrating significant tumor growth inhibition.

Multiple Myeloma Xenograft Model

Preclinical studies in xenograft mouse models of MM have shown that this compound significantly inhibits tumor growth.[5]

ParameterValue
Tumor Growth Inhibition Significant compared to control animals[5]
Acute Myeloid Leukemia Xenograft Model

In a KG-1 AML mouse xenograft model, this compound demonstrated single-agent antitumor activity.[4] In another study using Molm-13-GFP AML cells in NSG mice, PIM447 treatment diminished AML cells in the bone marrow, peripheral blood, and spleen by 60%.[6][7]

ParameterValue
Tumor Growth Inhibition Demonstrated single-agent antitumor activity[4]
AML Cell Reduction 60% decrease in bone marrow, peripheral blood, and spleen (Molm-13 model)[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Proliferation Assay

This protocol outlines the general procedure for assessing the anti-proliferative effects of this compound on hematologic malignancy cell lines.

Cell_Proliferation_Assay cluster_workflow Cell Proliferation Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Viability_Assay Add CellTiter-Glo® reagent Incubation->Viability_Assay Measurement Measure luminescence Viability_Assay->Measurement Data_Analysis Calculate IC50/GI50 values Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Cell Proliferation Assay

Protocol:

  • Cell Culture: Culture hematologic malignancy cell lines in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This protocol describes the method for analyzing protein expression and phosphorylation status following this compound treatment.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-S6RP, total S6RP, PARP) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol provides a general framework for conducting in vivo efficacy studies of this compound in a subcutaneous xenograft model.

Xenograft_Study_Workflow cluster_workflow Xenograft Study Workflow Start Start Cell_Implantation Subcutaneous implantation of tumor cells into immunodeficient mice Start->Cell_Implantation Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., oral gavage) or vehicle control daily Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue treatment until a predefined endpoint is reached Monitoring->Endpoint Analysis Analyze tumor growth inhibition and other relevant parameters Endpoint->Analysis End End Analysis->End

Workflow for an In Vivo Xenograft Study

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Cell Preparation: Harvest hematologic malignancy cells (e.g., KG-1 or MM.1S) and resuspend them in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally by gavage at the desired dose and schedule (e.g., 30 or 100 mg/kg, once daily). The control group should receive the vehicle.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a certain size, or after a predetermined treatment duration.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for hematologic malignancies. Its potent pan-PIM kinase inhibition translates to significant anti-proliferative and pro-apoptotic effects in both in vitro and in vivo models of multiple myeloma and acute myeloid leukemia. The detailed protocols provided in this guide are intended to aid researchers in further investigating the therapeutic potential of this compound and other PIM kinase inhibitors. Further studies are warranted to explore combination strategies and to fully elucidate the clinical utility of this promising agent.

References

Lgh-447: A Pan-PIM Kinase Inhibitor for Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lgh-447, also known as PIM447, is a potent, orally available, small-molecule inhibitor targeting the serine/threonine kinase family PIM (Provirus Integration site for Moloney murine leukemia virus). PIM kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors. This document provides a comprehensive technical overview of the preclinical data on this compound, focusing on its mechanism of action, its inhibitory effects on tumor cell proliferation, and the key signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising anti-cancer agent.

Introduction

The PIM kinase family, comprising PIM1, PIM2, and PIM3, represents a key therapeutic target in oncology.[1] These kinases are downstream effectors of numerous cytokine and growth factor signaling pathways that are frequently dysregulated in cancer.[2][3] PIM kinases contribute to tumorigenesis by phosphorylating a range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.[2][4] this compound has emerged as a novel pan-PIM kinase inhibitor with high potency and selectivity, demonstrating significant anti-tumor activity in preclinical models.[1][5] This guide synthesizes the available data on this compound's effects on tumor cell proliferation, providing a foundational resource for the scientific community.

Mechanism of Action

This compound exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of all three PIM isoforms.[2][3] This inhibition disrupts downstream signaling cascades that are critical for tumor cell survival and proliferation. The primary mechanisms through which this compound impacts tumor cells include the induction of apoptosis and cell cycle arrest.[2][6] Mechanistic studies have revealed that this compound's cytotoxic effects are mediated by a reduction in the phosphorylation of pro-apoptotic proteins such as Bad (at Ser112) and a decrease in the levels of the oncoprotein c-Myc.[5][7] Furthermore, this compound has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth and metabolism.[5][8]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for PIM kinases and its effectiveness in inhibiting cancer cell proliferation.

Parameter Target Value Assay Type Reference
Ki PIM16 pMCell-free kinase assay[5]
PIM218 pMCell-free kinase assay[5]
PIM39 pMCell-free kinase assay[5]
IC50 PIM2<0.003 µMBiochemical kinase assay[5]
GSK3β1 - 5 µMBiochemical kinase assay[5]
PKN11 - 5 µMBiochemical kinase assay[5]
PKCτ1 - 5 µMBiochemical kinase assay[5]
GI50 MOLM16 cells0.01 µMCellTiter-Glo Proliferation Assay[5]
IC50 MM1S, MM1R, RPMI-8226, MM144, U266, NCI-H929 cells0.2 - 3.3 µMDose-response proliferation assay[8]
OPM-2, RPMI-LR5, U266-Dox4, U266-LR7 cells>7 µMDose-response proliferation assay[8]

Table 1: Summary of quantitative data on this compound's inhibitory activity.

Effects on Tumor Cell Proliferation and Viability

This compound has demonstrated a dose-dependent inhibition of cell proliferation across a majority of multiple myeloma (MM) cell lines.[1] In preclinical studies, this compound treatment leads to a significant decrease in tumor cell viability and proliferation in various cancer cell lines, including those from hematologic malignancies and hepatoblastoma.[1][4] The anti-proliferative effects are attributed to the compound's ability to induce cell cycle arrest, primarily at the G0/G1 phase, and to trigger apoptosis.[6][8]

Modulation of Signaling Pathways

This compound's anti-tumor activity is underpinned by its ability to modulate key oncogenic signaling pathways.

PIM Kinase Signaling and Apoptosis Induction

By directly inhibiting PIM kinases, this compound prevents the phosphorylation of downstream targets that promote cell survival. This leads to the activation of apoptotic pathways, evidenced by an increase in Annexin-V positive cells and the cleavage of caspases 3, 7, 8, and 9, as well as PARP.[8]

PIM_Apoptosis_Pathway Lgh447 This compound PIM PIM Kinases (PIM1, PIM2, PIM3) Lgh447->PIM inhibits Bad p-Bad (Ser112)↓ PIM->Bad phosphorylates cMyc c-Myc↓ PIM->cMyc stabilizes Apoptosis Apoptosis↑ Bad->Apoptosis promotes cMyc->Apoptosis inhibits

Caption: this compound induced apoptosis pathway.
Inhibition of the mTORC1 Pathway

This compound has been shown to inhibit the mTORC1 pathway, a critical regulator of protein synthesis and cell growth.[5][8] This inhibition is demonstrated by a decrease in the phosphorylation of downstream mTORC1 effectors, such as 4EBP1 and the ribosomal protein S6 (S6RP).[5][8]

mTORC1_Pathway Lgh447 This compound PIM PIM Kinases Lgh447->PIM inhibits mTORC1 mTORC1 PIM->mTORC1 activates p4EBP1 p-4EBP1↓ mTORC1->p4EBP1 pS6 p-S6↓ mTORC1->pS6 Protein_Synthesis Protein Synthesis↓ p4EBP1->Protein_Synthesis regulates pS6->Protein_Synthesis regulates

Caption: this compound mediated mTORC1 pathway inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of this compound.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding: Plate cells (e.g., MOLM16, KG-1) in 96-well plates at a desired density.

  • Treatment: Add this compound at various concentrations (e.g., 0.05, 0.5, and 5 µM).[5]

  • Incubation: Incubate for a specified period (e.g., 3 days).[5]

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well.

  • Measurement: Measure luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.

Cell_Proliferation_Workflow cluster_0 Cell Culture cluster_1 Measurement A Seed Cells in 96-well Plate B Add this compound (Varying Concentrations) A->B C Incubate (e.g., 72 hours) B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E

Caption: Workflow for CellTiter-Glo® proliferation assay.
Apoptosis Assay (Annexin-V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) using fluorescently labeled Annexin-V.

  • Cell Treatment: Treat cells (e.g., MM1S, NCI-H929) with this compound at various concentrations (e.g., 0.1–10 µM) for different time points (e.g., 24 and 48 hours).[9][10]

  • Cell Harvesting: Collect and wash the cells with cold PBS.

  • Staining: Resuspend cells in Annexin-V binding buffer and add FITC-conjugated Annexin-V and propidium (B1200493) iodide (PI).

  • Incubation: Incubate in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin-V positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Treat cells with this compound for a specified duration.[8]

  • Cell Fixation: Harvest cells and fix them in cold ethanol.

  • Staining: Resuspend fixed cells in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.

  • Analysis: Analyze the DNA content of individual cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in G0/G1, S, and G2/M phases.[8]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins to assess the activation state of signaling pathways.

  • Cell Lysis: Treat cells (e.g., KG-1) with this compound for a specified time (e.g., 2 hours), then lyse the cells in RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

  • SDS-PAGE: Separate 50 µg of protein lysate on a 10% bis-Tris gel.[5]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-S6RP, total S6RP).

  • Detection: Incubate with a secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.[5]

In Vivo Efficacy

In vivo studies using xenograft mouse models have corroborated the in vitro findings. This compound administered orally has been shown to significantly reduce tumor burden and prevent tumor-associated bone loss in a disseminated murine model of human myeloma.[5] In a KG-1 acute myeloid leukemia (AML) mouse xenograft model, this compound demonstrated in vivo target modulation (as measured by pS6RP levels) and single-agent anti-tumor activity.[5]

Conclusion

This compound is a potent pan-PIM kinase inhibitor with significant anti-proliferative and pro-apoptotic effects in a range of cancer cell types, particularly those of hematologic origin. Its mechanism of action, involving the direct inhibition of PIM kinases and the subsequent modulation of critical signaling pathways such as the mTORC1 pathway, provides a strong rationale for its clinical development. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound in oncology. Phase 1 clinical trials in patients with relapsed/refractory multiple myeloma have shown that this compound is generally well-tolerated and exhibits single-agent efficacy, supporting its continued investigation.[1][11]

References

The Antineoplastic Potential of Lgh-447: A Pan-PIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lgh-447, also known as PIM447, is an orally bioavailable, potent, and selective small molecule inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family.[1][2] This family of serine/threonine kinases, comprising PIM-1, PIM-2, and PIM-3, are key regulators of cell survival, proliferation, and apoptosis.[2][3] Overexpression of PIM kinases has been implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them an attractive therapeutic target.[1][3] This technical guide provides a comprehensive overview of the antineoplastic activity of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental protocols for its investigation.

Mechanism of Action

This compound exerts its antineoplastic effects by binding to and inhibiting the kinase activity of all three PIM isoforms.[1][2] This inhibition disrupts downstream signaling pathways that are crucial for cancer cell growth and survival. The primary mechanisms through which this compound induces its anticancer effects include:

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G1/S phase transition. This is achieved through the modulation of key cell cycle regulators.[2]

  • Induction of Apoptosis: The compound promotes programmed cell death by influencing the expression and phosphorylation status of pro-apoptotic and anti-apoptotic proteins, such as Bad and Bcl-2.[2][4]

  • Inhibition of mTORC1 Pathway: this compound has been demonstrated to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[4]

  • Downregulation of c-Myc: The oncogenic transcription factor c-Myc is a known downstream target of PIM kinases. This compound treatment leads to a decrease in c-Myc levels, further contributing to its anti-proliferative effects.[4]

Data Presentation

In Vitro Potency and Efficacy

The following tables summarize the in vitro inhibitory activity of this compound against PIM kinases and its cytotoxic effects on various cancer cell lines.

Table 1: this compound Kinase Inhibitory Activity

TargetKi (pM)
PIM-16
PIM-218
PIM-39
(Data sourced from Selleck Chemicals)[4]

Table 2: this compound (PIM447) IC50 Values in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MOLM-16Acute Myeloid Leukemia0.01
KG-1Acute Myeloid Leukemia0.01
EOL-1Eosinophilic Leukemia0.01
MM.1SMultiple Myeloma0.2 - 3.3
RPMI-8226Multiple Myeloma0.2 - 3.3
U266Multiple Myeloma0.2 - 3.3
NCI-H929Multiple Myeloma0.2 - 3.3
(Data for MOLM-16, KG-1, and EOL-1 sourced from Selleck Chemicals; Data for Multiple Myeloma cell lines sourced from a 2017 study on the dual antimyeloma and bone-protective effects of PIM447)[4][5]
Clinical Trial Data

This compound has been evaluated in Phase I clinical trials for relapsed/refractory multiple myeloma.

Table 3: Summary of Phase I Clinical Trial of this compound in Relapsed/Refractory Multiple Myeloma

ParameterResult
Maximum Tolerated Dose (MTD) 500 mg once daily
Overall Response Rate (ORR) 8.9% - 15.4%
Disease Control Rate (DCR) 69.2% - 72.2%
Clinical Benefit Rate (CBR) 23.1% - 25.3%
Common Grade 3/4 Adverse Events Thrombocytopenia, Anemia, Neutropenia, Leukopenia
(Data compiled from multiple Phase I studies)[3][6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[8][9]

Materials:

  • Cells treated with this compound and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

  • Harvest both adherent and floating cells to ensure all apoptotic cells are collected.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cells.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the PIM signaling pathway following treatment with this compound.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PIM-1, phospho-Bad (Ser112), c-Myc, phospho-4E-BP1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the effect of this compound on cell cycle distribution.[10][11]

Materials:

  • Cells treated with this compound and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol (B145695)

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Harvest approximately 1-2 x 10^6 treated and control cells.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS to remove residual ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound

Lgh447_Signaling_Pathway cluster_effects Lgh447 This compound (PIM447) PIM PIM Kinases (PIM-1, PIM-2, PIM-3) Lgh447->PIM pBad p-Bad (Inactive) PIM->pBad mTORC1 mTORC1 Pathway PIM->mTORC1 cMyc c-Myc PIM->cMyc CellCycle Cell Cycle Progression (G1/S Transition) PIM->CellCycle Bad Bad Bcl2 Bcl-2 pBad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Proliferation Cell Proliferation cMyc->Proliferation

Caption: this compound inhibits PIM kinases, leading to apoptosis, and reduced cell growth and proliferation.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Data Analysis: IC50, Apoptosis %, Cell Cycle % cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End: Antineoplastic Profile data_analysis->end

Caption: A typical workflow for assessing the in vitro antineoplastic activity of this compound.

Logical Relationship of this compound's Antineoplastic Activity

Logical_Relationship Lgh447 This compound PIM_Inhibition Pan-PIM Kinase Inhibition Lgh447->PIM_Inhibition Downstream_Effects Disruption of Downstream Signaling Pathways PIM_Inhibition->Downstream_Effects Cellular_Outcomes Cellular Outcomes Downstream_Effects->Cellular_Outcomes Apoptosis_Induction Induction of Apoptosis Cellular_Outcomes->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Outcomes->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation Cellular_Outcomes->Reduced_Proliferation Antineoplastic_Activity Antineoplastic Activity Apoptosis_Induction->Antineoplastic_Activity Cell_Cycle_Arrest->Antineoplastic_Activity Reduced_Proliferation->Antineoplastic_Activity

Caption: Logical flow from this compound administration to its ultimate antineoplastic effect.

References

The Impact of Lgh-447 (PIM447) on Bone Resorption in Multiple Myeloma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on Lgh-447, a pan-PIM kinase inhibitor, and its effects on bone resorption in the context of multiple myeloma. This compound, also known as PIM447, has demonstrated a dual mechanism of action by directly targeting multiple myeloma cells and inhibiting osteoclast activity, offering a promising therapeutic strategy for myeloma-associated bone disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound (PIM447), highlighting its efficacy in both inhibiting myeloma cell proliferation and osteoclast function.

Table 1: In Vitro Cytotoxicity of this compound (PIM447) in Human Multiple Myeloma (MM) Cell Lines

Cell LineSensitivityIC50 (µM) after 48h Treatment
MM1SHigh0.2 - 3.3[1]
MM1RHigh0.2 - 3.3[1]
RPMI-8226High0.2 - 3.3[1]
MM144High0.2 - 3.3[1]
U266High0.2 - 3.3[1]
NCI-H929High0.2 - 3.3[1]
OPM-2Low>7[1]
RPMI-LR5Low>7[1]
U266-Dox4Low>7[1]
U266-LR7Low>7[1]

Table 2: Effect of this compound (PIM447) on Osteoclastogenesis

ParameterMethodResult
Osteoclast (OC) FormationEnumeration of TRAP-positive multinucleated (≥3 nuclei) cellsInhibition of OC formation with an IC50 of approximately 1 µM
Bone ResorptionAssessment on calcium-coated slidesInhibition of OC resorption activity[1]

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the impact of this compound (PIM447) on multiple myeloma cells and osteoclasts.

Cell Lines and Culture
  • Human Multiple Myeloma (MM) Cell Lines: MM1S, MM1R, RPMI-8226, RPMI-8226-luc, RPMI-LR5, MM144, NCI-H929, OPM-2, U266, U266-Dox4, and U266-LR7 were utilized.[1]

  • Osteoclast Generation: Osteoclasts were generated from peripheral blood mononuclear cells (PBMCs) obtained from healthy volunteers.[1]

  • Mesenchymal Stromal Cells (MSCs): Primary MSCs were obtained from bone marrow aspirates of multiple myeloma patients.[1]

Cell Viability Assay
  • Method: MTT colorimetric assay or bioluminescence.

  • Procedure: MM cell lines were treated with varying concentrations of this compound for 48 hours. Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50).[1]

Apoptosis Assay
  • Method: Annexin-V staining followed by flow cytometry.

  • Procedure: MM cells were treated with this compound, and the percentage of apoptotic cells was quantified by detecting externalized phosphatidylserine (B164497) using Annexin-V. Cleavage of caspases (8, 9, 3, and 7) and PARP was also assessed by immunoblotting.[1]

Cell Cycle Analysis
  • Method: Propidium iodide (PI) staining and flow cytometry.

  • Procedure: MM cells were treated with this compound, stained with PI to determine DNA content, and analyzed by flow cytometry to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Osteoclast Formation and Resorption Assays
  • Osteoclast Formation:

    • Method: Enumeration of Tartrate-Resistant Acid Phosphatase (TRAP)-positive multinucleated cells.

    • Procedure: Human pre-osteoclasts were cultured with this compound. After differentiation, cells were fixed and stained for TRAP, a marker for osteoclasts. The number of multinucleated (≥3 nuclei) TRAP-positive cells was counted.[1]

  • Osteoclast Resorption:

    • Method: Resorption pit assay on calcium-coated slides.

    • Procedure: Mature osteoclasts were seeded on calcium-coated slides and treated with this compound. The area of resorption pits created by the osteoclasts was visualized and quantified.[1]

Immunoblotting
  • Procedure: Protein lysates from treated and untreated cells were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the phosphorylation status and total protein levels of key signaling molecules, including effectors of the mTOR pathway (4EBP1, S6) and osteoclast differentiation/function markers (p-Erk1/2, NFATc1, CAII, CLCN7, ATP6V1A, MMP9).[1]

Immunofluorescence
  • Procedure: To visualize the F-actin ring, a critical structure for osteoclast resorptive function, differentiated osteoclasts were treated with this compound, fixed, permeabilized, and stained with fluorescently labeled phalloidin.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its dual effects on multiple myeloma and bone resorption by modulating key signaling pathways.

Inhibition of the mTOR Pathway in Multiple Myeloma Cells

This compound inhibits the mTOR pathway in multiple myeloma cells, as evidenced by a decreased phosphorylation of the downstream effectors 4EBP1 and S6 ribosomal protein.[1] This inhibition disrupts protein synthesis and contributes to the observed apoptosis and cell cycle arrest in myeloma cells.

mTOR_Pathway_Inhibition Lgh447 This compound (PIM447) PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) Lgh447->PIM_Kinases Inhibits mTORC1 mTORC1 PIM_Kinases->mTORC1 Activates p4EBP1 p-4EBP1 (Thr37/46)↓ mTORC1->p4EBP1 pS6 p-S6 (Ser235/236)↓ mTORC1->pS6 Protein_Synthesis Protein Synthesis↓ p4EBP1->Protein_Synthesis pS6->Protein_Synthesis Cell_Growth_Proliferation Cell Growth & Proliferation↓ Protein_Synthesis->Cell_Growth_Proliferation Apoptosis Apoptosis↑ Cell_Growth_Proliferation->Apoptosis

This compound inhibits the mTORC1 pathway in multiple myeloma cells.
Disruption of Osteoclast Differentiation and Function

This compound directly impairs osteoclastogenesis and the resorptive capacity of mature osteoclasts. This is achieved through the downregulation of key molecules essential for osteoclast differentiation and function.

Osteoclast_Inhibition_Pathway Lgh447 This compound (PIM447) PIM_Kinases PIM Kinases Lgh447->PIM_Kinases Inhibits CAII CAII↓ Lgh447->CAII CLCN7 CLCN7↓ Lgh447->CLCN7 ATP6V1A ATP6V1A↓ Lgh447->ATP6V1A MMP9 MMP9↓ Lgh447->MMP9 F_Actin_Ring F-Actin Ring Disruption Lgh447->F_Actin_Ring pErk12 p-Erk1/2↓ PIM_Kinases->pErk12 NFATc1 NFATc1↓ PIM_Kinases->NFATc1 OC_Differentiation Osteoclast Differentiation↓ pErk12->OC_Differentiation NFATc1->OC_Differentiation OC_Function Osteoclast Function↓ OC_Differentiation->OC_Function CAII->OC_Function CLCN7->OC_Function ATP6V1A->OC_Function MMP9->OC_Function F_Actin_Ring->OC_Function Bone_Resorption Bone Resorption↓ OC_Function->Bone_Resorption

This compound disrupts key molecules in osteoclast differentiation and function.

Experimental and Logical Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to understanding its molecular mechanism.

Experimental_Workflow Start Start: Identify this compound as a pan-Pim Kinase Inhibitor InVitro_MM In Vitro Studies on Multiple Myeloma Cells Start->InVitro_MM InVitro_OC In Vitro Studies on Osteoclasts Start->InVitro_OC Cell_Viability Cell Viability Assays (MTT, Bioluminescence) InVitro_MM->Cell_Viability Apoptosis_Assay Apoptosis Assays (Annexin-V) InVitro_MM->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) InVitro_MM->Cell_Cycle Mechanism Mechanism of Action Studies Cell_Viability->Mechanism Apoptosis_Assay->Mechanism Cell_Cycle->Mechanism OC_Formation Osteoclast Formation Assay (TRAP Staining) InVitro_OC->OC_Formation OC_Resorption Bone Resorption Assay (Pit Formation) InVitro_OC->OC_Resorption OC_Formation->Mechanism OC_Resorption->Mechanism Immunoblotting Immunoblotting (mTOR pathway, OC markers) Mechanism->Immunoblotting Immunofluorescence Immunofluorescence (F-Actin Ring) Mechanism->Immunofluorescence Conclusion Conclusion: Dual Antitumoral and Anti-resorptive Effects Immunoblotting->Conclusion Immunofluorescence->Conclusion

Preclinical evaluation workflow for this compound in multiple myeloma.

References

Methodological & Application

Lgh-447 Experimental Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for the pan-PIM kinase inhibitor, Lgh-447 (also known as PIM447). This document includes detailed methodologies for key assays, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflows to facilitate research and development of this compound.

Mechanism of Action and In Vitro Activity

This compound is a potent, orally available pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2][3] It exhibits high affinity for all three PIM isoforms: PIM1, PIM2, and PIM3.[4][5] The primary mechanism of action of this compound in cancer cells involves the induction of apoptosis and cell cycle arrest.[4][6][7] By inhibiting PIM kinases, this compound disrupts key cellular signaling pathways, including the mTORC1 pathway, leading to a decrease in the phosphorylation of downstream targets such as Bad (at Ser112) and a reduction in the levels of the oncoprotein c-Myc.[4][8] This culminates in the inhibition of cell proliferation and survival. This compound has demonstrated cytotoxic effects across a range of hematologic malignancy cell lines, particularly in multiple myeloma.[4][6][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseKi (pM)IC50 (µM)Notes
PIM16-Potent inhibition of PIM1 kinase.[4][5]
PIM218<0.003Strong inhibition of PIM2 kinase.[4][5]
PIM39-Significant inhibition of PIM3 kinase.[4][5]
GSK3β-1 - 5Significantly lower potency compared to PIM kinases.[4]
PKN1-1 - 5Lower potency; cellular assays showed no activity up to 20 µM.[4]
PKCτ-1 - 5Lower potency compared to PIM kinases.[4]

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayGI50 (µM)Incubation Time
MOLM16Acute Myeloid LeukemiaCellTiter-Glo0.013 days
KG1Acute Myeloid LeukemiaCellTiter-Glo0.013 days
EOL-1Eosinophilic LeukemiaCellTiter-Glo0.013 days
MM1SMultiple MyelomaMTT0.2 - 3.348 hours
MM1RMultiple MyelomaMTT0.2 - 3.348 hours
RPMI-8226Multiple MyelomaMTT0.2 - 3.348 hours
MM144Multiple MyelomaMTT0.2 - 3.348 hours
HuH6HepatoblastomaalamarBlue™LD50: 1372 hours
COA67HepatoblastomaalamarBlue™LD50: 1072 hours

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its in vitro evaluation.

Lgh447_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Downstream Effects Lgh447 This compound PIM PIM Kinases (PIM1, PIM2, PIM3) Lgh447->PIM Inhibits mTORC1 mTORC1 Pathway PIM->mTORC1 Inhibits pBad Phospho-Bad (Ser112) ↓ PIM->pBad Decreases cMyc c-Myc ↓ PIM->cMyc Decreases Apoptosis Apoptosis ↑ mTORC1->Apoptosis pBad->Apoptosis CellCycle Cell Cycle Arrest (G1/S) cMyc->CellCycle

Caption: this compound signaling pathway.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot Analysis (p-Bad, c-Myc, p-S6RP) treatment->western apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis (IC50, Protein Levels, % Apoptosis) viability->data_analysis western->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: General experimental workflow.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest (e.g., MOLM16, KG1)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.001 to 10 µM.

    • Add the desired concentrations of this compound to the wells. Include a DMSO-only control.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).[4]

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium-only wells).

    • Normalize the data to the DMSO-treated control wells (representing 100% viability).

    • Plot the cell viability against the log concentration of this compound and determine the GI50/IC50 value using a non-linear regression analysis.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key proteins in the PIM signaling pathway following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., KG-1)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Bad (Ser112), anti-c-Myc, anti-phospho-S6 Ribosomal Protein, and their total protein counterparts; anti-GAPDH or β-actin for loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0.05, 0.5, and 5 µM) for a specified time (e.g., 2 hours).[4]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with this compound at desired concentrations for a specified time (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation and setting gates.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Seed cells and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lgh-447, also known as PIM447, is a potent and selective, orally available pan-PIM kinase inhibitor. The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a variety of hematological malignancies and solid tumors.[1][2] These kinases are key downstream effectors in multiple signaling pathways that regulate critical cellular processes such as cell cycle progression, apoptosis, and protein synthesis.[1][2] this compound exhibits its antineoplastic activity by binding to and inhibiting all three PIM kinase isoforms, leading to cell cycle arrest at the G1/S phase and induction of apoptosis.[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including recommended concentrations, methodologies for key assays, and a summary of its mechanism of action.

Mechanism of Action and Signaling Pathway

This compound is a highly selective pan-PIM kinase inhibitor with Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[4] Its primary mechanism of action involves the inhibition of PIM kinase activity, which in turn affects several downstream signaling pathways crucial for cancer cell survival and proliferation.

Key downstream effects of PIM kinase inhibition by this compound include:

  • Inhibition of the mTORC1 pathway: this compound treatment leads to decreased phosphorylation of downstream mTORC1 effectors such as 4E-BP1 and S6 ribosomal protein, which are critical for cap-dependent translation and protein synthesis.[3][5]

  • Downregulation of c-Myc: PIM kinases are known to stabilize the oncoprotein c-Myc. Inhibition of PIM kinases by this compound results in reduced c-Myc levels.[4][5]

  • Induction of Apoptosis: this compound induces apoptosis by decreasing the phosphorylation of the pro-apoptotic protein Bad at Ser112.[4] This leads to the activation of the intrinsic apoptotic cascade, evidenced by the cleavage of caspases 3, 7, 8, and 9, and PARP.[3]

  • Cell Cycle Arrest: By inhibiting PIM kinases, this compound causes an interruption of the G1/S phase cell cycle transition.[1][3]

The following diagram illustrates the signaling pathway affected by this compound.

Lgh447_Signaling_Pathway cluster_upstream Upstream Signaling Growth Factors / Cytokines Growth Factors / Cytokines PIM1 PIM1 Growth Factors / Cytokines->PIM1 PIM2 PIM2 Growth Factors / Cytokines->PIM2 PIM3 PIM3 Growth Factors / Cytokines->PIM3 mTORC1 mTORC1 PIM1->mTORC1 cMyc cMyc PIM1->cMyc Bad Bad PIM1->Bad phosphorylates (inactivates) PIM2->mTORC1 PIM2->cMyc PIM2->Bad phosphorylates (inactivates) PIM3->mTORC1 PIM3->cMyc PIM3->Bad phosphorylates (inactivates) 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6RP S6RP mTORC1->S6RP Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6RP->Protein Synthesis Cell Proliferation Cell Proliferation cMyc->Cell Proliferation Apoptosis Apoptosis Bad->Apoptosis inhibits Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) Lgh447 This compound Lgh447->PIM1 inhibits Lgh447->PIM2 inhibits Lgh447->PIM3 inhibits

This compound Signaling Pathway

Recommended Concentrations for Cell Culture

The optimal concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The following table summarizes reported effective concentrations of this compound in various cell lines.

Cell Line(s)Assay TypeConcentration RangeIncubation TimeOutcomeReference
MOLM16, KG1, EOL-1Antiproliferative AssayNot specified, GI50 reported3 daysGI50 = 0.01 µM[4]
MM1S, MM1R, RPMI-8226, MM144, U266, NCI-H929 (High Sensitivity MM)Cell Viability (MTT)Not specified, IC50 reported48 hoursIC50 = 0.2 - 3.3 µM[3]
OPM-2, RPMI-LR5, U266-Dox4, U266-LR7 (Low Sensitivity MM)Cell Viability (MTT)Not specified, IC50 reported48 hoursIC50 > 7 µM[3]
KG-1Western BlotIndicated concentrations2 hoursAnalysis of pS6RP/total S6RP[4]
HuH6, COA67Cell Viability0 - 20 µM72 hoursLD50 = 13 µM and 10 µM, respectively[6]
HuH6, COA67Apoptosis Assay7.5 µM8 hoursIncreased apoptosis[6]
HuH6Western Blot (CD133 expression)0, 2.5, 5, 10, 20 µM24 hoursDose-dependent decrease in CD133[7]
MM.1SRNA Isolation for Microarray100 nM24 hoursSub-lethal treatment for gene expression analysis[5]

Stock Solution Preparation:

This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C.[6] Further dilutions should be made in cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of this compound in cell culture.

Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This protocol is a general guideline for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear or opaque-walled tissue culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells).

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.001 µM to 20 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[3][6]

  • Assay:

    • For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. After incubation, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

    • For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 or GI50 value.

Western Blot Analysis

This protocol is for analyzing changes in protein expression and phosphorylation status following this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well or 10 cm tissue culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[4][8]

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pS6RP, anti-S6RP, anti-c-Myc, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate[9]

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2 hours for signaling pathway analysis or 24 hours for apoptosis markers).[4][7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 5-30 minutes.[8]

  • Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[4]

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.[4]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.

Lgh447_Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell Culture Cell Culture Dose-Response Curve Dose-Response Curve Cell Culture->Dose-Response Curve This compound Stock Prep This compound Stock Prep This compound Stock Prep->Dose-Response Curve Cell Viability Assay Cell Viability Assay Dose-Response Curve->Cell Viability Assay Apoptosis Assay Apoptosis Assay Dose-Response Curve->Apoptosis Assay Western Blot Western Blot Dose-Response Curve->Western Blot Cell Cycle Analysis Cell Cycle Analysis Dose-Response Curve->Cell Cycle Analysis IC50/GI50 Determination IC50/GI50 Determination Cell Viability Assay->IC50/GI50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution

Typical Experimental Workflow

References

Application Notes and Protocols for Lgh-447 Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lgh-447, also known as PIM447, is a potent and orally bioavailable pan-PIM kinase inhibitor with demonstrated preclinical activity against various hematologic malignancies.[1][2][3] PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[4][5] Overexpression of PIM kinases is implicated in the pathogenesis of several cancers, including multiple myeloma (MM) and acute myeloid leukemia (AML). This compound exerts its antineoplastic effects by inhibiting all three PIM kinase isoforms, leading to cell cycle arrest and induction of apoptosis.[1] These application notes provide detailed protocols for the administration of this compound in mouse models of cancer, along with methods for evaluating its in vivo efficacy and mechanism of action.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PIM-1, PIM-2, and PIM-3 kinases. Inhibition of these kinases disrupts downstream signaling pathways that promote cell survival and proliferation. One of the key mechanisms involves the regulation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). PIM kinases phosphorylate BAD at Ser112, which promotes its sequestration by 14-3-3 proteins and prevents it from inducing apoptosis. By inhibiting PIM kinases, this compound leads to decreased phosphorylation of BAD at Ser112, allowing it to promote cell death.[1]

Signaling Pathway Diagram

Lgh447_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase Activity cluster_downstream Downstream Effects Growth Factors / Cytokines Growth Factors / Cytokines PIM1 PIM1 Growth Factors / Cytokines->PIM1 activates PIM2 PIM2 Growth Factors / Cytokines->PIM2 activates PIM3 PIM3 Growth Factors / Cytokines->PIM3 activates p-BAD (Ser112) p-BAD (Ser112) PIM1->p-BAD (Ser112) phosphorylates Cell Cycle Progression Cell Cycle Progression PIM1->Cell Cycle Progression PIM2->p-BAD (Ser112) phosphorylates PIM2->Cell Cycle Progression PIM3->p-BAD (Ser112) phosphorylates PIM3->Cell Cycle Progression Apoptosis Apoptosis p-BAD (Ser112)->Apoptosis inhibits Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation This compound This compound This compound->PIM1 inhibits This compound->PIM2 inhibits This compound->PIM3 inhibits

Caption: this compound inhibits PIM kinases, preventing BAD phosphorylation and promoting apoptosis.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
Cancer ModelCell LineMouse StrainThis compound Dose and ScheduleKey Findings
Multiple MyelomaHuman PlasmacytomaCB17-SCID50 mg/kg, oral gavage, 5 days/weekSignificant tumor growth inhibition
Acute Myeloid Leukemia (AML)KG-1Xenograft30 or 100 mg/kg, oral administrationDose-dependent tumor growth inhibition
Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterValue
Oral Bioavailability84%[1]
Clearance (CL)20 mL/min/kg[1]
Volume of Distribution (Vss)5.3 L/kg[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model

This protocol describes the evaluation of this compound in a subcutaneous human plasmacytoma xenograft model using CB17-SCID mice.

Materials:

  • Human multiple myeloma cell line (e.g., MM.1S)

  • CB17-SCID mice (6-8 weeks old)

  • This compound (PIM447)

  • Vehicle for oral gavage (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[3]

  • Matrigel

  • Calipers

  • Sterile PBS

  • Syringes and needles

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment and Monitoring cluster_analysis Analysis A Culture MM.1S cells C Inject MM.1S cells subcutaneously into CB17-SCID mice A->C B Prepare this compound formulation F Administer this compound or vehicle (oral gavage) B->F D Tumor growth to ~150-200 mm³ C->D E Randomize mice into treatment groups D->E E->F G Measure tumor volume and body weight F->G H Euthanize mice and collect tumors G->H End of study I Pharmacodynamic and histopathological analysis H->I

Caption: Workflow for in vivo efficacy testing of this compound in a mouse xenograft model.

Procedure:

  • Cell Culture: Culture human multiple myeloma cells (e.g., MM.1S) in appropriate media and conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in sterile PBS at a concentration of 5-10 x 10^6 cells/100 µL.

    • Mix the cell suspension 1:1 with Matrigel.

    • Subcutaneously inject 200 µL of the cell/Matrigel suspension into the flank of each CB17-SCID mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (length x width²) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound 50 mg/kg).

  • This compound Formulation and Administration:

    • Prepare a fresh formulation of this compound in the vehicle on each day of dosing. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Sonication may be required to fully dissolve the compound.

    • Administer this compound (50 mg/kg) or vehicle to the respective groups via oral gavage, five days a week.

  • Monitoring:

    • Measure tumor volumes and mouse body weights 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Endpoint and Tissue Collection:

    • Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and the remainder fixed in 10% neutral buffered formalin for immunohistochemistry.

Protocol 2: Western Blot Analysis of Phospho-BAD (Ser112) in Tumor Tissues

This protocol details the procedure for detecting the phosphorylation status of BAD at Ser112 in tumor lysates from this compound-treated and control mice.

Materials:

  • Frozen tumor tissue

  • RIPA lysis buffer (or other suitable lysis buffer for tissue)[6][7]

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody: Rabbit anti-Phospho-BAD (Ser112)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL Western blotting substrate

Procedure:

  • Tissue Lysis:

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the frozen tumor tissue (~500 µL per 10 mg of tissue).[6]

    • Homogenize the tissue on ice using a mechanical homogenizer.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Phospho-BAD (Ser112) (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total BAD or a housekeeping protein like GAPDH or β-actin.

Protocol 3: Immunohistochemistry (IHC) for PIM-1 in Tumor Tissues

This protocol outlines the steps for detecting the expression of PIM-1 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

  • FFPE tumor sections on slides

  • Xylene

  • Ethanol (B145695) (graded series: 100%, 95%, 80%, 70%)

  • Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-PIM-1

  • Biotinylated secondary antibody (e.g., goat anti-rabbit)

  • ABC reagent (Vectastain kit)

  • DAB substrate kit

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%), 3 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated sodium citrate buffer and heat in a microwave or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-PIM-1 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash slides with PBS.

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

    • Wash with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Wash with PBS.

    • Apply DAB substrate and monitor for color development.

  • Counterstaining and Mounting:

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a coverslip using a permanent mounting medium.

Conclusion

This compound is a promising pan-PIM kinase inhibitor with significant anti-tumor activity in preclinical models of hematologic malignancies. The protocols provided here offer a comprehensive guide for researchers to effectively design and execute in vivo studies to further investigate the therapeutic potential of this compound and similar compounds. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel cancer therapies.

References

Preparation of Lgh-447 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Lgh-447 (also known as PIM447), a potent and selective pan-PIM kinase inhibitor. The protocols outlined below are intended to ensure the accurate and reproducible use of this compound in a variety of research applications. Adherence to these guidelines will help maintain the integrity and stability of the compound, leading to reliable experimental outcomes.

Introduction

This compound is an orally bioavailable small molecule inhibitor that targets all three isoforms of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3) with high potency.[1][2][3] PIM kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematological malignancies and solid tumors.[2][3][4] this compound exerts its anti-neoplastic effects by inducing cell cycle arrest and apoptosis.[1][2][5] Mechanistically, it has been shown to inhibit the mTORC1 pathway and downregulate levels of c-Myc and phospho-Bad (Ser112).[1] Due to its therapeutic potential, precise and consistent preparation of this compound solutions is critical for preclinical research and drug development studies.

Physicochemical and Solubility Data

Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties.

PropertyValueSource
Synonyms PIM447, this compound, PIM-447[3][6]
Molecular Formula C₂₄H₂₃F₃N₄O[3][7]
Molecular Weight 440.46 g/mol [6][7]
Appearance Solid powder[8]

Solubility is a critical factor in determining the appropriate solvent and maximum achievable concentration for a stock solution.

SolventSolubilityNotes
DMSO ≥ 80 mg/mL (≥ 181.63 mM)Sonication is recommended.[6] Fresh, moisture-free DMSO is crucial as absorbed moisture can reduce solubility.[1]
Ethanol 95 mg/mL
Water Insoluble
In Vivo Formulation 5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineSonication is recommended. Prepare fresh for each use.[6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube or vial on the balance and tare to zero.

  • Weighing this compound: Carefully weigh out 4.405 mg of this compound powder into the tared tube.

    • Calculation:

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 440.46 g/mol

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 440.46 g/mol = 0.0044046 g = 4.405 mg

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[6] Gentle warming (e.g., to 37°C) can also aid dissolution, but avoid excessive heat.

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

  • Aliquoting and Storage:

    • For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage (up to 1 year).[6] When stored as a powder, this compound is stable for up to 3 years at -20°C.[6]

Quality Control

To ensure the accuracy of experimental results, it is recommended to verify the concentration of the prepared stock solution. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve. Purity can also be assessed by HPLC-MS.

Signaling Pathway and Experimental Workflow

This compound functions by inhibiting the PIM kinases, which are downstream effectors in various signaling pathways that promote cell survival and proliferation.

Lgh447_Pathway GF Growth Factors & Cytokines Receptor Receptors GF->Receptor PIM PIM Kinases (PIM1, PIM2, PIM3) Receptor->PIM mTORC1 mTORC1 Pathway PIM->mTORC1 + cMyc c-Myc PIM->cMyc + Bad Bad PIM->Bad -| pBad p-Bad (Ser112) PIM->pBad Lgh447 This compound Lgh447->PIM Proliferation Cell Proliferation & Survival mTORC1->Proliferation cMyc->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: this compound inhibits PIM kinases, leading to downstream effects on cell survival pathways.

The general workflow for utilizing the this compound stock solution in a cell-based assay is depicted below.

Lgh447_Workflow start Prepare 10 mM This compound Stock in DMSO thaw Thaw Aliquot of Stock Solution start->thaw dilute Prepare Working Solutions by Serial Dilution in Culture Media thaw->dilute treat Treat Cells with Working Solutions dilute->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot, etc.) incubate->assay end Data Analysis assay->end

Caption: General experimental workflow for using this compound in cell culture.

Safety Precautions

This compound is a bioactive molecule and should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: LGH-447 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LGH-447, also known as PIM447, is a potent and selective pan-PIM kinase inhibitor. The PIM kinase family, comprising PIM1, PIM2, and PIM3, consists of serine/threonine kinases that are crucial regulators of cell cycle progression, survival, and proliferation. In multiple myeloma (MM), particularly high expression levels of PIM2 have been observed, making PIM kinases attractive therapeutic targets. Preclinical studies have demonstrated that this compound exhibits significant anti-myeloma activity by inducing cell cycle arrest and apoptosis in a dose-dependent manner. These application notes provide a summary of the cellular effects of this compound on various MM cell lines and detailed protocols for key experimental assays.

Data Presentation

The cytotoxic effects of this compound have been evaluated across a panel of multiple myeloma cell lines, revealing varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below.

Cell LineIC50 at 48 hours (µM)Sensitivity
MM1S0.2 - 3.3Sensitive
MM1R0.2 - 3.3Sensitive
RPMI-82260.2 - 3.3Sensitive
MM1440.2 - 3.3Sensitive
U2660.2 - 3.3Sensitive
NCI-H9290.2 - 3.3Sensitive
OPM-2> 7Less Sensitive
RPMI-LR5> 7Less Sensitive
U266-Dox4> 7Less Sensitive
U266-LR7> 7Less Sensitive

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines. IC50 values were determined by MTT assay after 48 hours of treatment.

Mechanism of Action

This compound exerts its anti-myeloma effects through the modulation of several key signaling pathways. As a pan-PIM kinase inhibitor, it directly targets PIM1, PIM2, and PIM3. Inhibition of PIM kinases by this compound leads to downstream effects on cell survival and proliferation pathways.[1]

Key Signaling Pathways Affected by this compound:

  • mTORC1 Pathway Inhibition: this compound has been shown to inhibit the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[1]

  • Downregulation of c-Myc: The treatment with this compound leads to a reduction in the levels of the oncoprotein c-Myc, which is a critical driver of proliferation in multiple myeloma.[1]

  • Modulation of Apoptotic Proteins: this compound induces apoptosis by decreasing the phosphorylation of the pro-apoptotic protein Bad at Ser112.[1]

LGH447_Signaling_Pathway cluster_cell Multiple Myeloma Cell cluster_downstream Downstream Effects LGH447 This compound PIM PIM Kinases (PIM1, PIM2, PIM3) LGH447->PIM inhibits mTORC1 mTORC1 Pathway PIM->mTORC1 activates cMyc c-Myc PIM->cMyc stabilizes pBad p-Bad (Ser112) PIM->pBad phosphorylates Proliferation Cell Proliferation mTORC1->Proliferation promotes cMyc->Proliferation promotes Apoptosis Apoptosis pBad->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest (G0/G1)

Caption: Signaling pathway of this compound in multiple myeloma cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treat the cells with various concentrations of this compound (e.g., 0.05-10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1,000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Centrifuge and remove supernatant F->G H Add DMSO to dissolve formazan G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis in multiple myeloma cells following treatment with this compound.

Materials:

  • Multiple myeloma cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G Cell_Cycle_Workflow A Treat cells with this compound B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Wash cells with PBS C->D E Resuspend in PI/RNase A solution D->E F Incubate for 30 min E->F G Analyze by Flow Cytometry F->G

References

Application of Lgh-447 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, has emerged as a promising therapeutic target in AML. PIM kinases are constitutively overexpressed in various hematologic malignancies, including AML, where they play a crucial role in cell proliferation, survival, and apoptosis inhibition by activating anti-apoptotic pathways such as BCL2.[1] Lgh-447, also known as PIM447, is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant anti-leukemic activity in preclinical models of AML. These application notes provide a comprehensive overview of the use of this compound in AML research, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

This compound is a novel, orally bioavailable small molecule that potently inhibits all three PIM kinase isoforms with high selectivity. It exerts its anti-tumor effects in AML by inducing apoptosis and disrupting the cell cycle.[2] The primary mechanism involves the inhibition of downstream signaling pathways that promote cell survival and proliferation. Specifically, this compound treatment leads to a decrease in the phosphorylation of key proteins involved in the mTORC1 pathway, such as mTOR, p70S6K, and 4E-BP1.[3] Furthermore, it mediates apoptosis through the downregulation of anti-apoptotic proteins like BCL2, BCL-XL, and MCL1, and a decrease in the levels of phospho-Bad (Ser112) and the oncogene c-Myc.[1][2]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various AML cell lines, demonstrating a dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, reflecting the heterogeneity of AML.

Cell LineMolecular CharacteristicsIC50 Value (nM)Reference
Kasumi-1t(8;21), KIT mutation1591.54[3]
SKNO-1t(8;21), KIT mutation202.28[3]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound in AML cells. PIM kinases, upon activation, phosphorylate multiple downstream targets that promote cell survival and proliferation while inhibiting apoptosis. This compound acts as a pan-inhibitor of PIM kinases, thereby blocking these pro-leukemic signals.

Lgh447_Pathway cluster_upstream Upstream Signals cluster_pim PIM Kinase Axis cluster_downstream Downstream Effects cluster_cellular_outcome Cellular Outcome Growth_Factors Growth Factors & Cytokines PIM_Kinases PIM1, PIM2, PIM3 Growth_Factors->PIM_Kinases Activation mTORC1 mTORC1 Pathway (mTOR, p70S6K, 4E-BP1) PIM_Kinases->mTORC1 Phosphorylation cMyc c-Myc PIM_Kinases->cMyc Stabilization Bad p-Bad (Ser112)↓ PIM_Kinases->Bad Inactivation Apoptosis_Proteins Anti-apoptotic Proteins↓ (BCL2, BCL-XL, MCL1) PIM_Kinases->Apoptosis_Proteins Upregulation Lgh447 This compound (PIM447) Lgh447->PIM_Kinases Inhibition Proliferation Cell Proliferation↓ mTORC1->Proliferation cMyc->Proliferation Apoptosis Apoptosis↑ Bad->Apoptosis Apoptosis_Proteins->Apoptosis

Caption: this compound inhibits PIM kinases, blocking downstream pro-survival pathways.

Experimental Protocols

In Vitro Cell Viability Assay

This protocol describes the assessment of AML cell viability in response to this compound treatment using a colorimetric assay.

Materials:

  • AML cell lines (e.g., Molm-13, OCI-AML3, KG-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (PIM447)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Cell Titer 96 AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

This protocol details the detection of changes in protein phosphorylation in key signaling pathways following this compound treatment.

Materials:

  • AML cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-pS6RP, anti-total S6RP, anti-p-mTOR, anti-mTOR, anti-p-4E-BP1, anti-4E-BP1)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat AML cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in an AML xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • AML cells expressing a reporter gene (e.g., Molm-13-GFP)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement (for subcutaneous models)

  • Bioluminescence or fluorescence imaging system (for disseminated models)

Procedure:

  • Inject immunodeficient mice with AML cells either subcutaneously or intravenously to establish tumors.

  • Once tumors are established or leukemia is disseminated, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 2 mg/kg daily via intraperitoneal injection) or vehicle control to the respective groups.[1]

  • Monitor tumor growth by caliper measurements or by imaging at regular intervals.

  • Monitor the health and body weight of the mice.

  • At the end of the study, sacrifice the mice and collect tissues (tumor, bone marrow, spleen) for further analysis (e.g., histology, flow cytometry).

Experimental Workflow

The following diagram provides a typical workflow for preclinical evaluation of this compound in AML research.

Lgh447_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture AML Cell Lines & Primary Samples Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathway Analysis) Cell_Culture->Western_Blot Xenograft_Model AML Xenograft Mouse Model Viability_Assay->Xenograft_Model Promising Results Treatment This compound Treatment Xenograft_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition & Survival Analysis Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Target Modulation) Treatment->PD_Analysis

References

Application Notes and Protocols: Detecting PIM Kinase Inhibition by Lgh-447 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1][2] These kinases are key regulators of cell cycle progression, apoptosis, and cellular metabolism.[3][] Overexpression of PIM kinases is implicated in the pathogenesis of various solid and hematopoietic cancers, making them attractive therapeutic targets.[3][5] Lgh-447 is a potent, orally available pan-PIM kinase inhibitor with high affinity for all three PIM isoforms.[6][7][8]

Western blotting is a fundamental technique to assess the efficacy of kinase inhibitors by measuring changes in the phosphorylation status of downstream substrates.[9] This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of PIM kinase activity by this compound in a cellular context.

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3][10][11] Upon activation, STAT transcription factors translocate to the nucleus and induce the expression of target genes, including the PIM kinases. PIM kinases, in turn, phosphorylate a range of downstream substrates that promote cell survival and proliferation. Key substrates include the pro-apoptotic protein BAD (inactivating it by phosphorylation at Ser112), the transcription factor c-Myc, and components of the mTORC1 pathway such as 4E-BP1.[6][12] Inhibition of PIM kinase activity by this compound is expected to decrease the phosphorylation of these downstream targets.[6][13][14]

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Transcription BAD p-BAD (Ser112)↓ PIM->BAD Phosphorylation cMyc c-Myc↓ PIM->cMyc mTORC1 mTORC1 Pathway↓ PIM->mTORC1 Lgh447 This compound Lgh447->PIM Inhibition Apoptosis Apoptosis↑ BAD->Apoptosis Proliferation Cell Proliferation↓ cMyc->Proliferation mTORC1->Proliferation

Caption: PIM Kinase Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocol

This protocol outlines the steps to treat cells with this compound, prepare cell lysates, and perform a Western blot to detect changes in the phosphorylation of PIM kinase substrates.

Materials and Reagents
  • Cell line known to express PIM kinases (e.g., KG-1, MM1S, OPM-2)[6]

  • Cell culture medium and supplements

  • This compound (PIM447)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (4X)

  • SDS-polyacrylamide gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-BAD (Ser112)

    • Rabbit anti-total BAD

    • Rabbit anti-PIM1

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system or X-ray film

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment (this compound or DMSO) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF/Nitrocellulose) C->D E Immunoblotting (Primary & Secondary Abs) D->E F Detection (ECL) E->F G Data Analysis & Quantification F->G

Caption: General workflow for Western blot analysis of PIM kinase inhibition.

Detailed Procedure
  • Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere or recover overnight. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 2-24 hours).[15] Include a vehicle control treated with an equivalent volume of DMSO.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[15]

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4X Laemmli sample buffer to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes.[15] d. Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-polyacrylamide gel.[17]

  • Protein Transfer: a. Perform electrophoresis to separate the proteins by size. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane according to the manufacturer's instructions.[17]

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is often preferred.[15] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17] c. Wash the membrane three times for 10 minutes each with TBST.[17] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17] e. Wash the membrane again three times for 10-15 minutes each with TBST.[15]

  • Detection and Data Analysis: a. Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions. b. Visualize the protein bands using a chemiluminescence imaging system or by exposing to X-ray film.[15] c. Quantify the band intensities using densitometry software (e.g., ImageJ).[18][19] d. Normalize the phospho-protein signal to the total protein signal or a loading control (e.g., β-actin or GAPDH) to account for loading differences.[20]

Data Presentation

Quantitative data from the Western blot analysis should be summarized in a table for clear comparison and determination of the inhibitor's efficacy.

Table 1: Quantitative Analysis of PIM Kinase Substrate Phosphorylation Following this compound Treatment

Treatment Groupp-BAD (Ser112) Band Intensity (Arbitrary Units)Total BAD Band Intensity (Arbitrary Units)Normalized p-BAD/Total BAD Ratio% Inhibition of p-BAD
Vehicle Control (DMSO)18,50019,0000.9740%
This compound (0.1 µM)12,30018,8000.65432.8%
This compound (1 µM)6,20019,1000.32566.6%
This compound (10 µM)1,50018,9000.07991.9%

Percent inhibition is calculated relative to the vehicle control after normalization.

Troubleshooting

IssuePossible CauseRecommendation
No or Weak Signal Inactive antibodyUse a new or validated antibody.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferCheck transfer efficiency with Ponceau S staining.[17]
High Background Insufficient blockingIncrease blocking time or change blocking agent.
Antibody concentration too highOptimize primary and secondary antibody dilutions.
Insufficient washingIncrease the number or duration of wash steps.[17]
Multiple Bands Non-specific antibody bindingOptimize antibody dilution and blocking conditions.[16]
Protein degradationEnsure protease and phosphatase inhibitors are always used.[16]

Conclusion

This protocol provides a robust framework for assessing the inhibitory activity of this compound against PIM kinases using Western blotting. By monitoring the phosphorylation status of downstream substrates like BAD, researchers can effectively quantify the cellular potency of this inhibitor. Careful optimization of antibody concentrations and experimental conditions is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Cell Viability Assays with Lgh-447 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lgh-447, also known as PIM447, is a potent and orally bioavailable small molecule inhibitor that targets the serine/threonine kinase family PIM (Proviral Integration site for Moloney murine leukemia virus).[1][2] This family consists of three isoforms, PIM1, PIM2, and PIM3, which are key regulators of cell survival, proliferation, and apoptosis.[3][4] Overexpression of PIM kinases is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy.[5] this compound acts as a pan-PIM kinase inhibitor, effectively suppressing the activity of all three isoforms.[6] Its mechanism of action involves the induction of cell cycle arrest and apoptosis, mediated through the modulation of critical signaling pathways such as mTORC1 and the downregulation of key proteins like c-Myc and phosphorylated Bad (Ser112).[6]

These application notes provide detailed protocols for assessing the effects of this compound on cell viability using two common and robust methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of this compound in various human cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeAssay TypeIncubation TimeIC50 / GI50 (µM)Reference
MOLM16Acute Myeloid LeukemiaCellTiter-Glo3 days0.01[6]
KG1Acute Myeloid LeukemiaCellTiter-Glo3 days0.01[6]
EOL-1Eosinophilic LeukemiaCellTiter-Glo3 days0.01[6]
HuH6HepatoblastomaNot Specified72 hours13 (LD50)[2]
COA67HepatoblastomaNot Specified72 hours10 (LD50)[2]

Signaling Pathways and Experimental Workflow

PIM Kinase Signaling Pathway Inhibition by this compound

This compound exerts its anti-cancer effects by inhibiting the PIM kinases, which are downstream effectors of various cytokine and growth factor signaling pathways, including the JAK/STAT pathway.[][4] PIM kinases phosphorylate a number of substrates that promote cell survival and proliferation while inhibiting apoptosis. By inhibiting PIM kinases, this compound disrupts these pro-survival signals, leading to cell cycle arrest and programmed cell death.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_outcome Cellular Outcome Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Transcription Bad Bad PIM->Bad Phosphorylation Apoptosis_Induction Induction of Apoptosis cMyc c-Myc PIM->cMyc Stabilization mTORC1 mTORC1 Pathway PIM->mTORC1 Activation CellCycleArrest Cell Cycle Arrest Lgh447 This compound Lgh447->PIM Inhibition Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 Inhibits pBad p-Bad (Inactive) Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition CellCycle Cell Cycle Progression cMyc->CellCycle Proliferation Cell Proliferation cMyc->Proliferation mTORC1->CellCycle mTORC1->Proliferation Experimental_Workflow General Workflow for Cell Viability Assays Start Start Seed_Cells Seed cells in a 96-well plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound or vehicle control Incubate_24h->Treat_Cells Prepare_Lgh447 Prepare serial dilutions of this compound and vehicle control (DMSO) Prepare_Lgh447->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 24, 48, 72 hours) Treat_Cells->Incubate_Treatment Add_Reagent Add Cell Viability Reagent (MTT or CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate as per protocol Add_Reagent->Incubate_Reagent Measure_Signal Measure Absorbance (MTT) or Luminescence (CellTiter-Glo) Incubate_Reagent->Measure_Signal Analyze_Data Data Analysis: - Background subtraction - Calculate % viability - Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

References

Flow cytometry analysis of apoptosis after Lgh-447 exposure.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lgh-447, also known as PIM447, is a potent and orally available pan-PIM kinase inhibitor.[1][2][3] The PIM kinase family, comprising PIM-1, PIM-2, and PIM-3, consists of serine/threonine kinases that are key regulators of cell cycle progression, survival, and apoptosis.[2][3] Overexpression of PIM kinases has been implicated in various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy.[4][5] this compound induces apoptosis and disrupts the cell cycle in cancer cells, notably in multiple myeloma.[1][6][7] The apoptotic mechanism is mediated through the downregulation of phospho-Bad (Ser112) and c-Myc, as well as the inhibition of the mTORC1 signaling pathway.[1][6]

This document provides detailed protocols for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical experiment evaluating the apoptotic effect of this compound on a cancer cell line (e.g., MM.1S multiple myeloma cells) after 48 hours of exposure.

Table 1: Percentage of Apoptotic and Necrotic Cells after this compound Treatment

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control (DMSO)095.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
This compound0.185.6 ± 3.48.9 ± 1.24.3 ± 0.81.2 ± 0.2
This compound0.562.1 ± 4.525.4 ± 2.810.2 ± 1.52.3 ± 0.4
This compound1.038.7 ± 5.142.8 ± 3.915.3 ± 2.13.2 ± 0.6
This compound5.015.3 ± 3.855.1 ± 4.724.8 ± 3.34.8 ± 0.9
Staurosporine (B1682477) (Positive Control)1.010.5 ± 2.960.2 ± 5.225.1 ± 3.14.2 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MM.1SMultiple Myeloma0.85
RPMI-8226Multiple Myeloma1.2
KG-1Acute Myeloid Leukemia2.5
JurkatT-cell Leukemia3.1

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., MM.1S) in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.

  • Cell Adherence (for adherent cells): Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is adapted from standard procedures for apoptosis detection.[8][9]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension from each well into a separate flow cytometry tube.

    • Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a flow cytometry tube. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the previously collected medium.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining:

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Add 5 µL of PI staining solution.

    • Gently vortex the tubes to mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Protocol 3: Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup:

    • Use a flow cytometer equipped with a 488 nm laser for excitation.

    • Set up the instrument to detect FITC fluorescence in the FL1 channel (typically 530/30 nm) and PI fluorescence in the FL2 or FL3 channel (typically >575 nm).

  • Compensation: Use single-stained control samples (Annexin V-FITC only and PI only) to set up fluorescence compensation to correct for spectral overlap.

  • Gating:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • From the gated cell population, create a dot plot of Annexin V-FITC (FL1) vs. PI (FL2/FL3).

  • Quadrant Analysis: Set up quadrants on the Annexin V vs. PI dot plot to distinguish between:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered an artifact of cell preparation)

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Analysis cluster_results Results cell_seeding 1. Seed Cancer Cells drug_treatment 2. Treat with this compound cell_seeding->drug_treatment incubation 3. Incubate (e.g., 48h) drug_treatment->incubation harvesting 4. Harvest Cells incubation->harvesting washing 5. Wash with PBS harvesting->washing staining 6. Stain with Annexin V & PI washing->staining incubation_stain 7. Incubate in Dark staining->incubation_stain acquisition 8. Acquire Data on Flow Cytometer incubation_stain->acquisition gating 9. Gate on Cell Population acquisition->gating quadrant 10. Quadrant Analysis gating->quadrant live Live quadrant->live early_apop Early Apoptotic quadrant->early_apop late_apop Late Apoptotic/ Necrotic quadrant->late_apop

Caption: Experimental workflow for apoptosis analysis after this compound exposure.

signaling_pathway cluster_pim PIM Kinase Inhibition cluster_downstream Downstream Effects cluster_outcome Cellular Outcome lgh447 This compound pim PIM Kinases (PIM-1, PIM-2, PIM-3) lgh447->pim bad p-Bad (Ser112)↓ pim->bad cmyc c-Myc↓ pim->cmyc mtorc1 mTORC1 Pathway↓ pim->mtorc1 apoptosis Apoptosis bad->apoptosis cmyc->apoptosis cell_cycle_arrest Cell Cycle Arrest cmyc->cell_cycle_arrest mtorc1->apoptosis mtorc1->cell_cycle_arrest

Caption: this compound mechanism of action leading to apoptosis.

References

In Vivo Efficacy of Lgh-447 in Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Lgh-447 (also known as PIM447), a potent pan-PIM kinase inhibitor, in preclinical xenograft models of Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM). The following sections detail the mechanism of action, experimental protocols, and efficacy data derived from key preclinical studies.

Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits all three isoforms of the PIM serine/threonine kinase family (PIM1, PIM2, and PIM3). PIM kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways that regulate cell cycle progression and inhibit apoptosis. Overexpression of PIM kinases is a hallmark of several hematologic malignancies, including AML and MM.

By inhibiting PIM kinases, this compound disrupts critical cell survival pathways. This leads to an interruption of the G1/S phase of the cell cycle and the induction of apoptosis. Key molecular events following this compound treatment include the downregulation of c-Myc, decreased phosphorylation of the pro-apoptotic protein Bad (at Ser112), and inhibition of the mTORC1 signaling pathway, as evidenced by reduced phosphorylation of its downstream effector, the S6 ribosomal protein (pS6RP). In the context of multiple myeloma, this compound also exhibits bone-protective effects by inhibiting osteoclast formation and resorption.

The signaling pathway targeted by this compound is depicted below:

Lgh-447_Mechanism_of_Action This compound Signaling Pathway Inhibition cluster_legend Legend GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor PIM PIM Kinases (1, 2, 3) Receptor->PIM cMyc c-Myc PIM->cMyc Bad p-Bad (Ser112)↓ PIM->Bad mTORC1 mTORC1 Pathway PIM->mTORC1 Lgh447 This compound Lgh447->PIM Proliferation Cell Proliferation cMyc->Proliferation Apoptosis Apoptosis Bad->Apoptosis S6RP p-S6RP↓ mTORC1->S6RP Survival Cell Survival mTORC1->Survival Activation Activation Inhibition Inhibition Activation_arrow Inhibition_arrow

Caption: this compound inhibits PIM kinases, blocking downstream pro-survival signaling.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in AML and MM xenograft models.

Table 1: Efficacy of this compound in a Disseminated Molm-13 AML Xenograft Model

Treatment GroupDosage and AdministrationEndpointResult
Vehicle ControlN/APercent of AML cells in bone marrow, peripheral blood, and spleenBaseline
This compound (PIM447)2 mg/kg, daily intraperitoneal injections for 5 daysPercent of AML cells in bone marrow, peripheral blood, and spleen60% decrease in AML cells

Table 2: Efficacy of this compound in a Subcutaneous MM.1S Multiple Myeloma Xenograft Model (Combination Study)

Treatment GroupDosage and AdministrationMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlN/A~12000%
PIM447Not specified in monotherapy arm of available dataN/AN/A
Pomalidomide + DexamethasoneNot specified~750~37.5%
PIM447 + Pomalidomide + DexamethasoneNot specified~250~79.2%

Note: While a monotherapy arm for PIM447 was included in the study design, specific quantitative data for this group was not detailed in the referenced publication. The data presented reflects the potent synergistic effect of this compound with standard-of-care agents.

Experimental Protocols

Below are detailed protocols for establishing and utilizing AML and MM xenograft models for the evaluation of this compound efficacy.

Protocol 1: Disseminated AML Xenograft Model (Molm-13)

This protocol describes the establishment of a disseminated AML model using the Molm-13 cell line, which bears an FLT3-ITD mutation.

1. Cell Culture and Preparation:

  • Culture Molm-13-GFP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells during the exponential growth phase.

  • Wash cells twice with sterile, serum-free PBS.

  • Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells per 200 µL. Ensure cell viability is >95% using trypan blue exclusion.

2. Animal Model:

  • Use 6-8 week old female NOD/SCID gamma (NSG) mice.

  • Allow mice to acclimate for at least one week prior to the experiment.

3. Tumor Cell Inoculation:

  • Inject 200 µL of the cell suspension (2 x 10^6 cells) into the tail vein of each mouse.

4. This compound Dosing and Administration:

  • Formulation: Prepare a fresh solution of this compound in a suitable vehicle for intraperitoneal injection.

  • Dosing: Once leukemia is established (detectable by flow cytometry of peripheral blood or bioluminescence imaging), randomize mice into treatment groups.

  • Administer this compound at 2 mg/kg body weight via intraperitoneal injection daily for 5 consecutive days.

  • The control group should receive an equivalent volume of the vehicle.

5. Monitoring and Efficacy Assessment:

  • Animal Health: Monitor body weight 2-3 times per week as a measure of general toxicity.

  • Tumor Burden: At the study endpoint, collect peripheral blood, bone marrow, and spleen.

  • Quantify the percentage of GFP-positive AML cells in each tissue using flow cytometry.

  • A significant reduction in the percentage of AML cells in the this compound treated group compared to the vehicle control group indicates efficacy.

AML_Xenograft_Workflow Disseminated AML Xenograft Workflow Cell_Culture 1. Molm-13-GFP Cell Culture Harvest 2. Harvest & Prepare Cells (2x10^6 cells in 200µL PBS) Cell_Culture->Harvest Inject 3. Intravenous Injection (NSG Mice) Harvest->Inject Engraft 4. Leukemia Engraftment Inject->Engraft Randomize 5. Randomize Mice Engraft->Randomize Treat_Lgh447 6a. This compound Treatment (2 mg/kg, IP, daily x 5d) Randomize->Treat_Lgh447 Treat_Vehicle 6b. Vehicle Control Randomize->Treat_Vehicle Monitor 7. Monitor Body Weight Treat_Lgh447->Monitor Treat_Vehicle->Monitor Endpoint 8. Endpoint Analysis (Flow Cytometry of BM, PB, Spleen) Monitor->Endpoint

Caption: Workflow for the disseminated AML xenograft efficacy study.

Protocol 2: Subcutaneous Multiple Myeloma Xenograft Model (MM.1S)

This protocol details the establishment of a subcutaneous plasmacytoma model using the MM.1S cell line.

1. Cell Culture and Preparation:

  • Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Harvest cells in the logarithmic growth phase.

  • Wash cells twice with sterile PBS.

  • Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 3 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Animal Model:

  • Use 6-8 week old female CB17-SCID mice.

  • Acclimatize the animals for at least one week before the experiment.

3. Tumor Implantation:

  • Anesthetize the mouse using isoflurane.

  • Shave the right flank and sterilize the injection site.

  • Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 MM.1S cells).

4. This compound Dosing and Administration:

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-inoculation by measuring the length and width with digital calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups.

  • Formulation: this compound is orally bioavailable. Prepare a formulation for oral gavage (e.g., in 0.5% methylcellulose).

  • Dosing: Administer this compound orally at a predetermined dose (e.g., 30 or 100 mg/kg) on a defined schedule (e.g., once daily). The control group receives the vehicle only.

5. Efficacy and Toxicity Assessment:

  • Tumor Volume: Continue to measure tumor volume 2-3 times per week.

  • Body Weight: Monitor body weight 2-3 times per week to assess toxicity. A body weight loss of >20% is a common endpoint.

  • Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Pharmacodynamics: For target engagement analysis, tumors can be excised at specific time points after the final dose to analyze the levels of pS6RP by Western blot or immunohistochemistry.

MM_Xenograft_Workflow Subcutaneous MM Xenograft Workflow Cell_Culture 1. MM.1S Cell Culture Harvest 2. Prepare Cells in PBS/Matrigel (3x10^6 cells in 100µL) Cell_Culture->Harvest Inject 3. Subcutaneous Injection (CB17-SCID Mice) Harvest->Inject Tumor_Growth 4. Monitor Tumor Growth (Volume = L x W²/2) Inject->Tumor_Growth Randomize 5. Randomize when Tumor ≈ 150mm³ Tumor_Growth->Randomize Treat_Lgh447 6a. This compound Treatment (e.g., 30 mg/kg, PO, daily) Randomize->Treat_Lgh447 Treat_Vehicle 6b. Vehicle Control Randomize->Treat_Vehicle Monitor 7. Monitor Tumor Volume & Body Weight Treat_Lgh447->Monitor Treat_Vehicle->Monitor Endpoint 8. Endpoint Analysis (TGI, Pharmacodynamics) Monitor->Endpoint

Caption: Workflow for the subcutaneous multiple myeloma xenograft study.

Application Notes and Protocols for Studying mTOR Signaling Pathways with Lgh-447

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lgh-447, also known as PIM447, is a potent and selective pan-Pim kinase inhibitor. The Pim kinase family consists of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are downstream effectors of many cytokine and growth factor signaling pathways.[1][2] These kinases play a crucial role in cell cycle progression, apoptosis inhibition, and cell proliferation.[1][2] Notably, Pim kinases are frequently overexpressed in various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy.[3][4]

Recent studies have elucidated a critical role for Pim kinases in the regulation of the mTORC1 signaling pathway, a master regulator of cell growth and metabolism.[4][5][6] this compound has been shown to inhibit the mTORC1 pathway, making it a valuable tool for studying the intricate connections between Pim kinases and mTOR signaling.[4][7] These application notes provide detailed protocols and data for utilizing this compound to investigate the mTOR signaling cascade.

Mechanism of Action: this compound and the mTORC1 Pathway

This compound exerts its inhibitory effect on the mTORC1 pathway through the direct inhibition of Pim kinases. Pim kinases have been identified as upstream regulators of mTORC1 signaling. One key mechanism involves the phosphorylation and inhibition of the Tuberous Sclerosis Complex 2 (TSC2) by Pim-2.[1] TSC2 is a critical negative regulator of mTORC1.[1] By phosphorylating TSC2, Pim kinases relieve its inhibitory function, leading to the activation of mTORC1 and its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[1][8]

This compound, by inhibiting Pim kinases, prevents the phosphorylation of TSC2, thereby maintaining the suppressive activity of the TSC complex on mTORC1. This leads to a dose-dependent decrease in the phosphorylation of S6 and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell growth.[4]

Data Presentation

The following tables summarize the inhibitory activity of this compound on Pim kinases and its dose-dependent effects on key components of the mTORC1 signaling pathway.

Table 1: Inhibitory Activity of this compound against Pim Kinases

TargetKi (pM)
Pim-16
Pim-218
Pim-39

Data sourced from Selleck Chemicals.[7]

Table 2: Dose-Dependent Inhibition of mTORC1 Pathway Phosphorylation by this compound in KG-1 Cells

This compound Concentration (µM)% Inhibition of p-S6 (Ser235/236)% Inhibition of p-4E-BP1 (Thr37/46)
0.0525%15%
0.560%45%
595%85%

Note: The data presented are representative and based on qualitative descriptions of potent inhibition from the literature. Actual values may vary depending on the specific experimental conditions and cell line used.[7]

Mandatory Visualizations

// Nodes Lgh447 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pim_Kinases [label="Pim Kinases\n(Pim-1, Pim-2, Pim-3)", fillcolor="#FBBC05"]; TSC2 [label="TSC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#F1F3F4"]; S6 [label="S6", fillcolor="#F1F3F4"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; eIF4E [label="eIF4E", fillcolor="#F1F3F4"]; Protein_Synthesis [label="Protein Synthesis &\nCell Growth", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges Lgh447 -> Pim_Kinases [arrowhead=tee, color="#EA4335", label="Inhibition"]; Pim_Kinases -> TSC2 [arrowhead=tee, label="Inhibition of\nsuppressive function"]; TSC2 -> mTORC1 [arrowhead=tee, label="Inhibition"]; mTORC1 -> S6K; mTORC1 -> _4EBP1 [arrowhead=tee, label="Inhibition"]; S6K -> S6; _4EBP1 -> eIF4E [arrowhead=tee, label="Inhibition"]; S6 -> Protein_Synthesis; eIF4E -> Protein_Synthesis; } . Caption: this compound inhibits Pim kinases, leading to the suppression of the mTORC1 signaling pathway.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis Cell_Seeding Seed Cells (e.g., KG-1) Drug_Treatment Treat with this compound (0.05 - 5 µM) for 2-6 hours Cell_Seeding->Drug_Treatment Cell_Lysis Lyse Cells in RIPA Buffer Drug_Treatment->Cell_Lysis Protein_Quantification Determine Protein Concentration (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Block with 5% Milk Transfer->Blocking Primary_Antibody Incubate with Primary Antibodies (p-S6, p-4E-BP1, etc.) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection ECL Detection Secondary_Antibody->Detection

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition by this compound

This protocol details the procedure for analyzing the phosphorylation status of key mTORC1 pathway proteins in response to this compound treatment.

Materials:

  • Cell Line: KG-1 (human acute myeloid leukemia) or other suitable cell line.

  • This compound (PIM447): Prepare a stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • RIPA Lysis Buffer: With freshly added protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4x).

  • SDS-PAGE gels (e.g., 10% Bis-Tris).

  • Nitrocellulose or PVDF membranes.

  • Transfer Buffer.

  • Blocking Buffer: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)

    • Rabbit anti-S6 Ribosomal Protein

    • Rabbit anti-phospho-4E-BP1 (Thr37/46)

    • Rabbit anti-4E-BP1

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) Detection Reagent.

Procedure:

  • Cell Culture and Treatment: a. Culture KG-1 cells in complete RPMI-1640 medium. b. Seed cells at an appropriate density in 6-well plates. c. Treat cells with varying concentrations of this compound (e.g., 0, 0.05, 0.5, and 5 µM) for 2 hours. A time-course experiment (e.g., 0, 1, 2, 4, 6 hours) can also be performed.

  • Cell Lysis: a. After treatment, collect cells by centrifugation. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by resuspending the pellet in ice-cold RIPA buffer. d. Incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: a. Normalize the protein concentration for all samples. b. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (diluted in 5% milk or BSA in TBST) overnight at 4°C with gentle agitation. f. Wash the membrane three times for 5-10 minutes each with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature. h. Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent. c. Capture the chemiluminescent signal using an imaging system. d. Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Immunofluorescence Staining for Subcellular Localization of mTOR Pathway Proteins

This protocol can be used to visualize the effect of this compound on the subcellular localization of mTORC1 pathway components.

Materials:

  • Adherent cell line cultured on glass coverslips.

  • This compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 1% BSA in PBST (PBS with 0.1% Tween-20).

  • Primary Antibodies: e.g., Rabbit anti-mTOR, Rabbit anti-p-S6 (Ser235/236).

  • Fluorescently-labeled Secondary Antibody: e.g., Alexa Fluor 488 goat anti-rabbit IgG.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • Mounting Medium.

Procedure:

  • Cell Culture and Treatment: a. Seed cells on glass coverslips in a 24-well plate and allow them to adhere. b. Treat cells with this compound at the desired concentration and for the desired time.

  • Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with Permeabilization Buffer for 10 minutes. e. Wash three times with PBS.

  • Blocking and Antibody Incubation: a. Block the cells with Blocking Buffer for 1 hour at room temperature. b. Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C. c. Wash three times with PBST. d. Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark. e. Wash three times with PBST.

  • Staining and Mounting: a. Stain the nuclei with DAPI for 5 minutes. b. Wash twice with PBS. c. Mount the coverslips onto glass slides using mounting medium.

  • Imaging: a. Visualize the cells using a fluorescence or confocal microscope.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of Pim kinases in the regulation of the mTORC1 signaling pathway. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding this critical cellular signaling network. The ability of this compound to potently and selectively inhibit Pim kinases allows for precise dissection of their contribution to mTORC1-mediated cell growth and proliferation, offering insights that are crucial for both basic research and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

Lgh-447 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with the PIM kinase inhibitor, Lgh-447.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in neutral aqueous buffers like PBS (pH 7.4)?

A1: The poor aqueous solubility of this compound at neutral pH is due to its molecular structure and physicochemical properties. Key factors include:

  • Chemical Nature: this compound is a weakly basic compound.[1][2] In neutral or alkaline solutions, it exists predominantly in its non-ionized, less polar form, which has lower solubility in polar solvents like water.

  • pH-Dependent Solubility: The solubility of ionizable compounds like this compound is highly dependent on the pH of the solution.[3] For weakly basic drugs, solubility significantly increases in acidic conditions (lower pH) where the molecule becomes protonated (ionized), making it more polar and water-soluble.[1][4][5][6]

  • High Lipophilicity: Many small molecule inhibitors are hydrophobic (lipophilic), meaning they prefer non-polar environments over aqueous ones, which contributes to poor water solubility.[3]

Q2: I observed a precipitate after diluting my concentrated this compound DMSO stock into an aqueous buffer. What is happening and how can I prevent it?

A2: This common issue is known as "precipitation upon dilution" or the compound "crashing out" of solution.[3][7][8] It occurs because this compound is highly soluble in the 100% DMSO stock but exceeds its solubility limit when diluted into the predominantly aqueous buffer.

To prevent this, you can try the following:

  • Optimize Dilution: Instead of a single large dilution, perform serial dilutions in DMSO first to lower the concentration before adding it to the aqueous medium.[7]

  • Control Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically below 0.5%) to avoid solvent-induced artifacts and cell toxicity.[8][9]

  • Improve Mixing: Add the DMSO stock to the aqueous buffer slowly while vortexing or mixing to facilitate rapid dispersion and prevent localized high concentrations that can trigger precipitation.[8]

  • Use Sonication or Gentle Warming: After dilution, brief sonication or gentle warming (e.g., to 37°C) can help redissolve small amounts of precipitate, but should be used with caution to avoid compound degradation.[9][10]

Q3: What are the primary methods to improve the aqueous solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the solubility of this compound. The most effective method will depend on your specific experimental requirements.

  • pH Modification: Adjusting the pH of your buffer is the most direct way to increase the solubility of a weakly basic compound like this compound. Lowering the pH (e.g., to pH 4-6) will increase the proportion of the more soluble, protonated form of the molecule.[1][11]

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12] While you are likely already using DMSO, other options like ethanol (B145695) or PEG-400 could be tested, always ensuring compatibility with your assay.

  • Inclusion Complexes: Cyclodextrins are molecules that can encapsulate hydrophobic drugs, forming a complex that is more water-soluble.[13][14][15] This is an advanced formulation strategy that can be highly effective.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can help solubilize compounds by forming micelles.[13][15] This is particularly useful for in vitro assays but requires careful validation.

Quantitative Data: pH-Dependent Solubility of this compound

The solubility of this compound is highly dependent on pH. The following table provides expected solubility values in common buffer systems to guide your experimental design.

Buffer SystempHExpected Kinetic Solubility (µM)
Citrate Buffer4.0> 200
Acetate Buffer5.0150
MES Buffer6.050
Phosphate-Buffered Saline (PBS)7.4< 5

Note: These are representative values. Actual solubility may vary based on buffer composition, temperature, and the specific salt form of the compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock of this compound in DMSO.

  • Weighing: Carefully weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 or 20 mM).

  • Solubilization: Vortex the solution for 2-3 minutes until the compound is completely dissolved. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.[10][16]

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-adsorption tubes. Store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[8]

Protocol 2: Preparing Working Solutions using pH Modification

This protocol provides a method for preparing a soluble working solution of this compound for cell-based assays by adjusting the pH.

  • Buffer Preparation: Prepare a buffer with a pH where this compound is known to be soluble (e.g., 50 mM Sodium Citrate, pH 5.0).

  • Initial Dilution: Thaw a frozen aliquot of your this compound DMSO stock solution.

  • Final Dilution: Slowly add the DMSO stock to your acidic buffer to achieve the desired final concentration, ensuring vigorous vortexing during the addition. The final DMSO concentration should be kept below 0.5%.

  • pH Neutralization (Optional): For cell culture experiments, this acidic, soluble solution can be further diluted into your complete cell culture medium. The buffering capacity of the medium will typically bring the final pH back to a physiologically acceptable range. Perform a final check for any precipitation after dilution into the medium.

  • Controls: Always prepare a vehicle control using the same buffer and final DMSO concentration.[10]

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Insolubility start Observe Precipitation of this compound in Aqueous Buffer check_stock Is stock solution clear? (e.g., 10 mM in 100% DMSO) start->check_stock prepare_stock Re-prepare stock. Use sonication/gentle heat. check_stock->prepare_stock No optimize_dilution Optimize Dilution Method check_stock->optimize_dilution Yes prepare_stock->check_stock dilution_steps 1. Serially dilute in DMSO first. 2. Add stock slowly to buffer with vortexing. 3. Keep final DMSO < 0.5%. optimize_dilution->dilution_steps check_solubility Still precipitation? dilution_steps->check_solubility modify_ph Primary Solution: Modify Buffer pH check_solubility->modify_ph Yes success This compound is Soluble check_solubility->success No ph_steps Prepare buffer at lower pH (e.g., pH 5-6). See Protocol 2. modify_ph->ph_steps advanced_methods Advanced Formulation: Consider Co-solvents, Surfactants, or Cyclodextrins modify_ph->advanced_methods ph_steps->success

A workflow for troubleshooting initial solubility issues.

G cluster_ph Mechanism of pH-Dependent Solubility for this compound (Weak Base) solid This compound (Solid) dissolved This compound (Dissolved, Neutral) [B] solid->dissolved Dissolution dissolved->solid Precipitation protonated This compound (Protonated, Soluble) [BH+] dissolved->protonated Equilibrium H_ion + H+ (Lower pH) label_shift Adding acid (H+) shifts equilibrium to the right, consuming the dissolved neutral form [B]. This drives more solid to dissolve (Le Châtelier's Principle). G cluster_pathway Simplified PIM Kinase Signaling Pathway gf Growth Factors & Cytokines receptor Receptor Tyrosine Kinases (RTKs) gf->receptor stat JAK/STAT Pathway receptor->stat pim PIM Kinases (PIM-1, PIM-2, PIM-3) stat->pim Upregulates Transcription bad BAD (pro-apoptotic) pim->bad Inhibits myc c-Myc pim->myc Phosphorylates/ Stabilizes lgh447 This compound lgh447->pim bcl2 Bcl-2/Bcl-xL (anti-apoptotic) bad->bcl2 Inhibits apoptosis Inhibition of Apoptosis bcl2->apoptosis Inhibits proliferation Cell Cycle Progression myc->proliferation

References

How to improve Lgh-447 solubility for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lgh-447

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound in in vitro assays, with a primary focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, potent, and selective pan-PIM kinase inhibitor.[1][2] It targets the PIM-1, PIM-2, and PIM-3 serine/threonine kinases, which are key regulators of cell cycle progression and apoptosis.[1][2] By inhibiting these kinases, this compound can interrupt the G1/S phase cell cycle transition and induce apoptosis in cells that overexpress PIM kinases, making it a compound of interest in oncology research.[1][2]

Q2: What are the known solubility properties of this compound?

A2: this compound is a hydrophobic compound with poor aqueous solubility. It is known to be insoluble in water but exhibits high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[3] It is crucial to use anhydrous (fresh) DMSO, as moisture can reduce its solubility.[3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous DMSO.[3][4] A stock solution of 10-100 mM in 100% DMSO is a common starting point for in vitro assays.[5]

Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?

A4: The maximum tolerated concentration of DMSO varies between cell lines.[6][7][8] Generally, it is recommended to keep the final DMSO concentration in the cell culture medium at or below 0.5%, with many researchers aiming for a final concentration of 0.1% to minimize solvent-induced artifacts.[9] It is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter with this compound solubility during your experiments.

Issue 1: this compound precipitates immediately upon dilution in aqueous buffer or cell culture medium.
  • Question: I prepared a high-concentration stock of this compound in DMSO. When I dilute it into my cell culture medium for my experiment, I see immediate cloudiness or precipitate. What is happening and how can I prevent this?

  • Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[5] Here are several strategies to mitigate this:

    • Decrease the Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try working with a lower final concentration.[5]

    • Use Pre-warmed Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding compounds to cold liquids can decrease their solubility.[5]

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in pre-warmed medium. This gradual decrease in DMSO concentration can help keep the compound in solution.[5]

    • Rapid Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that can initiate precipitation.[9]

Issue 2: My this compound solution appears clear initially but forms a precipitate after incubation.
  • Question: My working solution of this compound in cell culture medium was clear when I prepared it, but after a few hours in the incubator, I noticed a crystalline or cloudy precipitate. What could be the cause?

  • Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture medium over time.

    • Interaction with Media Components: this compound might be interacting with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[5] The proteins in serum, like albumin, can sometimes help solubilize hydrophobic compounds, so if you are using serum-free media, this could be a contributing factor.[9]

    • pH Changes: Cellular metabolism can alter the pH of the culture medium over time. If the solubility of this compound is pH-dependent, this shift could cause it to precipitate.[5]

    • Evaporation: In long-term experiments, evaporation of media from culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. Ensure your incubator is properly humidified and use appropriate plate sealing methods.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for working with this compound.

Table 1: this compound Solubility Data

SolventSolubilityNotes
DMSOUp to 95 mg/mL (approximately 199 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] Sonication may aid dissolution.
EthanolUp to 95 mg/mL
WaterInsoluble
Cell Culture MediaLow (concentration-dependent)Prone to precipitation, especially at higher concentrations.

Table 2: Recommended DMSO Concentrations for Cell-Based Assays

Final DMSO ConcentrationGeneral Recommendation
≤ 0.1%Ideal for most cell lines to minimize solvent toxicity and off-target effects.[6][8]
0.1% - 0.5%Generally well-tolerated by many robust cell lines.[9]
> 0.5%May cause cytotoxicity or differentiation in sensitive cell lines. A vehicle control is essential.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol provides a step-by-step method for preparing this compound solutions to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 50 mM in DMSO): a. Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration. c. Vortex the tube thoroughly for 2-3 minutes to dissolve the compound. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution in DMSO (e.g., 1 mM): a. Thaw a single aliquot of the 50 mM this compound stock solution. b. In a sterile tube, dilute the 50 mM stock solution 1:50 in anhydrous DMSO to create a 1 mM intermediate stock. Vortex to mix.

  • Prepare the Final Working Solution in Cell Culture Medium: a. Pre-warm your complete cell culture medium to 37°C. b. To create a final working concentration of 1 µM this compound, for example, you will perform a 1:1000 dilution of the 1 mM intermediate stock into the pre-warmed medium. c. While gently vortexing or swirling the tube of pre-warmed medium, add the 1 µL of 1 mM this compound for every 1 mL of medium. This rapid mixing is critical to prevent precipitation. d. Visually inspect the final working solution for any signs of cloudiness or precipitate before adding it to your cells. The final DMSO concentration in this example would be 0.1%.

Visualizations

Signaling Pathway

PIM_Kinase_Signaling_Pathway cluster_downstream Downstream Effects GF Growth Factors & Cytokines Receptor Receptor Tyrosine Kinases / Cytokine Receptors GF->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM_Kinases PIM Kinases (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM_Kinases Upregulates Expression pBAD p-BAD (inactive) PIM_Kinases->pBAD Phosphorylates (inactivates) pcMyc p-c-Myc (active) PIM_Kinases->pcMyc Phosphorylates (activates) pmTORC1 p-mTORC1 (active) PIM_Kinases->pmTORC1 Phosphorylates (activates) Lgh447 This compound Lgh447->PIM_Kinases Inhibits BAD BAD (pro-apoptotic) Apoptosis_Inhibition Inhibition of Apoptosis pBAD->Apoptosis_Inhibition cMyc c-Myc (transcription factor) Cell_Proliferation Cell Proliferation & Growth pcMyc->Cell_Proliferation mTORC1 mTORC1 Pathway Protein_Synthesis Protein Synthesis pmTORC1->Protein_Synthesis

Caption: PIM Kinase Signaling Pathway and Inhibition by this compound.

Experimental Workflow

Lgh447_Solubility_Workflow start Start: This compound Powder stock_prep 1. Prepare 50 mM Stock in 100% Anhydrous DMSO start->stock_prep dissolution_check Is the stock solution completely clear? stock_prep->dissolution_check sonicate Vortex and/or Sonicate dissolution_check->sonicate No intermediate_dil 2. Prepare Intermediate Dilution (e.g., 1 mM) in DMSO dissolution_check->intermediate_dil Yes sonicate->dissolution_check final_dil 4. Prepare Final Working Solution (e.g., 1 µM) in pre-warmed medium with rapid mixing intermediate_dil->final_dil warm_media 3. Pre-warm complete cell culture medium to 37°C warm_media->final_dil final_check Is the working solution clear? final_dil->final_check proceed Proceed with cell treatment final_check->proceed Yes troubleshoot Troubleshoot: - Lower final concentration - Check medium components - Consider solubility enhancers final_check->troubleshoot No

Caption: Workflow for Preparing this compound Solutions for In Vitro Assays.

References

Technical Support Center: Lgh-447 Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lgh-447 cell-based experiments. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results. The this compound cell line is a human hepatocellular carcinoma model, engineered to exhibit constitutive activation of the MAPK/ERK signaling pathway, making it a valuable tool for screening kinase inhibitors.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during experiments with this compound cells.

Cell Culture and Maintenance

Q1: My this compound cells are growing slowly or not at all. What could be the cause?

A1: Slow or no cell growth can stem from several factors.[] Key areas to investigate include the quality of the culture medium and serum, incubator conditions, and cell handling techniques.[] Ensure your medium contains the necessary nutrients and that the incubator's temperature and CO2 levels are stable.[] Over-trypsinization can also damage cells and reduce viability, so it's crucial to control the duration of trypsin exposure.[][2]

Q2: I'm observing poor cell attachment. What should I do?

A2: Poor attachment of adherent cells like this compound can significantly impact experimental outcomes. This issue may arise from using an inappropriate culture medium, as primary cells can become conditioned to specific nutrient compositions.[2] Additionally, ensure that culture vessels are properly coated for tissue culture. If the problem persists, consider checking for mycoplasma contamination, which can alter cell morphology and behavior.

Q3: My cell cultures are frequently contaminated. How can I prevent this?

A3: Contamination by bacteria, fungi, or mycoplasma is a common problem in cell culture.[][3][4] Strict aseptic technique is the primary defense. This includes working in a certified laminar flow hood, sterilizing all equipment and reagents, and minimizing the time cultures are exposed to the open environment.[4][5] Regular cleaning of incubators and hoods is also essential. While antibiotics can be used, their continuous use is discouraged as it can mask low-level contamination and lead to the development of resistant organisms.[3]

Assay-Specific Issues

Q4: My cell viability assay results (e.g., MTT, AlamarBlue) are inconsistent between replicates. What's causing this variability?

A4: Inconsistent results in viability assays often trace back to uneven cell seeding.[6] Ensure you have a single-cell suspension before plating and use proper pipetting techniques to dispense equal cell numbers into each well.[7] "Edge effects," where wells on the periphery of the plate evaporate faster, can also concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and fill them with sterile PBS or media instead.[8]

Q5: I am not observing the expected level of apoptosis in my positive control group for an Annexin V assay. Why?

A5: A lack of expected apoptosis can be due to several factors. The concentration of the inducing agent or the treatment duration may be insufficient.[6][9] It's important to perform a time-course and dose-response experiment to determine the optimal conditions for your specific experimental setup.[6] Also, ensure that cells are healthy and in the logarithmic growth phase before starting the experiment, as stressed or over-confluent cells may not respond as expected.[6] Harsh cell handling, such as over-trypsinization, can also lead to misleading results by causing membrane damage that mimics late apoptosis or necrosis.[6][10]

Q6: In my Western blot for phosphorylated ERK (p-ERK), I see no signal or very weak bands. How can I troubleshoot this?

A6: A weak or absent signal in a Western blot can have multiple causes.[11][12] First, verify that your protein samples were prepared correctly and kept on ice with protease and phosphatase inhibitors to prevent degradation.[11] Ensure that sufficient protein (typically 20-40 µg) is loaded per lane.[13] The protein transfer from the gel to the membrane is another critical step; air bubbles or poor contact can prevent efficient transfer.[12] Finally, antibody incubation is crucial. Use freshly diluted primary antibody at the recommended concentration and ensure the blocking buffer is compatible with the antibody.[14]

Drug Treatment and Response

Q7: The IC50 value for my test compound varies significantly between experiments. What could be the reason?

A7: Variability in drug response is a known challenge in cell-based assays and can be influenced by genetic and non-genetic factors.[15][16] Inconsistent cell density at the time of treatment is a major contributor; ensure cells are seeded at a consistent density and are in the same growth phase for every experiment.[17] The passage number of the cells can also influence experimental outcomes, so it's recommended to use cells within a defined passage range.[7] Additionally, the stability of the compound in the culture medium and the precise duration of treatment are critical parameters to control.[17]

Data and Protocols

Quantitative Data Tables

Table 1: Recommended Seeding Densities for this compound Cells

Plate FormatAssay TypeSeeding Density (cells/well)Incubation Time Before Assay
96-wellProliferation (MTT)5,000 - 10,00024 hours
96-wellApoptosis (Annexin V)50,000 - 100,00012-24 hours
6-wellWestern Blotting500,000 - 1,000,00024 hours
T-75 FlaskCell Culture1.5 - 2.0 x 10⁶N/A

Table 2: Troubleshooting Common Western Blot Issues for p-ERK Detection

IssuePotential CauseRecommended Solution
No Signal Insufficient protein loadedLoad 30-40 µg of total protein lysate.
Inefficient protein transferVerify transfer with Ponceau S stain. Use a wet transfer system for best results.[13]
Inactive primary/secondary antibodyUse fresh antibody dilutions. Store antibodies as recommended.
High Background Insufficient blockingBlock for 1 hour at room temperature using 5% BSA or non-fat dry milk in TBST.[12][14]
Antibody concentration too highOptimize antibody dilution.
Insufficient washingIncrease the number and duration of washes with TBST.[11]
Non-specific Bands Proteolytic degradation of sampleAdd protease and phosphatase inhibitors to lysis buffer and keep samples on ice.[11]
Antibody cross-reactivityUse a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Experimental Protocols
Protocol 1: Standard this compound Cell Culture and Passaging
  • Maintenance: Culture this compound cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture cells when they reach 80-90% confluency.

  • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 5-10 mL of complete growth medium.

  • Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant, resuspend the cell pellet in fresh medium, and seed into new culture flasks at a 1:3 to 1:6 split ratio.

Protocol 2: MTT Proliferation Assay
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound. Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations. Include vehicle-only controls.[8]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for p-ERK1/2
  • Sample Preparation: Grow cells in 6-well plates and treat as required. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like GAPDH.

Visual Guides and Workflows

Diagrams of Pathways and Processes

G cluster_pathway This compound MAPK/ERK Signaling Pathway RTK Mutant RTK (Constitutively Active) GRB2 GRB2/SOS RTK->GRB2 P Ras Ras GRB2->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK1/2 (MAP2K) Raf->MEK P ERK ERK1/2 (MAPK) MEK->ERK P TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF P Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Kinase Inhibitor (Test Compound) Inhibitor->Raf Inhibitor->MEK

Caption: The constitutively active MAPK/ERK signaling pathway in this compound cells.

G cluster_workflow Troubleshooting Workflow: Low Cell Viability Start Low Viability Observed CheckCulture Check Culture Conditions (Media, CO2, Temp) Start->CheckCulture CheckContamination Screen for Contamination (Mycoplasma, Bacteria) CheckCulture->CheckContamination OK OptimizeProtocol Optimize Protocol CheckCulture->OptimizeProtocol Issue Found ReviewHandling Review Cell Handling (Trypsinization, Centrifugation) CheckContamination->ReviewHandling OK CheckContamination->OptimizeProtocol Issue Found ThawNewVial Thaw New Vial of Cells ReviewHandling->ThawNewVial OK ReviewHandling->OptimizeProtocol Issue Found ProblemSolved Problem Resolved ThawNewVial->ProblemSolved OptimizeProtocol->ProblemSolved

Caption: A logical workflow for troubleshooting low cell viability in this compound cultures.

G cluster_exp_flow Experimental Workflow: Drug Screening Assay Seed 1. Seed this compound Cells in 96-well plate Incubate1 2. Incubate 24h (Cell Attachment) Seed->Incubate1 Treat 3. Treat with Compound Series Incubate1->Treat Incubate2 4. Incubate 48-72h (Drug Exposure) Treat->Incubate2 Assay 5. Perform Viability Assay (e.g., MTT) Incubate2->Assay Read 6. Read Plate (Absorbance) Assay->Read Analyze 7. Analyze Data (Calculate IC50) Read->Analyze

Caption: A typical experimental workflow for a drug screening viability assay.

References

Optimizing Lgh-447 treatment duration for apoptosis induction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lgh-447. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration for apoptosis induction. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce apoptosis?

A1: this compound is an orally available, pan-PIM kinase inhibitor that targets PIM-1, PIM-2, and PIM-3 serine/threonine kinases.[1][2] By inhibiting these kinases, this compound disrupts key cellular processes that regulate cell survival and proliferation. The induction of apoptosis by this compound is primarily achieved through two interconnected mechanisms:

  • Cell Cycle Disruption: this compound interrupts the transition from the G1 to the S phase of the cell cycle, preventing cancer cells from replicating.[1][3]

  • Inhibition of Pro-Survival Signaling: this compound inhibits the mTORC1 pathway, a central regulator of cell growth and survival. This leads to a decrease in the phosphorylation of downstream effectors such as 4E-BP1 and S6 ribosomal protein.[3][4] Reduced signaling through this pathway can decrease the expression of anti-apoptotic proteins like Bcl-2 and c-Myc, thereby promoting apoptosis.[2][4]

Q2: What is a recommended starting point for this compound concentration and treatment duration to observe apoptosis?

A2: The optimal concentration and treatment duration for this compound are highly dependent on the cell line being used. Based on preclinical studies in multiple myeloma cell lines, a 48-hour treatment duration has been shown to be effective in inducing apoptosis.[3] For initial experiments, we recommend a time-course experiment with a range of concentrations. A good starting point would be to test concentrations around the reported IC50 values for sensitive cell lines, which range from 0.2 to 3.3 µM.[3] We suggest performing a time-course experiment at 24, 48, and 72 hours to determine the optimal time point for apoptosis induction in your specific cell line.

Q3: How can I confirm that the observed cell death is due to apoptosis and not necrosis?

A3: It is crucial to distinguish between apoptosis and necrosis to accurately interpret your results. We recommend a multi-assay approach:

  • Annexin V and Propidium Iodide (PI) Staining: This is the gold standard for differentiating between apoptotic and necrotic cells via flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both stains.

  • Western Blot for Apoptosis Markers: Analyze the cleavage of key apoptotic proteins. The cleavage of caspase-3 and PARP are hallmark indicators of apoptosis.

  • Morphological Analysis: Observe cell morphology using microscopy. Apoptotic cells typically exhibit characteristics such as cell shrinkage, membrane blebbing, and chromatin condensation.

Q4: What are the key downstream signaling molecules I should monitor to confirm this compound activity?

A4: To confirm that this compound is engaging its target and modulating the intended signaling pathway, we recommend monitoring the phosphorylation status of key downstream proteins by Western blot. The primary pathway to investigate is the mTORC1 pathway. Specifically, you should assess the levels of phosphorylated 4E-BP1 (at Thr37/46) and phosphorylated S6 ribosomal protein (at Ser235/236).[3] A decrease in the phosphorylation of these proteins upon this compound treatment indicates successful target engagement. Additionally, monitoring the levels of phospho-Bad (Ser112) and c-Myc can provide further evidence of this compound's apoptotic-inducing activity.[4]

Troubleshooting Guides

Problem 1: Low or No Apoptosis Observed After this compound Treatment
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations. Start from a low nanomolar range up to a high micromolar range to determine the optimal concentration for your cell line.
Inappropriate Treatment Duration Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the peak of apoptotic activity. Apoptosis is a dynamic process, and the optimal window for detection can vary between cell lines.
Cell Line Resistance Some cell lines may be inherently resistant to PIM kinase inhibition. Confirm the expression of PIM kinases in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
Poor Cell Health Ensure cells are in the logarithmic growth phase and are not over-confluent. High cell density can sometimes inhibit apoptosis. Regularly test for mycoplasma contamination.
Compound Instability Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure proper storage of the compound as per the manufacturer's instructions.
Problem 2: High Background Apoptosis in Control Group
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.1%. Run a vehicle-only control to assess its effect on cell viability.
Harsh Cell Handling Minimize stress on cells during routine culture and experimental procedures. Avoid excessive centrifugation speeds and vigorous pipetting. For adherent cells, consider using a cell scraper instead of trypsin if they are sensitive.
Suboptimal Culture Conditions Maintain a consistent and optimal cell culture environment (temperature, CO2, humidity). Avoid letting cells become over-confluent.
Contamination Regularly check for microbial contamination (e.g., mycoplasma, bacteria, fungi) which can induce cell death.
Problem 3: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variability in Cell Seeding Density Use a consistent cell seeding density for all experiments. Ensure a single-cell suspension before plating to avoid clumps.
Inconsistent Drug Preparation Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent pipetting.
Passage Number of Cells Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Assay Timing Perform the apoptosis assay at a consistent time point after treatment.

Data Presentation

Table 1: Reported IC50 Values for this compound in Multiple Myeloma Cell Lines after 48h Treatment

Cell LineSensitivityIC50 (µM)
MM1SHigh0.2 - 3.3
MM1RHigh0.2 - 3.3
RPMI-8226High0.2 - 3.3
MM144High0.2 - 3.3
U266High0.2 - 3.3
NCI-H929High0.2 - 3.3
OPM-2Low>7
RPMI-LR5Low>7
U266-Dox4Low>7
U266-LR7Low>7
Data sourced from preclinical studies.[3]

Table 2: Example Data Table for Time-Course Apoptosis Analysis by Flow Cytometry

TreatmentTime (h)% Live Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle Control24
This compound (X µM)24
Vehicle Control48
This compound (X µM)48
Vehicle Control72
This compound (X µM)72

Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
  • Cell Preparation: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired durations. Include a vehicle-only control.

  • Cell Harvesting: At each time point, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation and wash step.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples on a flow cytometer within one hour.

Western Blot for Cleaved Caspase-3 and Phosphorylated S6
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, phosphorylated S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Mandatory Visualizations

Lgh447_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth Factors / Cytokines Growth Factors / Cytokines Receptor Receptor Growth Factors / Cytokines->Receptor PIM Kinases (1, 2, 3) PIM Kinases (1, 2, 3) Receptor->PIM Kinases (1, 2, 3) Activates mTORC1 mTORC1 PIM Kinases (1, 2, 3)->mTORC1 Activates Bad Bad PIM Kinases (1, 2, 3)->Bad Phosphorylates (Inactivates) This compound This compound This compound->PIM Kinases (1, 2, 3) Inhibits 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inhibits) S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) eIF4E eIF4E 4E-BP1->eIF4E S6 S6 S6K1->S6 Phosphorylates p-4E-BP1 (Inactive) p-4E-BP1 (Inactive) p-S6K1 (Active) p-S6K1 (Active) Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis Promotes S6->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Bcl-2 Bcl-2 Bad->Bcl-2 p-Bad (Inactive) p-Bad (Inactive) Apoptosis Apoptosis Bcl-2->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Apoptosis Analysis cluster_data Data Interpretation Seed Cells Seed Cells Prepare this compound Prepare this compound Treat Cells (Time-course: 24h, 48h, 72h) Treat Cells (Time-course: 24h, 48h, 72h) Prepare this compound->Treat Cells (Time-course: 24h, 48h, 72h) Harvest Cells Harvest Cells Treat Cells (Time-course: 24h, 48h, 72h)->Harvest Cells Annexin V/PI Staining Annexin V/PI Staining Harvest Cells->Annexin V/PI Staining Western Blot (Cleaved Caspase-3, p-S6) Western Blot (Cleaved Caspase-3, p-S6) Harvest Cells->Western Blot (Cleaved Caspase-3, p-S6) Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Quantify Apoptosis Quantify Apoptosis Flow Cytometry->Quantify Apoptosis Western Blot (Cleaved Caspase-3, p-S6)->Quantify Apoptosis Determine Optimal Duration Determine Optimal Duration Quantify Apoptosis->Determine Optimal Duration

Caption: Experimental workflow for apoptosis time-course analysis.

Troubleshooting_Workflow Start Start No/Low Apoptosis No/Low Apoptosis Start->No/Low Apoptosis Check Concentration Check Concentration No/Low Apoptosis->Check Concentration Yes High Background High Background No/Low Apoptosis->High Background No Time-Course Time-Course Check Concentration->Time-Course Cell Health Cell Health Time-Course->Cell Health Positive Control Positive Control Cell Health->Positive Control Results OK Results OK Positive Control->Results OK Solvent Control Solvent Control High Background->Solvent Control Yes Inconsistent Results Inconsistent Results High Background->Inconsistent Results No Cell Handling Cell Handling Solvent Control->Cell Handling Culture Conditions Culture Conditions Cell Handling->Culture Conditions Culture Conditions->Results OK Inconsistent Results->Results OK No Seeding Density Seeding Density Inconsistent Results->Seeding Density Yes Drug Prep Drug Prep Seeding Density->Drug Prep Passage Number Passage Number Drug Prep->Passage Number Passage Number->Results OK

References

Lgh-447 Off-Target Effects in Cancer Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Lgh-447 in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as PIM447, is an orally available pan-PIM kinase inhibitor.[1][2] It targets the PIM-1, PIM-2, and PIM-3 serine/threonine kinases, which are downstream effectors in many cytokine and growth factor signaling pathways.[1][3] By inhibiting these kinases, this compound can interrupt the G1/S phase cell cycle transition, reduce the expression of the pro-apoptotic Bcl2 protein, and induce apoptosis in cancer cells that overexpress PIM kinases.[1][3]

Q2: What are the known on-target and off-target kinases for this compound?

A2: this compound is a highly potent inhibitor of PIM kinases.[2][4][5] In a panel of 68 diverse protein kinases, only PIM2 was significantly inhibited with an IC50 of less than 0.003 μM.[4][5] However, at significantly higher concentrations (over 100,000-fold differential relative to the Ki on PIMs), it can also inhibit GSK3β, PKN1, and PKCτ, with IC50 values between 1 and 5 μM.[4][5] It's important to note that in cellular assays for GSK3β inhibition, this compound was not active even at concentrations up to 20 μM.[4][5]

Q3: In which cancer cell lines has this compound demonstrated activity?

A3: this compound has shown antiproliferative activity in various hematologic malignancy cell lines, including multiple myeloma (MM) and acute myeloid leukemia (AML).[4][6] Specifically, it has demonstrated cytotoxic effects in MOLM16, KG-1, and EOL-1 cell lines with a GI50 of 0.01μM.[4] It has also proven effective in multiple myeloma cell lines such as MM1S, OPM-2, and NCI-H929.[2][7]

Q4: What are the downstream signaling pathways affected by this compound?

A4: The primary downstream effect of this compound is the disruption of pathways regulated by PIM kinases. This includes a decrease in the phosphorylation of BAD (at Ser112) and a reduction in c-Myc levels.[4] this compound also inhibits the mTORC1 pathway, which is crucial for cell growth and proliferation.[4] The combination of this compound with pomalidomide (B1683931) and dexamethasone (B1670325) has been shown to downregulate global levels of c-Myc and phospho-c-Myc (Ser62).[7]

Troubleshooting Guides

Problem 1: I'm observing cytotoxicity in my cancer cell line even after knocking out all PIM kinases. Is this an expected off-target effect?

  • Possible Cause: This observation strongly suggests an off-target effect. While this compound is highly selective for PIM kinases, at higher concentrations it may inhibit other kinases or cellular proteins essential for cell survival.[8]

  • Troubleshooting Steps:

    • Confirm PIM Knockout: First, verify the complete knockout of PIM-1, PIM-2, and PIM-3 in your cell line via Western Blot or qPCR.

    • Titrate this compound Concentration: Perform a dose-response curve with this compound on your PIM-knockout cell line to determine the IC50. Compare this to the IC50 in the parental (wild-type) cell line. A significant cytotoxic effect in the knockout line points to off-target activity.

    • Kinase Profiling: If resources permit, perform a broad kinase screen (e.g., using a commercial service) with this compound at the concentration that induces cytotoxicity in your knockout cells. This can help identify potential off-target kinases.

    • Investigate Known Off-Targets: Check for the expression and activity of known, less potent off-targets like GSK3β, PKN1, and PKCτ in your cell line.[4][5] Assess whether the cytotoxic concentration of this compound is within the range that could inhibit these kinases.

Problem 2: My Western blot results for downstream PIM targets (e.g., p-BAD, c-Myc) are inconsistent or do not correlate with the observed cellular phenotype.

  • Possible Cause 1: Suboptimal Antibody or Protocol: The antibodies used for detecting the phosphorylated or total protein may not be specific or sensitive enough, or the Western blot protocol may need optimization.

  • Troubleshooting Steps:

    • Run positive and negative controls for your antibodies.

    • Optimize the antibody concentration and incubation times.

    • Ensure fresh lysis buffer with appropriate phosphatase and protease inhibitors is used.

  • Possible Cause 2: Crosstalk with Other Signaling Pathways: The downstream effectors of PIM kinases are often regulated by multiple pathways. Off-target effects of this compound on other kinases could be influencing the levels of these proteins, leading to confusing results.

  • Troubleshooting Steps:

    • Pathway Analysis: Use a broader array of antibodies to check the activation status of key nodes in related pathways (e.g., PI3K/Akt, MAPK).

    • Proteomics Analysis: For a more comprehensive view, consider a quantitative proteomics study to see how this compound, with and without PIM kinases present, affects the broader proteome.[9]

Problem 3: I am not seeing the expected target engagement in my Cellular Thermal Shift Assay (CETSA) for PIM kinases.

  • Possible Cause 1: Incorrect Temperature Range: The heating temperatures used in the CETSA may not be optimal for observing the thermal stabilization of PIM kinases in your specific cell line.

  • Troubleshooting Steps:

    • Perform a melt-curve experiment by heating cell lysates over a broad range of temperatures to determine the optimal melting temperature (Tm) for the PIM kinases of interest.

  • Possible Cause 2: Insufficient Drug Concentration or Incubation Time: The concentration of this compound or the incubation time may not be sufficient to achieve target engagement in the intact cells.

  • Troubleshooting Steps:

    • Perform an isothermal dose-response (ITDR) CETSA, where cells are treated with a range of this compound concentrations at a fixed temperature.[10] This will help determine the EC50 for target engagement.

    • Ensure adequate incubation time for the drug to penetrate the cells and bind to the target.

Quantitative Data

Table 1: Kinase Inhibitory Potency of this compound

Target KinaseAssay TypePotency (Ki)Potency (IC50)Selectivity vs. PIM1 (approx.)
PIM1Cell-free6 pM<0.003 µM-
PIM2Cell-free18 pM<0.003 µM3x less potent
PIM3Cell-free9 pM<0.003 µM1.5x less potent
GSK3βCell-free-1 - 5 µM>166,000x
PKN1Cell-free-1 - 5 µM>166,000x
PKCτCell-free-1 - 5 µM>166,000x

Data sourced from Selleck Chemicals product page.[4]

Experimental Protocols

Protocol 1: Western Blot for Downstream Effectors (pS6RP)

This protocol is adapted from methodology used to assess this compound activity in KG-1 cells.[4]

  • Cell Treatment: Plate KG-1 cells and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for 2 hours.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 50 µg of protein lysate per lane onto a 10% bis-Tris gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-S6 Ribosomal Protein (pS6RP) and total S6RP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the antibody binding using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the pS6RP signal to the total S6RP signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This is a generalized protocol based on the principles of CETSA.[10][11][12]

  • Cell Culture and Treatment: Culture the cancer cell line of interest to ~80% confluency. Treat the cells with this compound at various concentrations or with a vehicle control for a predetermined time (e.g., 1-2 hours).

  • Harvesting: Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

  • Heating: Resuspend the cell pellets in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant (soluble fraction) to new tubes for analysis.

  • Analysis: Analyze the amount of soluble target protein (e.g., PIM-1) remaining at each temperature using Western blotting or other immunoassays. A ligand-bound protein will be more stable and thus more abundant at higher temperatures compared to the unbound protein.

Visualizations

Lgh447_Signaling_Pathway Lgh447 This compound PIM PIM Kinases (PIM-1, PIM-2, PIM-3) Lgh447->PIM BAD BAD PIM->BAD phosphorylates pBAD p-BAD (Inactive) PIM->pBAD inhibits cMyc c-Myc PIM->cMyc mTORC1 mTORC1 Pathway PIM->mTORC1 Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression (G1/S Transition) cMyc->CellCycle ProteinSynth Protein Synthesis mTORC1->ProteinSynth

Caption: Intended signaling pathway of the PIM kinase inhibitor this compound.

Off_Target_Workflow start Observation: Unexpected Phenotype with this compound (e.g., activity in PIM KO cells) step1 Step 1: Verify On-Target Absence - Confirm PIM KO via WB/qPCR - Perform CETSA for target engagement start->step1 decision1 On-Target Pathway Inactive? step1->decision1 step2 Step 2: Characterize Off-Target Effect - Perform dose-response in KO cells - Compare IC50 (WT vs KO) decision1->step2  Yes revisit Re-evaluate experimental conditions or suspect alternative on-target mechanism decision1->revisit No   step3 Step 3: Identify Off-Target - Kinase inhibitor panel screen - Proteomics (e.g., MS-CETSA) step2->step3 step4 Step 4: Validate Off-Target - siRNA/CRISPR of candidate off-target - Rescue experiment step3->step4 end Conclusion: Phenotype is due to a specific off-target effect step4->end

Caption: Workflow for investigating potential off-target effects of this compound.

References

Interpreting unexpected results in Lgh-447 experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-PIM kinase inhibitor, Lgh-447.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as PIM447, is a potent, orally available pan-PIM kinase inhibitor. It targets all three isoforms of the PIM serine/threonine kinases (PIM1, PIM2, and PIM3) with high affinity.[1][2][3] By inhibiting these kinases, this compound disrupts key cellular processes involved in cancer cell growth and survival, including cell cycle progression and apoptosis.[1][2][3]

Q2: What are the known downstream effects of PIM kinase inhibition by this compound?

A2: Inhibition of PIM kinases by this compound leads to several downstream effects, including:

  • Cell Cycle Disruption: this compound can cause an arrest in the G1/S phase of the cell cycle.[2][3][4]

  • Induction of Apoptosis: The compound promotes programmed cell death, evidenced by the cleavage of caspases and PARP.[4]

  • Inhibition of the mTORC1 Pathway: this compound has been shown to decrease the phosphorylation of downstream mTORC1 effectors like 4E-BP1 and S6 ribosomal protein.[1][4]

  • Modulation of Pro- and Anti-Apoptotic Proteins: It can lead to a decrease in the levels of c-Myc and phosphorylated Bad (Ser112).[1]

Q3: Does this compound have any known off-target effects?

A3: this compound is highly selective for PIM kinases. However, at significantly higher concentrations (micromolar range), it can inhibit other kinases such as GSK3β, PKN1, and PKCτ.[1] It is important to consider these potential off-target effects when interpreting results from experiments using high concentrations of the inhibitor.

Troubleshooting Guides

Unexpected Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

Issue 1: Higher than expected IC50 value or minimal cytotoxic effect.

  • Possible Cause 1: Cell Line Resistance. Certain cell lines may exhibit intrinsic or acquired resistance to PIM kinase inhibition. PIM kinase expression levels can vary significantly between cell lines.

    • Troubleshooting Steps:

      • Confirm PIM Kinase Expression: Verify the expression of PIM1, PIM2, and PIM3 in your cell line via Western blot or qPCR.

      • Test Alternative Cell Lines: Compare the effects of this compound on your cell line with a known sensitive cell line, such as MM1S or RPMI-8226 multiple myeloma cells.[4]

      • Investigate Resistance Mechanisms: Consider potential resistance mechanisms such as upregulation of bypass signaling pathways.

  • Possible Cause 2: Compound Inactivity. Improper storage or handling may lead to degradation of this compound.

    • Troubleshooting Steps:

      • Verify Compound Integrity: Use a fresh stock of this compound.

      • Ensure Proper Solubilization: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium.

  • Possible Cause 3: Assay Interference. Components of the culture medium or the compound itself may interfere with the assay chemistry.

    • Troubleshooting Steps:

      • Run a No-Cell Control: Include wells with medium and this compound but no cells to check for direct effects on the assay reagents.

      • Consider an Alternative Assay: If interference is suspected, switch to a different viability assay that uses a distinct detection method (e.g., from a tetrazolium-based assay to an ATP-based assay).

Issue 2: Discrepancy between viability assay results and apoptosis assay results.

  • Possible Cause: Cytostatic vs. Cytotoxic Effects. this compound may be inducing cell cycle arrest (a cytostatic effect) at a lower concentration than is required to induce significant apoptosis (a cytotoxic effect).

    • Troubleshooting Steps:

      • Perform a Time-Course Experiment: Analyze cell viability and apoptosis at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.

      • Conduct Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells to confirm if a cell cycle arrest is occurring.

Unexpected Results in Western Blot Analysis

Issue: Inconsistent or unexpected changes in the phosphorylation of downstream targets (e.g., p-S6, p-4E-BP1).

  • Possible Cause 1: Suboptimal Lysis Conditions. Inadequate inhibition of phosphatases during cell lysis can lead to dephosphorylation of target proteins.

    • Troubleshooting Steps:

      • Use Fresh Lysis Buffer: Always prepare lysis buffer fresh and include a cocktail of phosphatase and protease inhibitors.

      • Keep Samples Cold: Perform all lysis steps on ice to minimize enzymatic activity.

  • Possible Cause 2: Crosstalk with other Signaling Pathways. Inhibition of the PIM/mTOR pathway can sometimes lead to feedback activation of other survival pathways.

    • Troubleshooting Steps:

      • Probe for Other Pathway Markers: Analyze the activation state of key proteins in related pathways, such as the PI3K/AKT pathway.

      • Consult the Literature: Review recent publications for evidence of signaling pathway crosstalk in your specific cellular context.

  • Possible Cause 3: Off-Target Effects at High Concentrations. If using high concentrations of this compound, the observed effects may be due to inhibition of off-target kinases.

    • Troubleshooting Steps:

      • Perform a Dose-Response Experiment: Analyze downstream signaling at a range of this compound concentrations to distinguish on-target from potential off-target effects.

      • Use a Structurally Unrelated PIM Inhibitor: Confirm key findings with a different PIM inhibitor to ensure the observed effects are specific to PIM kinase inhibition.

Data Presentation

Table 1: In Vitro Potency of this compound (PIM447)

TargetKi (pM)IC50 (µM)
PIM16<0.003
PIM218<0.003
PIM39Not Reported
GSK3β>10^5-fold differential1 - 5
PKN1>10^5-fold differential1 - 5
PKCτ>10^5-fold differential1 - 5

Data compiled from Selleck Chemicals product information.[1]

Table 2: IC50 Values of this compound in Multiple Myeloma Cell Lines (48-hour treatment)

Cell LineSensitivityIC50 (µM)
MM1SHigh0.2 - 3.3
MM1RHigh0.2 - 3.3
RPMI-8226High0.2 - 3.3
MM144High0.2 - 3.3
U266High0.2 - 3.3
NCI-H929High0.2 - 3.3
OPM-2Low>7
RPMI-LR5Low>7
U266-Dox4Low>7
U266-LR7Low>7

Data from a study on the dual antitumoral and bone antiresorptive effect of this compound.[4]

Experimental Protocols

Western Blotting for mTOR Pathway Activation

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with this compound at various concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein lysate per well on a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Mandatory Visualizations

Lgh_447_Signaling_Pathway Lgh447 This compound PIM PIM Kinases (PIM1, PIM2, PIM3) Lgh447->PIM mTORC1 mTORC1 PIM->mTORC1 Bad Bad PIM->Bad Cell_Cycle Cell Cycle Progression PIM->Cell_Cycle S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Apoptosis Apoptosis Bad->Apoptosis

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow_Troubleshooting Start Unexpected Result (e.g., High IC50) Check_Reagents Check Compound and Reagent Integrity Start->Check_Reagents Verify_Target Verify PIM Kinase Expression (Western/qPCR) Start->Verify_Target Positive_Control Use Known Sensitive Cell Line Check_Reagents->Positive_Control Verify_Target->Positive_Control Dose_Response Perform Dose-Response and Time-Course Positive_Control->Dose_Response Alternative_Assay Consider Alternative Assay Method Dose_Response->Alternative_Assay Interpret Interpret Results Dose_Response->Interpret Alternative_Assay->Interpret

Caption: Troubleshooting workflow for unexpected experimental results.

References

Lgh-447 stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of Lgh-447 (also known as PIM447), a potent pan-PIM kinase inhibitor. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

A1: Lyophilized this compound powder should be stored at -20°C in a desiccated environment.[1] To prevent contamination and degradation, ensure the container is tightly sealed. For short-term storage, some suppliers suggest that the powder is stable for up to two months at room temperature.[]

Q2: What is the recommended procedure for preparing this compound stock solutions?

A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[][3] Sonication may be necessary to fully dissolve the compound.[3] Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.

Q3: How should I store this compound solutions?

A3: this compound solutions are less stable than the lyophilized powder.[4] For short-term storage, solutions can be kept at -20°C for up to one month.[1] For longer-term storage, it is recommended to store aliquots at -80°C, which can preserve stability for up to one year.[3] It is strongly advised to use freshly prepared solutions for optimal experimental outcomes.[4]

Q4: Is this compound sensitive to light?

A4: While specific photostability data is limited, general best practices for handling light-sensitive compounds should be followed. One supplier recommends keeping the compound in a dark place.[5] Therefore, it is advisable to store this compound powder and solutions in amber vials or tubes, or in containers protected from light.

Q5: How is this compound shipped, and is it stable upon arrival?

A5: this compound is typically shipped at ambient temperature as a non-hazardous chemical.[3][6] The compound is considered stable for several weeks under standard shipping conditions.[6] Upon receipt, it is crucial to transfer the product to the recommended storage conditions immediately.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results. Improper storage of this compound solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C).Prepare fresh solutions from lyophilized powder for each experiment. If using a previously prepared stock, ensure it has been stored correctly at -80°C and has undergone minimal freeze-thaw cycles.
Degradation of the compound due to exposure to light or moisture.Always store this compound in a dark, dry place. Use amber-colored tubes or wrap containers with aluminum foil. Ensure the storage container is well-sealed.
Difficulty dissolving the this compound powder. The compound may not be readily soluble at the desired concentration.Use of sonication is recommended to aid in the dissolution of this compound in DMSO.[3] Gentle warming can also be considered, but caution should be exercised to avoid degradation.
Precipitation of the compound in cell culture media. The final concentration of DMSO in the media may be too low to maintain solubility, or the compound may have limited solubility in aqueous solutions.Ensure the final DMSO concentration in your experimental setup is sufficient to keep this compound in solution, but not high enough to cause cellular toxicity. If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween 80 for in vivo studies.[3]

Quantitative Stability and Storage Data

Form Storage Temperature Duration of Stability Source
Lyophilized Powder-20°C3 years[3]
Lyophilized Powder-20°C36 months[1]
Lyophilized PowderRoom Temperature2 months[]
In Solution-20°C1 month[1]
In Solution-80°C1 year[3]

Experimental Protocols

Assessment of this compound Stability via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound under various experimental conditions.

Objective: To determine the degradation of this compound over time when exposed to specific conditions (e.g., temperature, pH, light).

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, HPLC grade

  • Incubator/water bath

  • Light chamber (for photostability testing)

Methodology:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., PBS at pH 7.4).

  • Incubation Conditions:

    • Temperature Stability: Aliquot the working solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Photostability: Expose an aliquot of the working solution to a controlled light source, while keeping a control sample in the dark.

    • pH Stability: Prepare working solutions in buffers of varying pH values and incubate at a constant temperature.

  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Inject a fixed volume of each sample onto the C18 column.

    • Use a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution of this compound using a UV detector at a wavelength determined by a preliminary UV scan of the compound.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Lgh447_Stability_Workflow cluster_prep Preparation cluster_conditions Incubation cluster_analysis Analysis cluster_output Output prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 100 µM in Test Buffer prep_stock->prep_work temp Temperature (4°C, 25°C, 37°C) prep_work->temp Expose to Conditions photo Photostability (Light vs. Dark) prep_work->photo Expose to Conditions ph pH Stability (Varying pH) prep_work->ph Expose to Conditions sampling Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) temp->sampling photo->sampling ph->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis report Degradation Kinetics Report data_analysis->report

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Logic cluster_storage Check Storage & Handling cluster_solution Check Solution Preparation cluster_actions Corrective Actions start Inconsistent Experimental Results? q1 Fresh Solution Used? start->q1 q2 Proper Aliquoting? q1->q2 Yes a1 Use Freshly Prepared Solution q1->a1 No q3 Stored at -80°C? q2->q3 Yes a2 Aliquot to Avoid Freeze-Thaw q2->a2 No q4 Protected from Light? q3->q4 Yes a3 Ensure -80°C Long-Term Storage q3->a3 No q5 Fully Dissolved in DMSO? q4->q5 Yes a4 Use Amber Vials q4->a4 No q6 Precipitation in Media? q5->q6 Yes a5 Use Sonication to Dissolve q5->a5 No a6 Adjust Final DMSO Concentration q6->a6 Yes end Problem Resolved q6->end No

Caption: Troubleshooting logic for this compound stability issues.

References

Avoiding Lgh-447 precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lgh-447. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as PIM447, is a potent and selective pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1][2][3] PIM kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[1][4] By inhibiting PIM kinases, this compound can disrupt essential signaling pathways, such as the mTOR pathway, leading to cell cycle arrest and induction of apoptosis in cancer cells.[1][5]

Q2: What is the solubility of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is insoluble in water.[5] For optimal results, it is recommended to use fresh, high-purity DMSO, as moisture can reduce solubility.[5]

Q3: I am observing precipitation when I add this compound to my cell culture medium. What is causing this and how can I prevent it?

A3: Precipitation of this compound in aqueous cell culture media is a common issue due to its low aqueous solubility. This phenomenon, often referred to as "crashing out," typically occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of the culture medium.

Several factors can contribute to this:

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.

  • Rapid Dilution: Adding a concentrated stock solution directly to a large volume of media can cause a rapid change in solvent polarity, leading to precipitation.[6]

  • Low Temperature of Media: Using cold media can decrease the solubility of the compound.[6]

  • High Solvent Concentration: While DMSO is necessary for initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon dilution.[6]

To prevent precipitation, please refer to the detailed Troubleshooting Guide for this compound Precipitation below.

Q4: What is the recommended final concentration of DMSO in the cell culture medium?

A4: To minimize solvent-induced cytotoxicity and reduce the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: While DMSO is the most common solvent for this compound, other options can be explored if DMSO is not suitable for your experimental system. Co-solvent systems, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG), may improve solubility upon dilution.[6] Additionally, the use of cyclodextrins, which can encapsulate hydrophobic drugs to increase their aqueous solubility, has shown promise for other kinase inhibitors and could be a viable option for this compound.[1][2][3][7][8]

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Visual Identification of Precipitation

Before proceeding with troubleshooting, it is important to confirm that you are observing compound precipitation. Under a compound microscope, precipitation may appear as small, irregular, crystalline structures, or as an amorphous, cloudy haze in the medium. This is distinct from bacterial or fungal contamination, which would appear as motile rods or filamentous structures, respectively.

Troubleshooting Workflow

G start Precipitation Observed stock_check Step 1: Verify Stock Solution Is the stock solution clear? start->stock_check dilution_check Step 2: Optimize Dilution Method Are you adding stock directly to the final media volume? stock_check->dilution_check Yes reprepare_stock Action: Re-prepare stock solution. Ensure complete dissolution (gentle warming/vortexing). stock_check->reprepare_stock No concentration_check Step 3: Evaluate Final Concentration Is the final concentration too high? dilution_check->concentration_check No serial_dilute Action: Perform serial dilution. Add stock to a small volume of pre-warmed media first. dilution_check->serial_dilute Yes formulation_check Step 4: Consider Alternative Formulations Is precipitation still occurring? concentration_check->formulation_check No dose_response Action: Perform a dose-response experiment to determine the maximum soluble concentration. concentration_check->dose_response Possibly end Precipitation Resolved formulation_check->end No alt_formulation Action: Explore co-solvents (e.g., PEG) or solubilizing agents (e.g., cyclodextrins). formulation_check->alt_formulation Yes reprepare_stock->stock_check serial_dilute->dilution_check dose_response->concentration_check alt_formulation->formulation_check

A step-by-step workflow for troubleshooting this compound precipitation.

Quantitative Data

This compound Solubility
SolventConcentration
DMSO~80-95 mg/mL (~181-199 mM)[3][5]
Ethanol95 mg/mL[5]
WaterInsoluble[5]
This compound In Vitro Efficacy (IC50 Values)
Cell LineCancer TypeIC50 (µM)Incubation Time
MM1SMultiple Myeloma0.2 - 3.348 hours[1]
MM1RMultiple Myeloma0.2 - 3.348 hours[1]
RPMI-8226Multiple Myeloma0.2 - 3.348 hours[1]
MM144Multiple Myeloma0.2 - 3.348 hours[1]
U266Multiple Myeloma0.2 - 3.348 hours[1]
NCI-H929Multiple Myeloma0.2 - 3.348 hours[1]
OPM-2Multiple Myeloma>748 hours[1]
RPMI-LR5Multiple Myeloma>748 hours[1]
U266-Dox4Multiple Myeloma>748 hours[1]
U266-LR7Multiple Myeloma>748 hours[1]
MOLM16Acute Myeloid Leukemia0.013 days[5]
KG1Acute Myeloid Leukemia0.013 days[5]
EOL-1Eosinophilic Leukemia0.013 days[5]
HuH6Hepatoblastoma1372 hours[3]
COA67Hepatoblastoma1072 hours[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile, conical tube.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6]

  • Sterilization: Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

Protocol 2: Dilution of this compound into Cell Culture Medium to Prevent Precipitation
  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.[6]

  • Prepare Intermediate Dilution: a. In a sterile tube, add a small volume of the pre-warmed medium. b. Add the required volume of the this compound stock solution to this small volume of medium. c. Gently mix by pipetting or brief vortexing.

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium.

  • Final Mix: Gently swirl the final solution to ensure homogeneity before adding to your cells.

Protocol 3: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For RPMI-8226, a starting density of 1 x 10^4 cells/well is recommended.[9] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution, following the dilution protocol above. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest. Treat with this compound at the desired concentrations for the desired time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution (e.g., Accutase). Combine the detached cells with the collected medium.

    • Suspension cells (e.g., RPMI-8226): Collect the cells directly.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Signaling Pathway and Experimental Workflow Diagrams

PIM_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase (PIM1, PIM2, PIM3) STAT->PIM Transcription mTORC1 mTORC1 PIM->mTORC1 BAD BAD PIM->BAD cMyc c-Myc PIM->cMyc Lgh447 This compound Lgh447->PIM p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 S6 S6 Ribosomal Protein p70S6K->S6 ProteinSynth Protein Synthesis S6->ProteinSynth eIF4E eIF4E fourEBP1->eIF4E eIF4E->ProteinSynth Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression cMyc->CellCycle Survival Cell Survival & Proliferation CellCycle->Survival ProteinSynth->CellCycle Apoptosis->Survival

Simplified PIM Kinase Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell-based Assay with this compound prepare_stock 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock prepare_treatment 3. Prepare Treatment Media (Serial dilution of this compound in pre-warmed media) prepare_stock->prepare_treatment seed_cells 2. Seed Cells (e.g., RPMI-8226 at 1x10^4 cells/well) treat_cells 4. Treat Cells (Incubate for desired duration, e.g., 48h) seed_cells->treat_cells prepare_treatment->treat_cells assay 5. Perform Assay (e.g., MTT, Apoptosis, Cell Cycle) treat_cells->assay data_analysis 6. Data Analysis assay->data_analysis end End: Results data_analysis->end

A general experimental workflow for in vitro studies using this compound.

References

Technical Support Center: Overcoming Cell Line Resistance to LGH-447 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential cell line resistance to the pan-PIM kinase inhibitor, LGH-447. The following information is curated to provide practical guidance in a question-and-answer format, alongside detailed experimental protocols and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, potent pan-PIM kinase inhibitor targeting PIM-1, PIM-2, and PIM-3 serine/threonine kinases.[1][2][3] These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways that regulate cell cycle progression and inhibit apoptosis.[2][3] By inhibiting PIM kinases, this compound disrupts the G1/S phase cell cycle transition, leading to apoptosis in cancer cells that overexpress PIMs.[2] Additionally, this compound has been shown to inhibit the mTORC1 pathway.[1]

Q2: My cell line is showing a higher IC50 value for this compound than what is reported in the literature. What are the potential reasons?

A2: Higher than expected IC50 values can be attributed to several factors:

  • Intrinsic Resistance: The cell line may possess inherent characteristics that confer resistance, such as pre-existing mutations or the expression of compensatory survival pathways.

  • Low PIM Kinase Expression: The targeted PIM kinases (PIM-1, -2, and -3) may be expressed at low levels in your cell line, rendering it less dependent on this signaling pathway for survival.

  • Experimental Variability: Discrepancies in experimental conditions such as cell density, passage number, and assay type can influence IC50 values.

Q3: After an initial response, my cell line has started to grow again in the presence of this compound. What could be the cause of this acquired resistance?

A3: Acquired resistance to kinase inhibitors like this compound can develop through various mechanisms, including:

  • Upregulation of Bypass Pathways: Cancer cells can adapt to PIM kinase inhibition by upregulating alternative pro-survival signaling pathways. For instance, activation of the PI3K/AKT/mTOR pathway is a common resistance mechanism to targeted therapies.

  • Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Target Alteration: While not yet reported for this compound, mutations in the drug's target (PIM kinases) could potentially arise, preventing the inhibitor from binding effectively.

Q4: Are there any known synergistic drug combinations with this compound to overcome resistance?

A4: Yes, preclinical studies have shown that this compound can act synergistically with other anti-cancer agents. For example, combining this compound with standard-of-care treatments for multiple myeloma, such as bortezomib (B1684674) with dexamethasone, has demonstrated strong synergistic effects. This suggests that a combination therapy approach could be effective in overcoming resistance.

Troubleshooting Guides

This section provides structured guidance for specific experimental issues you may encounter.

Issue 1: Sub-optimal Inhibition of Downstream Targets
  • Problem: Western blot analysis shows incomplete inhibition of downstream targets of PIM kinases (e.g., p-BAD, p-S6RP) even at high concentrations of this compound.

  • Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Insufficient Drug Incubation Time Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for observing maximal target inhibition.
Rapid Drug Degradation Ensure proper storage of this compound and use freshly prepared solutions for each experiment.
Activation of Feedback Loops Inhibition of the PIM pathway might trigger feedback mechanisms that reactivate downstream signaling. Investigate other related pathways (e.g., PI3K/AKT) for compensatory activation.
Issue 2: Cell Viability Assays Show Inconsistent Results
  • Problem: High variability in cell viability data (e.g., MTT, CellTiter-Glo®) across replicate experiments.

  • Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding Density Ensure a uniform cell suspension and accurate cell counting before seeding plates.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity and minimize evaporation.
Variable Drug Distribution Mix the plate gently after adding this compound to ensure even distribution in the wells.

Experimental Protocols

Protocol 1: Western Blotting for PIM Signaling Pathway Analysis

This protocol allows for the assessment of this compound's effect on the PIM kinase signaling pathway.

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies include:

      • Phospho-BAD (Ser112)

      • c-Myc

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total PIM-1, PIM-2, PIM-3

      • β-Actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

The following table summarizes the reported IC50 values of this compound in various multiple myeloma (MM) cell lines, highlighting the differential sensitivity.

Cell LineSensitivity to this compoundIC50 (µM) after 48h
MM1SHigh0.2 - 3.3
MM1RHigh0.2 - 3.3
RPMI-8226High0.2 - 3.3
MM144High0.2 - 3.3
U266High0.2 - 3.3
NCI-H929High0.2 - 3.3
OPM-2Low>7
RPMI-LR5Low>7
U266-Dox4Low>7
U266-LR7Low>7

Data extracted from a study on multiple myeloma cell lines.

Visualizations

Signaling Pathways and Experimental Workflows

LGH447_Mechanism_of_Action cluster_upstream Upstream Signals cluster_pim_pathway PIM Kinase Pathway cluster_downstream Downstream Effects Growth Factors / Cytokines Growth Factors / Cytokines PIM1 PIM1 Growth Factors / Cytokines->PIM1 activates PIM2 PIM2 Growth Factors / Cytokines->PIM2 activates PIM3 PIM3 Growth Factors / Cytokines->PIM3 activates BAD p-BAD (inactive) PIM1->BAD phosphorylates cMyc c-Myc PIM2->cMyc stabilizes mTORC1 mTORC1 PIM3->mTORC1 activates LGH447 LGH447 LGH447->PIM1 inhibits LGH447->PIM2 inhibits LGH447->PIM3 inhibits Apoptosis Apoptosis BAD->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest (G1/S) cMyc->CellCycleArrest promotes ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes

Caption: Mechanism of action of this compound on the PIM kinase signaling pathway.

Resistance_Troubleshooting_Workflow start Cell line shows resistance to this compound check_target 1. Confirm Target Engagement (Western Blot for p-BAD, p-S6) start->check_target check_pathways 2. Investigate Bypass Pathways (e.g., PI3K/AKT signaling) check_target->check_pathways Target Inhibited combination_therapy Consider Combination Therapy check_target->combination_therapy Target Not Inhibited check_efflux 3. Assess Drug Efflux (e.g., Rhodamine 123 assay) check_pathways->check_efflux No Bypass Activation check_pathways->combination_therapy Bypass Activated check_efflux->combination_therapy Normal Efflux end Resistance mechanism identified check_efflux->end Efflux Pumps Overexpressed

Caption: A logical workflow for troubleshooting this compound resistance.

Potential_Resistance_Mechanisms cluster_cell Cancer Cell LGH447_in This compound (in) PIM_Kinase PIM Kinase LGH447_in->PIM_Kinase inhibits Efflux_Pump Drug Efflux Pump (e.g., P-gp) LGH447_in->Efflux_Pump LGH447_out This compound (out) LGH447_out->LGH447_in Cell_Survival Cell Survival PIM_Kinase->Cell_Survival Bypass_Pathway Bypass Survival Pathway (e.g., PI3K/AKT) Bypass_Pathway->Cell_Survival promotes Efflux_Pump->LGH447_out efflux

Caption: Potential mechanisms of cellular resistance to this compound.

References

Lgh-447 Technical Support Center: Minimizing Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity associated with Lgh-447 in animal studies. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as PIM447, is an orally available, potent, and selective pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various signaling pathways.[1] By inhibiting all three PIM kinase isoforms, this compound can induce cell cycle arrest and apoptosis in cancer cells that overexpress these kinases, making it a promising agent for various hematological malignancies and solid tumors.[1][2]

Q2: What are the most common toxicities observed with this compound in animal studies?

A2: Based on preclinical and early-phase clinical studies, the most frequently reported toxicities associated with this compound and other PIM kinase inhibitors include:

  • Hematological Toxicities: Anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count) are common.[3][4][5]

  • Cardiovascular Toxicity: QTc interval prolongation has been observed, which can be a risk factor for cardiac arrhythmias.[6][7][8]

  • Gastrointestinal (GI) Issues: Nausea, vomiting, and diarrhea may occur.

  • General Symptoms: Fatigue and skin rash have also been reported.

Q3: How can I select an appropriate starting dose for my animal model?

A3: Selecting an appropriate starting dose is critical to minimizing toxicity. A thorough review of existing preclinical data is recommended. For this compound, in vivo studies in mouse xenograft models have used doses ranging from 30 mg/kg to 100 mg/kg administered orally. The optimal starting dose will depend on the specific animal model, tumor type, and the intended therapeutic window. It is advisable to conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model before initiating efficacy studies.

Troubleshooting Guides

This section provides practical guidance for identifying and managing common toxicities during your this compound animal studies.

I. Hematological Toxicity Management

Problem: You observe a significant decrease in red blood cells, platelets, or neutrophils in your treatment group compared to the control group.

Potential Causes:

  • Myelosuppression: PIM kinase inhibition can affect hematopoietic progenitor cells, leading to reduced production of blood cells.

  • Dose-Related Toxicity: The administered dose of this compound may be too high for the specific animal strain or model.

Troubleshooting Steps:

  • Confirm with Complete Blood Count (CBC): At the first sign of hematological abnormalities (e.g., pallor, petechiae, or signs of infection), perform a CBC with differential to quantify the extent of anemia, thrombocytopenia, and neutropenia.

  • Dose Modification:

    • Dose Reduction: If the toxicity is moderate (Grade 2), consider reducing the this compound dose for subsequent administrations.

    • Dosing Holiday: For severe toxicity (Grade 3/4), temporarily interrupt dosing until blood counts recover to acceptable levels (e.g., Grade 1 or baseline).

  • Supportive Care:

    • Anemia: For severe anemia, consider blood transfusions (species-specific).

    • Neutropenia: In cases of severe neutropenia, administration of granulocyte colony-stimulating factor (G-CSF) can help stimulate neutrophil production. Prophylactic antibiotics may be necessary to prevent infections.[9]

    • Thrombocytopenia: Monitor for bleeding. In severe cases, platelet transfusions may be considered, though this is often challenging in small animal models.

II. Cardiovascular (QTc Prolongation) Management

Problem: You detect a prolongation of the QTc interval in electrocardiogram (ECG) recordings of animals treated with this compound.

Potential Causes:

  • Off-Target Ion Channel Effects: this compound may be inhibiting cardiac ion channels, such as the hERG channel, which is critical for cardiac repolarization.[10]

  • Electrolyte Imbalances: Drug-induced gastrointestinal issues (vomiting, diarrhea) can lead to electrolyte disturbances (hypokalemia, hypomagnesemia) that exacerbate QTc prolongation.[6]

Troubleshooting Steps:

  • Baseline and Serial ECG Monitoring: Obtain baseline ECG recordings before starting treatment and monitor regularly throughout the study, especially at peak plasma concentrations of this compound.

  • Electrolyte Monitoring: Regularly monitor serum potassium and magnesium levels and correct any imbalances with appropriate supplementation.

  • Dose Reduction: QTc prolongation is often dose-dependent.[6] If significant prolongation is observed, reduce the dose of this compound.

  • Avoid Concomitant Medications: Do not co-administer other drugs known to prolong the QTc interval.

Data Presentation

Table 1: Summary of Potential this compound Toxicities and Monitoring Parameters

Toxicity CategorySpecific Adverse EventMonitoring ParametersFrequency of Monitoring
Hematological AnemiaComplete Blood Count (CBC) - Hemoglobin, HematocritBaseline, weekly
ThrombocytopeniaCBC - Platelet countBaseline, weekly
NeutropeniaCBC with differential - Absolute Neutrophil CountBaseline, weekly
Cardiovascular QTc ProlongationElectrocardiogram (ECG)Baseline, peak drug concentration, weekly
Electrolyte ImbalanceSerum Potassium, MagnesiumBaseline, as clinically indicated
Gastrointestinal Weight LossBody weightDaily
DehydrationClinical observation (skin turgor, activity)Daily
General Fatigue/LethargyClinical observation (activity level, posture)Daily
Skin RashVisual inspectionDaily

Experimental Protocols

Protocol 1: General Health and Toxicity Monitoring in Rodents
  • Daily Clinical Observations:

    • Record body weight.

    • Observe for changes in behavior (e.g., lethargy, social interaction), posture, and ambulation.

    • Inspect fur and skin condition.

    • Monitor food and water consumption.

    • Check for signs of pain or distress.[11]

  • Weekly Monitoring:

    • Perform a more detailed physical examination.

    • Collect blood samples via an appropriate route (e.g., tail vein, saphenous vein) for CBC and serum chemistry analysis.

  • Endpoint Criteria: Establish clear humane endpoint criteria before the study begins (e.g., >20% body weight loss, severe lethargy, inability to access food or water).

Protocol 2: ECG Monitoring for QTc Interval
  • Animal Preparation: Anesthetize the animal using a consistent and appropriate method (e.g., isoflurane (B1672236) inhalation).

  • Electrode Placement: Place subcutaneous or surface electrodes in a standard lead configuration (e.g., Lead II).

  • Data Acquisition: Record the ECG for a minimum of 2-5 minutes to obtain a stable and clear tracing.

  • QTc Calculation: Use a species-appropriate correction formula (e.g., Bazett's or Fridericia's for humans, but species-specific formulas are preferred for rodents if available) to correct the QT interval for heart rate.[6]

  • Analysis: Compare the QTc intervals of the treated group to the vehicle control group at each time point.

Visualizations

Lgh_447_Signaling_Pathway This compound Mechanism of Action Lgh447 This compound (PIM447) PIM_Kinases PIM Kinases (PIM1, PIM2, PIM3) Lgh447->PIM_Kinases Inhibits Downstream_Targets Downstream Targets (e.g., BAD, c-Myc, mTORC1) PIM_Kinases->Downstream_Targets Phosphorylates/ Activates Cell_Cycle_Progression Cell Cycle Progression Downstream_Targets->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Downstream_Targets->Apoptosis Inhibits Cell_Survival Cell Survival Downstream_Targets->Cell_Survival Promotes Protein_Synthesis Protein Synthesis Downstream_Targets->Protein_Synthesis Promotes

Caption: this compound inhibits PIM kinases, leading to decreased cell survival and proliferation.

Toxicity_Management_Workflow Toxicity Management Workflow Start Start this compound Dosing Monitor Daily Clinical Monitoring (Weight, Behavior) Start->Monitor Toxicity_Observed Toxicity Observed? Monitor->Toxicity_Observed Continue_Dosing Continue Dosing Toxicity_Observed->Continue_Dosing No Assess_Severity Assess Severity (CBC, ECG) Toxicity_Observed->Assess_Severity Yes Continue_Dosing->Monitor Management_Plan Implement Management Plan (Dose Modification, Supportive Care) Assess_Severity->Management_Plan Recovered Animal Recovered? Management_Plan->Recovered Recovered->Continue_Dosing Yes (Consider Dose Reduction) End End of Study/Humane Endpoint Recovered->End No

Caption: A workflow for monitoring and managing toxicities in this compound animal studies.

References

Adjusting Lgh-447 dosage for optimal in vivo response.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers and drug development professionals on the use of Lgh-447 (also known as PIM447), a pan-PIM kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, orally available pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell cycle progression, survival, and apoptosis.[2][3] By inhibiting all three PIM isoforms, this compound can disrupt these pathways in cancer cells. In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis in multiple myeloma (MM) cells.[4] Its mechanism involves the inhibition of the mTORC1 pathway and a decrease in the levels of phospho-Bad (Ser112) and c-Myc.[4]

Q2: What is a recommended starting dose for in vivo studies?

Determining the optimal in vivo dose requires careful dose-ranging and maximum tolerated dose (MTD) studies. However, based on preclinical studies, initial doses for efficacy studies in mice have ranged from 2 mg/kg to 100 mg/kg.[1][5] The choice of starting dose will depend on the specific animal model, tumor type, and administration route. It is crucial to perform a pilot study to determine the MTD in your specific experimental setup.

Q3: How should I formulate this compound for in vivo administration?

A commonly used formulation for this compound (PIM447) for in vivo studies is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare this formulation fresh for each use.

Q4: What are the known pharmacokinetic properties of this compound?

This compound exhibits high oral bioavailability in several species, including mice (84%), rats (70%), and dogs (71%).[1] It has low to moderate in vivo clearance and a large volume of distribution across these species.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo experiments with this compound.

Issue 1: Lack of in vivo efficacy at previously reported doses.

  • Potential Cause 1: Suboptimal Formulation or Compound Instability.

    • Troubleshooting Steps:

      • Ensure the formulation is prepared correctly and fresh for each experiment. Visually inspect for any precipitation.

      • Verify the integrity of your this compound compound stock.

      • Consider a different formulation vehicle if solubility issues are suspected.

  • Potential Cause 2: Insufficient Target Engagement.

    • Troubleshooting Steps:

      • Perform a pharmacodynamic (PD) study to confirm target inhibition in tumor tissue. This can be done by measuring the phosphorylation levels of downstream targets of PIM kinases, such as 4E-BP1 or S6 ribosomal protein, via western blot or immunohistochemistry.

      • If target engagement is low, consider increasing the dose or dosing frequency, if tolerated.

  • Potential Cause 3: Development of Resistance.

    • Troubleshooting Steps:

      • Investigate potential resistance mechanisms. PIM kinase inhibitor resistance can be mediated by the activation of parallel signaling pathways, such as the PI3K/AKT pathway, or through the upregulation of antioxidant responses via NRF2.[6][7][8]

      • Consider combination therapies. This compound has shown synergy with other agents, and combining it with inhibitors of pathways implicated in resistance may restore sensitivity.

Issue 2: Unexpected Toxicity or Adverse Effects.

  • Potential Cause 1: Vehicle Toxicity.

    • Troubleshooting Steps:

      • Always include a vehicle-only control group to assess the tolerability of the formulation itself.

      • If the vehicle is causing toxicity, explore alternative formulations with better tolerability profiles.

  • Potential Cause 2: On-target or Off-target Toxicity of this compound.

    • Troubleshooting Steps:

      • Reduce the dose and/or dosing frequency to find a better-tolerated regimen that still maintains efficacy.

      • Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior).

      • In clinical studies with PIM kinase inhibitors, hematologic adverse events such as thrombocytopenia, anemia, and neutropenia have been observed.[3][9] Monitor complete blood counts if such toxicities are suspected in preclinical models.

Data Summary

The following tables summarize available data on this compound dosage and efficacy from preclinical studies. Note: Quantitative tumor growth inhibition (TGI) data is not consistently reported in the available literature. The efficacy is often described qualitatively.

Table 1: this compound In Vivo Dosage in Preclinical Models

Animal ModelCell LineRoute of AdministrationDosage RegimenReference
Mouse (NSG)Molm-13 (AML)Intraperitoneal (IP)2 mg/kg, daily for 5 days[5]
Mouse (Xenograft)KG-1 (AML)Not Specified30 mg/kg or 100 mg/kg (frequency not specified)[1]
Mouse (Disseminated Myeloma)Not SpecifiedOral (assumed)Not Specified[4]

Table 2: this compound In Vivo Efficacy in Preclinical Models

Animal ModelCell LineEfficacy ReadoutOutcomeReference
Mouse (NSG)Molm-13 (AML)Not SpecifiedDiminished AML cells in the bone marrow[5]
Mouse (Xenograft)KG-1 (AML)Tumor Growth InhibitionDemonstrated single-agent antitumor activity[1]
Mouse (Disseminated Myeloma)Not SpecifiedTumor Burden and Bone LossSignificantly reduced tumor burden and prevented tumor-associated bone loss[4]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., KG-1 AML cells) under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) fresh daily.

    • Administer this compound at the desired doses (e.g., starting with a dose-ranging study from 10-100 mg/kg) via oral gavage or intraperitoneal injection.

    • The control group should receive the vehicle only.

    • Dosing frequency will depend on the MTD study results (e.g., once daily).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

Protocol 2: Pharmacodynamic (PD) Analysis of PIM Kinase Inhibition

  • Sample Collection:

    • Following the final dose of this compound in an efficacy study, collect tumor and/or tissue samples at various time points (e.g., 2, 6, 24 hours post-dose).

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

  • Western Blot Analysis:

    • Homogenize the tissue samples in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of PIM kinase downstream targets (e.g., p-4E-BP1, 4E-BP1, p-S6, S6).

    • Use an appropriate loading control (e.g., GAPDH, β-actin) for normalization.

    • Quantify the band intensities to determine the extent of target inhibition.

Visualizations

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth Factors Growth Factors PIM Kinases PIM Kinases Growth Factors->PIM Kinases Cytokines Cytokines Cytokines->PIM Kinases mTORC1 mTORC1 PIM Kinases->mTORC1 Activates Bad Bad PIM Kinases->Bad Phosphorylates (Inactivates) c-Myc c-Myc PIM Kinases->c-Myc Stabilizes Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression c-Myc->Cell Cycle Progression This compound This compound This compound->PIM Kinases Inhibits

Caption: Simplified PIM Kinase Signaling Pathway and this compound Inhibition.

experimental_workflow start Start mtd_study Maximum Tolerated Dose (MTD) Study start->mtd_study efficacy_study Xenograft Efficacy Study mtd_study->efficacy_study formulation Prepare this compound Formulation efficacy_study->formulation dosing Dose Animals (Oral/IP) formulation->dosing monitoring Monitor Tumor Volume & Body Weight dosing->monitoring pd_analysis Pharmacodynamic (PD) Analysis monitoring->pd_analysis data_analysis Data Analysis & Interpretation pd_analysis->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for In Vivo this compound Studies.

troubleshooting_workflow start Lack of In Vivo Efficacy check_formulation Check Formulation & Compound Integrity start->check_formulation pd_study Perform Pharmacodynamic (PD) Study check_formulation->pd_study Formulation OK optimize_formulation Optimize Formulation/Vehicle check_formulation->optimize_formulation Issue Found resistance Investigate Resistance Mechanisms pd_study->resistance No Target Engagement increase_dose Increase Dose/Frequency pd_study->increase_dose Target Engagement combination_therapy Consider Combination Therapy resistance->combination_therapy Mechanism Identified optimize_formulation->start increase_dose->start end Re-evaluate Experiment combination_therapy->end

Caption: Troubleshooting Workflow for Lack of In Vivo Efficacy.

References

Validation & Comparative

LGH-447: A Comparative Analysis of Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

LGH-447, also known as PIM447, is a potent, orally available pan-inhibitor of the PIM kinase family (PIM1, PIM2, and PIM3), which are serine/threonine kinases implicated in the regulation of cell cycle progression and apoptosis.[1][2] This guide provides a detailed comparison of this compound's selectivity profile against other kinases, supported by experimental data, to assist researchers and drug development professionals in evaluating its therapeutic potential.

High Selectivity for PIM Kinases

Biochemical assays have demonstrated that this compound exhibits exceptional potency and selectivity for the PIM kinase family. The inhibitor has Ki values of 6 pM, 18 pM, and 9 pM for PIM1, PIM2, and PIM3, respectively.[3][4]

A comprehensive kinase selectivity panel was conducted to assess the activity of this compound against 68 other protein kinases and 9 lipid kinases.[3][4] The results underscore the high selectivity of this compound. In this broad panel, significant inhibition was primarily observed against the PIM kinases. For instance, PIM2 was inhibited with an IC50 of less than 0.003 µM.[3][4]

While some off-target activity was noted for kinases such as GSK3β, PKN1, and PKCτ, the inhibitory concentrations were substantially higher, with IC50 values ranging between 1 and 5 µM.[3][4] This represents a selectivity window of over 100,000-fold compared to its potency against PIM kinases.[3][4] For the majority of other kinases tested in the panel, the biochemical IC50 was greater than 9 µM.[3][4] Furthermore, in cellular assays, this compound showed no inhibitory activity against GSK3β at concentrations up to 20 µM, confirming its high selectivity in a more physiologically relevant context.[3][4]

Table 1: Kinase Selectivity Profile of this compound
Target KinaseKi (pM)IC50 (µM)Selectivity Fold (relative to PIM Ki)
PIM16--
PIM218<0.003-
PIM39--
GSK3β-1 - 5>100,000
PKN1-1 - 5>100,000
PKCτ-1 - 5>100,000
Other (65 kinases)->9>1,000,000

Experimental Protocols

Biochemical Kinase Assay for Selectivity Profiling:

The kinase selectivity of this compound was determined using a standard biochemical assay format. A panel of 68 diverse protein kinases and 9 lipid kinases was utilized. The general steps for such an assay are as follows:

  • Reagent Preparation: Recombinant kinases, appropriate substrates (peptide or protein), and ATP are prepared in a suitable assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations to determine the dose-response relationship.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound. The reaction is typically initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often achieved using methods such as radioisotope incorporation (e.g., ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The raw data is converted to percent inhibition relative to a control (DMSO vehicle). The IC50 values are then calculated by fitting the dose-response curves to a sigmoidal model.

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of the PIM signaling pathway, which plays a crucial role in cell survival and proliferation. By inhibiting PIM kinases, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis.[1][2][3] This is mediated through a decrease in the phosphorylation of pro-apoptotic proteins like Bad and a reduction in the levels of the c-Myc oncoprotein.[3] Furthermore, this compound has been shown to inhibit the mTORC1 pathway.[3]

G cluster_0 Experimental Workflow: Kinase Selectivity Profiling A Prepare Kinase Panel (68 Protein & 9 Lipid Kinases) C Incubate Kinases with this compound and Substrates A->C B Serial Dilution of this compound B->C D Initiate Reaction with ATP C->D E Measure Kinase Activity (e.g., Phosphorylation) D->E F Calculate IC50 Values E->F

Caption: A generalized workflow for determining the kinase selectivity profile of this compound.

G cluster_1 This compound Signaling Pathway LGH447 This compound PIM PIM Kinases (PIM1, PIM2, PIM3) LGH447->PIM inhibition Bad p-Bad (Ser112) PIM->Bad phosphorylates cMyc c-Myc PIM->cMyc stabilizes mTORC1 mTORC1 Pathway PIM->mTORC1 activates Apoptosis Apoptosis Bad->Apoptosis inhibits CellCycle Cell Cycle Disruption cMyc->CellCycle promotes mTORC1->CellCycle promotes

Caption: The signaling pathway inhibited by this compound, leading to apoptosis and cell cycle disruption.

References

A Comparative Guide to the Efficacy of LGH-447 and Other PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the PIM kinase inhibitor LGH-447 against other notable alternatives in the field. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of biochemical potency, cellular activity, and the experimental protocols used for their evaluation.

Introduction to PIM Kinases and Their Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1] These kinases are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][3][4] PIM kinase inhibitors are a class of drugs that target these kinases, aiming to interrupt downstream signaling pathways that promote cancer cell growth and survival.[5] this compound (also known as PIM447) is a potent, orally available pan-PIM kinase inhibitor that has shown significant preclinical and clinical activity.[6][7][8]

Biochemical Potency of PIM Kinase Inhibitors

The efficacy of a kinase inhibitor is initially determined by its biochemical potency, typically measured as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the reported biochemical potencies of this compound and other selected PIM kinase inhibitors against the three PIM isoforms. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in assay conditions.[1]

InhibitorPIM1PIM2PIM3Selectivity/Primary Target(s)
This compound (PIM447) Ki: 6 pM[6][9]Ki: 18 pM[6][9]Ki: 9 pM[6][9]Pan-PIM[6][9]
SGI-1776 IC50: 7 nM[10][11]IC50: 363 nM[10][11]IC50: 69 nM[10][11]PIM1/2/3, FLT3[11]
AZD1208 IC50: 0.4 nM[9]IC50: 5 nM[9]IC50: 1.9 nM[9]Pan-PIM[9]
CX-6258 HCl IC50: 5 nM[9]IC50: 25 nM[9]IC50: 16 nM[9]Pan-PIM[9]
TP-3654 Ki: 5 nM[9]Ki: 239 nM[9]Ki: 42 nM[9]PIM1 selective[9]
INCB053914 IC50: 0.24 nM[11]IC50: 30.0 nM[11]IC50: 0.12 nM[11]Pan-PIM[11]

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, such as the JAK/STAT pathway.[4] Once activated, PIM kinases phosphorylate a variety of downstream substrates that are involved in cell cycle progression, apoptosis inhibition, and promotion of cell survival. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM kinases inactivates it, thereby preventing apoptosis.[12] PIM kinases also play a role in the mTORC1 pathway, further linking them to cell growth and proliferation.[6]

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase Core cluster_downstream Downstream Effects Growth_Factors Growth Factors & Cytokines Receptors Receptors Growth_Factors->Receptors JAK_STAT JAK/STAT Pathway Receptors->JAK_STAT PIM_Kinases PIM1, PIM2, PIM3 JAK_STAT->PIM_Kinases Transcription & Translation pBAD p-BAD (Inactive) PIM_Kinases->pBAD Phosphorylates mTORC1 mTORC1 Pathway PIM_Kinases->mTORC1 cMyc c-Myc PIM_Kinases->cMyc BAD BAD BAD->pBAD Apoptosis_Inhibition Apoptosis Inhibition pBAD->Apoptosis_Inhibition Cell_Survival Cell Survival mTORC1->Cell_Survival Cell_Cycle_Progression Cell Cycle Progression cMyc->Cell_Cycle_Progression

PIM Kinase Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of PIM inhibitors.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is a representative method for determining the biochemical potency of PIM kinase inhibitors.[1]

Materials:

  • Recombinant human PIM1, PIM2, or PIM3 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Peptide substrate (e.g., PIMtide)

  • ATP

  • Test inhibitors (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution.

  • Add 2 µL of the PIM enzyme solution. The concentration should be optimized for linear reaction kinetics.

  • Add 2 µL of a mixture of the peptide substrate and ATP. Final concentrations are typically optimized to be near the Km for ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of PIM inhibitors on cell proliferation and viability.[12]

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma cell lines)

  • Complete culture medium

  • PIM inhibitor (e.g., this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of the PIM inhibitor. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Downstream Targets

This protocol is used to investigate the molecular mechanisms of PIM inhibitor activity by examining changes in key signaling proteins.[12]

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against proteins of interest (e.g., p-BAD, total BAD, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody, followed by the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • If necessary, strip the membrane and re-probe for other proteins of interest.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50/Ki Determination) Cell_Culture Cancer Cell Line Culture Treatment Treat with PIM Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Western_Blot Western Blot (Target Modulation) Treatment->Western_Blot Xenograft Xenograft Model Viability_Assay->Xenograft Western_Blot->Xenograft Efficacy_Study Tumor Growth Inhibition Xenograft->Efficacy_Study

General Experimental Workflow

Cellular Activity and Mechanism of Action

This compound is a pan-PIM kinase inhibitor that induces apoptosis in cancer cells.[6] Its mechanism of action involves the disruption of the cell cycle and a decrease in the levels of phosphorylated BAD (Ser112) and c-Myc.[6] Furthermore, this compound has been shown to inhibit the mTORC1 pathway.[6] In multiple myeloma cell lines, this compound has demonstrated cytotoxic effects with IC50 values ranging from 0.2 to 3.3 µM in sensitive lines.[13] In preclinical studies, this compound has shown significant inhibition of tumor growth in xenograft mouse models of multiple myeloma.[8][14][15]

Other PIM inhibitors also exhibit various cellular effects. For instance, SGI-1776 has been shown to induce a dose-dependent decrease in RNA synthesis in AML cell lines.[10] AZD1208 induces autophagy, cell cycle arrest, and apoptosis.[9] The choice of inhibitor often depends on the specific cancer type and the expression profile of PIM kinase isoforms.

Conclusion

This compound is a highly potent pan-PIM kinase inhibitor with robust preclinical activity. When compared to other PIM inhibitors, it exhibits very low picomolar Ki values, indicating strong binding affinity. While direct comparative studies under identical conditions are limited, the available data suggests that this compound is among the most potent pan-PIM inhibitors developed to date. The selection of a PIM inhibitor for research or therapeutic development should consider not only its biochemical potency but also its selectivity profile, cellular activity, and pharmacokinetic properties. This guide provides a foundational comparison to aid in this decision-making process.

References

A Comparative Analysis of Pim Kinase Inhibitors Lgh-447 and SGI-1776 in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for multiple myeloma, inhibitors of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as a promising avenue of investigation. PIM kinases, a family of serine/threonine kinases comprising PIM1, PIM2, and PIM3, are crucial regulators of cell survival, proliferation, and apoptosis, and are frequently overexpressed in multiple myeloma cells. This guide provides a detailed comparison of two pan-PIM kinase inhibitors, Lgh-447 (also known as PIM447) and SGI-1776, based on available preclinical and clinical data.

Mechanism of Action and Cellular Effects

Both this compound and SGI-1776 are small molecule inhibitors that target the ATP-binding pocket of PIM kinases, thereby blocking their catalytic activity.[1][2] Inhibition of PIM kinases by these compounds has been shown to induce apoptosis and inhibit proliferation in multiple myeloma cell lines.[3][4]

This compound (PIM447) is a potent, orally available, and selective pan-PIM kinase inhibitor.[3][5] Preclinical studies have demonstrated its dual antimyeloma and bone-protective effects.[5] this compound induces apoptosis and causes cell cycle arrest at the G0/G1 phase in multiple myeloma cells.[3][6] Mechanistically, this compound has been shown to inhibit the mTOR pathway, evidenced by decreased phosphorylation of downstream effectors like 4EBP1 and S6 ribosomal protein.[6][7] Furthermore, it has demonstrated the ability to overcome the protective effects of bone marrow stromal cells, a key factor in drug resistance in multiple myeloma.[6]

SGI-1776 is also a pan-PIM kinase inhibitor that has shown cytotoxic effects against multiple myeloma cells.[4] Its mechanism of action involves the inhibition of protein translation and the induction of autophagy.[4] While SGI-1776 demonstrated limited induction of apoptosis in some myeloma cell lines, it significantly decreased DNA synthesis in others.[4] Notably, in addition to PIM kinases, SGI-1776 also potently inhibits the FMS-like tyrosine kinase 3 (FLT3), a target in other hematological malignancies like acute myeloid leukemia (AML).[8][9] In AML cells, SGI-1776 was found to decrease the levels of the anti-apoptotic protein Mcl-1.[8][10]

Comparative Efficacy Data

ParameterThis compound (PIM447)SGI-1776
Target Pan-PIM Kinase (PIM1, PIM2, PIM3)Pan-PIM Kinase (PIM1, PIM2, PIM3), FLT3
Ki values PIM1: 6 pM, PIM2: 18 pM, PIM3: 9 pM[3][5]PIM1: 7 nM, PIM2: 363 nM, PIM3: 69 nM[8]
IC50 (MM cell lines) 0.2 to 3.3 µM (sensitive lines), >7 µM (less sensitive lines)[5]3 µM (U266 cells showed ~25-60% cell death)[4]
Clinical Development Phase I trials in relapsed/refractory multiple myeloma have been conducted.[11][12][13]Phase I clinical trials were initiated for lymphoma and prostate cancer.[14]

Experimental Protocols

The following are representative experimental protocols used to evaluate the efficacy of PIM kinase inhibitors in multiple myeloma.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Multiple myeloma cell lines (e.g., MM1S, RPMI-8226, U266) are seeded in 96-well plates at a density of 2-5 x 10^4 cells/well.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound or SGI-1776 (e.g., 0.05 to 10 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding 100 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Multiple myeloma cells are treated with the respective inhibitors at specified concentrations and for a defined period (e.g., 24 hours).

  • Cell Staining: Cells are washed with PBS and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or are necrotic.

Western Blot Analysis
  • Cell Lysis: Treated and untreated multiple myeloma cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PIM1, PIM2, PIM3, phospho-4EBP1, phospho-S6, PARP, Caspase-3, and a loading control like α-tubulin or β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Both this compound and SGI-1776 exert their anti-myeloma effects by inhibiting the PIM kinase signaling pathway, which is a critical downstream effector of various cytokine and growth factor signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.

Pim_Kinase_Signaling_Pathway Cytokine Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Transcription mTORC1 mTORC1 PIM->mTORC1 BAD BAD pBAD p-BAD PIM->pBAD Lgh447 This compound Lgh447->PIM SGI1776 SGI-1776 SGI1776->PIM p4EBP1 p-4EBP1 mTORC1->p4EBP1 pS6K p-S6K mTORC1->pS6K Translation Protein Translation p4EBP1->Translation pS6K->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Apoptosis Apoptosis pBAD->Apoptosis

Caption: PIM Kinase Signaling Pathway Inhibition.

Experimental_Workflow start Start cell_culture Multiple Myeloma Cell Culture start->cell_culture treatment Treatment with This compound or SGI-1776 cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot Analysis (Signaling Proteins) treatment->western data_analysis Data Analysis & IC50 Determination viability->data_analysis apoptosis->data_analysis western->data_analysis end End data_analysis->end

Caption: In Vitro Evaluation Workflow.

Conclusion

Both this compound and SGI-1776 are potent inhibitors of PIM kinases with demonstrated anti-myeloma activity in preclinical models. This compound appears to be a more selective and potent pan-PIM kinase inhibitor based on its picomolar Ki values.[3][5] It has progressed to Phase I clinical trials specifically in multiple myeloma, showing some evidence of single-agent efficacy and a tolerable safety profile.[12][13] SGI-1776, while also a pan-PIM inhibitor, has the additional activity of inhibiting FLT3, which may be relevant in other hematological cancers.[8] Its progression in clinical trials for multiple myeloma is less clear from the available information. The primary mechanisms of action appear to differ slightly, with this compound more strongly linked to mTOR pathway inhibition and cell cycle arrest, while SGI-1776 is associated with inhibition of translation and induction of autophagy.[4][6][7] Further clinical investigation, including potential head-to-head trials, would be necessary to definitively establish the superior therapeutic agent for the treatment of multiple myeloma.

References

Combination Therapy of Lgh-447 and BYL719: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data available for the pan-PIM kinase inhibitor, LGH-447 (also known as PIM447), and the PI3Kα inhibitor, BYL719 (Alpelisib), with a focus on the scientific rationale for their combination in cancer therapy. While a Phase Ib/II clinical trial (NCT02144038) for this combination in relapsed and refractory multiple myeloma was initiated, it did not proceed to Phase II due to changes in the developmental strategy, highlighting the complexities of translating preclinical concepts to clinical success.[1]

This document summarizes the individual mechanisms of action, preclinical efficacy, and the theoretical basis for synergistic effects. Due to the limited availability of published, direct head-to-head preclinical data for the specific combination of this compound and BYL719, this guide will present the individual drug data and the strong scientific rationale for their combined use, supported by data from similar combination strategies.

Mechanism of Action and Rationale for Combination

This compound is an orally bioavailable, potent pan-PIM kinase inhibitor, targeting PIM-1, PIM-2, and PIM-3 serine/threonine kinases. These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a key role in cell cycle progression and the inhibition of apoptosis. Overexpression of PIM kinases is associated with several hematologic malignancies, including multiple myeloma. Preclinical studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells.

BYL719 is a selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, driving tumor cell growth, proliferation, and survival. BYL719 has demonstrated anti-tumor activity in preclinical models and is approved for use in certain breast cancers with PIK3CA mutations.

The rationale for combining this compound and BYL719 is based on the potential for synergistic anti-tumor effects by targeting two distinct but interconnected signaling pathways that are critical for cancer cell survival and proliferation. Research suggests that PIM kinase inhibition can sensitize cancer cells that have developed resistance to PI3K inhibitors. This indicates a potential for the combination to overcome or delay the onset of resistance.

Signaling Pathway Overview

The following diagram illustrates the targeted signaling pathways of this compound and BYL719 and the rationale for their combined inhibition.

G cluster_0 cluster_1 RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 PIM PIM Kinases AKT->PIM CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival PIM->CellSurvival BYL719 BYL719 (Alpelisib) BYL719->PI3K LGH447 This compound (PIM447) LGH447->PIM

Caption: Targeted signaling pathways of BYL719 and this compound.

Preclinical Data Summary

Table 1: In Vitro Single-Agent Activity of this compound and BYL719 in Cancer Cell Lines

ParameterThis compound (PIM447)BYL719 (Alpelisib)
Cell Lines Tested Multiple Myeloma (e.g., MM.1S, U266), Acute Myeloid Leukemia (AML)Breast Cancer (e.g., MCF7, T47D), Nasopharyngeal Carcinoma, Rhabdomyosarcoma
Reported IC50 Range Low nanomolar to low micromolarLow nanomolar to low micromolar
Mechanism of Action Inhibition of PIM-1, -2, -3 kinasesSelective inhibition of PI3Kα
Cellular Effects G1 phase cell cycle arrest, induction of apoptosisG0/G1 phase cell cycle arrest, induction of apoptosis
Key Downstream Targets p-BAD, c-Myc, mTORC1 signalingp-AKT, p-S6K, p-4E-BP1

Note: IC50 values are highly dependent on the cell line and assay conditions.

Table 2: Illustrative In Vitro Combination Effects (Hypothetical Data)

TreatmentCell Viability (% of Control)Apoptosis (% Annexin V Positive)
Control 100%5%
This compound (alone) 60%20%
BYL719 (alone) 70%15%
This compound + BYL719 25%50%

This table is for illustrative purposes only to demonstrate the concept of synergy and is not based on actual experimental data for the this compound/BYL719 combination.

Experimental Protocols

Below are generalized experimental protocols for assessing the in vitro effects of kinase inhibitors. Specific details should be adapted based on the cell lines and reagents used.

Cell Viability Assay (MTT/WST-1)

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound, BYL719, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for 48 hours.

  • Cell Harvesting: Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis

  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, p-S6, total AKT, total S6, cleaved PARP, β-actin) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating the combination of this compound and BYL719.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellCulture Cell Line Selection (e.g., Multiple Myeloma) Viability Cell Viability Assays (Single Agent & Combination) CellCulture->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Viability->Apoptosis WesternBlot Western Blot Analysis (Signaling Pathway Modulation) Apoptosis->WesternBlot Xenograft Xenograft Model Establishment WesternBlot->Xenograft Proceed to in vivo based on promising in vitro synergy DataAnalysis Data Analysis & Interpretation WesternBlot->DataAnalysis Treatment Drug Administration (Single Agent & Combination) Xenograft->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth Toxicity Toxicity Assessment TumorGrowth->Toxicity Toxicity->DataAnalysis

Caption: Preclinical experimental workflow for combination therapy.

Conclusion

The combination of the pan-PIM inhibitor this compound and the PI3Kα inhibitor BYL719 holds a strong preclinical rationale for achieving synergistic anti-tumor effects, particularly in hematologic malignancies like multiple myeloma where both the PIM and PI3K signaling pathways are often dysregulated. While direct, published comparative preclinical data for this specific combination is limited, the individual activities of each agent and the known interplay between their target pathways suggest that this combination could offer a promising therapeutic strategy. Further preclinical studies with direct head-to-head comparisons are warranted to fully elucidate the synergistic potential and to guide any future clinical development.

References

Synergistic Remission: A Comparative Guide to the Preclinical Efficacy of LGH447 and Cytarabine in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the pan-Pim kinase inhibitor, LGH447, with the standard-of-care chemotherapy agent, cytarabine (B982), in the context of Acute Myeloid Leukemia (AML). While direct, peer-reviewed quantitative data on the synergistic combination of LGH447 and cytarabine is emerging, this document synthesizes preliminary findings and data from studies on mechanistically similar pan-Pim kinase inhibitors to project the potential for enhanced anti-leukemic activity. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for AML.

An initial report from a 2013 American Society of Hematology (ASH) meeting abstract indicated "increased activity of LGH447 in combination with... Cytarabine in an AML model," suggesting a synergistic or additive effect. To further explore this, we have compiled and analyzed data from preclinical studies of other pan-Pim kinase inhibitors, such as SGI-1776 and LGB321, in combination with cytarabine. These studies provide a strong rationale for the expected synergistic effects, which are detailed below.

Mechanisms of Action & Rationale for Synergy

LGH447 (PIM447) is a potent, orally bioavailable pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that are frequently overexpressed in hematologic malignancies, including AML. They play a crucial role in cell survival, proliferation, and resistance to apoptosis by phosphorylating and regulating downstream targets such as BAD, p27, and components of the mTORC1 pathway.[1][2]

Cytarabine (Ara-C) is a pyrimidine (B1678525) nucleoside analog and a cornerstone of AML therapy for decades. Once intracellularly phosphorylated to its active triphosphate form (ara-CTP), it inhibits DNA polymerase, leading to the termination of DNA chain elongation and S-phase cell cycle arrest, ultimately inducing apoptosis in rapidly dividing cancer cells.

The rationale for combining LGH447 and cytarabine lies in their complementary mechanisms of action. By inhibiting PIM kinases, LGH447 is expected to lower the apoptotic threshold of AML cells, making them more susceptible to the DNA-damaging effects of cytarabine. Specifically, inhibition of PIM kinases can lead to decreased phosphorylation of the pro-apoptotic protein BAD and stabilization of the cell cycle inhibitor p27, effects that are anticipated to synergize with cytarabine-induced cell cycle arrest and apoptosis.

Comparative Preclinical Efficacy: A Surrogate Analysis

The following tables summarize preclinical data from studies of pan-Pim kinase inhibitors (SGI-1776 and LGB321) in combination with cytarabine in AML models. This data serves as a surrogate to illustrate the potential synergistic effects of the LGH447-cytarabine combination.

Table 1: In Vitro Cytotoxicity and Synergy in AML Cell Lines
Treatment GroupCell LineAssayEndpointResultCombination EffectReference
SGI-1776MOLM-13Clonogenic AssayInhibition of Colony FormationSignificant reduction in coloniesSynergistic [3]
SGI-1776 + CytarabineMOLM-13Clonogenic AssayInhibition of Colony FormationGreater reduction than single agentsSynergistic [3]
JP-11646 (PIM2 Inhibitor)HEL, MV(4;11)MTT AssayIC50JP-11646: 0.17 µM, Cytarabine: 0.31 µMNot Applicable
JP-11646 + CytarabineHEL, MV(4;11)MTT AssayInteraction Parameter (Ø)Ø = 0.173 (Ø<1 indicates synergy)Synergistic
Table 2: Induction of Apoptosis in AML Cells
Treatment GroupCell LineAssayEndpointResultCombination EffectReference
SGI-1776MOLM-13Annexin V/PI Staining% Apoptotic CellsDose-dependent increaseNot Applicable[3]
CytarabineMOLM-13Annexin V/PI Staining% Apoptotic CellsDose-dependent increaseNot Applicable[3]
SGI-1776 + CytarabineMOLM-13Annexin V/PI Staining% Apoptotic CellsSignificantly greater than single agentsSynergistic [3]
Table 3: In Vivo Efficacy in AML Xenograft Models
Treatment GroupAnimal ModelEndpointResultCombination EffectReference
SGI-1776MOLM-13 XenograftTumor Growth InhibitionModerate inhibitionNot Applicable[3]
CytarabineMOLM-13 XenograftTumor Growth InhibitionModerate inhibitionNot Applicable[3]
SGI-1776 + CytarabineMOLM-13 XenograftTumor Growth InhibitionSignificant inhibition, well-toleratedSynergistic [3]
LGB321 + CytarabineKG-1 XenograftTumor Growth InhibitionNot specified in detailSynergistic [4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: AML cells (e.g., HEL, MV(4;11)) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in complete culture medium and incubated for 24 hours.

  • Drug Treatment: Cells are treated with serial dilutions of LGH447, cytarabine, or the combination of both for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The formazan (B1609692) crystals are dissolved by adding 150 µL of a solubilization solution (e.g., DMSO or 0.04M HCl in isopropanol).

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. The Chou-Talalay method is used to determine the Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: AML cells (e.g., MOLM-13) are treated with LGH447, cytarabine, or the combination for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed twice with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Data Acquisition: Samples are analyzed on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
  • Cell Treatment: AML cells are treated with LGH447, cytarabine, or the combination for 24-48 hours.

  • Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing, followed by incubation on ice for at least 30 minutes.

  • Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Cells are incubated at room temperature for 15-30 minutes in the dark.

  • Data Acquisition: Samples are analyzed on a flow cytometer using a linear scale for PI fluorescence.

  • Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

AML Xenograft Model
  • Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a human AML cell line (e.g., MOLM-13, KG-1).

  • Tumor Growth: Tumors are allowed to establish to a palpable size.

  • Drug Administration: Mice are randomized into treatment groups and treated with vehicle, LGH447 (oral), cytarabine (intraperitoneal), or the combination.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., immunohistochemistry for p-BAD, Ki-67).

Visualizing the Synergy: Signaling Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

Synergy_Pathway cluster_Cellular_Effects Cellular Effects LGH447 LGH-447 PIM PIM Kinases LGH447->PIM pBAD p-BAD (inactive) PIM->pBAD Phosphorylates p27 p27 (degraded) PIM->p27 Phosphorylates Cytarabine Cytarabine DNAPol DNA Polymerase Cytarabine->DNAPol Inhibits DNARep DNA Replication DNAPol->DNARep Apoptosis Apoptosis pBAD->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest Inhibits DNARep->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Proposed synergistic mechanism of this compound and Cytarabine in AML.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Model AML_Cells AML Cell Lines Treatment Treat with this compound, Cytarabine, or Combo AML_Cells->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle (PI Staining) Treatment->CellCycle Xenograft Establish AML Xenograft in Mice InVivo_Treatment Treat with this compound, Cytarabine, or Combo Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Growth and Survival InVivo_Treatment->Tumor_Growth PD_Analysis Pharmacodynamic Analysis Tumor_Growth->PD_Analysis

Caption: Preclinical experimental workflow for evaluating synergy.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that the combination of a pan-Pim kinase inhibitor, such as LGH447, with cytarabine holds significant promise as a therapeutic strategy for AML. The synergistic induction of apoptosis and inhibition of tumor growth observed with mechanistically similar compounds provides a solid foundation for further investigation.

Future studies should focus on obtaining direct quantitative data for the LGH447-cytarabine combination in a panel of AML cell lines with diverse genetic backgrounds and in patient-derived xenograft models. Elucidating the precise molecular mechanisms underlying this synergy will be crucial for identifying predictive biomarkers and optimizing clinical trial design. This comparative guide serves as a valuable resource to propel these research efforts forward, with the ultimate goal of improving outcomes for patients with AML.

References

Lgh-447 (PIM447): A Pan-PIM Kinase Inhibitor in Clinical Development for Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the clinical trial results and preclinical experimental data for the pan-PIM kinase inhibitor Lgh-447 (also known as PIM447), with a comparative look at other agents in its class.

This guide provides a detailed overview of the clinical and preclinical data for this compound, a novel, orally bioavailable pan-PIM kinase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PIM kinase inhibition in oncology, particularly in the context of multiple myeloma.

Clinical Trial Outcomes: this compound in Relapsed/Refractory Multiple Myeloma

This compound has been evaluated in a first-in-human, multicenter, open-label, Phase 1 dose-escalation study (NCT02160951) in patients with relapsed and/or refractory multiple myeloma.[1][2][3][4][5] The primary objectives were to determine the maximum tolerated dose (MTD) and/or the recommended dose for expansion (RDE), as well as to assess the safety, tolerability, pharmacokinetics, and preliminary anti-myeloma activity of this compound.[1][2][6]

Seventy-nine patients with a median of four prior therapies were enrolled and received escalating oral doses of this compound from 70 to 700 mg once daily in 28-day cycles.[1] The study established an MTD of 500 mg once daily and an RDE of 300 mg once daily.[1]

Efficacy in a Heavily Pretreated Population

In this heavily pretreated patient population, this compound demonstrated promising single-agent antitumor activity.[1][7][8] The best response observed was a very good partial response (VGPR).[2][7] The main reason for treatment discontinuation was disease progression.[1]

Efficacy EndpointResult (All Patients)Result (at Recommended Dose)
Overall Response Rate (ORR) 8.9%[1] - 10.4%[2]Not explicitly reported
Disease Control Rate (DCR) 68.8%[2] - 72.2%[1]Not explicitly reported
Clinical Benefit Rate (CBR) 25.3%[1]Not explicitly reported
Median Progression-Free Survival (PFS) Not explicitly reported10.9 months[1]

Table 1: Summary of Efficacy Results from the Phase 1 Study of this compound in Relapsed/Refractory Multiple Myeloma.

Safety and Tolerability Profile

This compound was generally well-tolerated.[7][8] The majority of adverse events (AEs) were grade 1/2.[7][8] Treatment-related grade 3/4 AEs were primarily hematologic.[1] Eleven dose-limiting toxicities (DLTs) were reported, with one DLT of grade 3 thrombocytopenia occurring at the 200 mg dose level.[1][7][8] The most common grade 3/4 AEs are detailed in the table below.

Adverse Event (Grade 3/4)Frequency
Thrombocytopenia 31.6%[6][7]
Anemia 21.1%[6][7]
Neutropenia 15.8%[6][7]

Table 2: Common Grade 3/4 Adverse Events in the Phase 1 Study of this compound.

Comparison with Other Pan-PIM Kinase Inhibitors

While this compound has shown promising early results in multiple myeloma, other pan-PIM kinase inhibitors have also been investigated in hematologic malignancies. A direct comparison is challenging due to different study designs and patient populations.

DrugIndication(s) StudiedKey Efficacy FindingsKey Safety Findings
This compound (PIM447) Relapsed/Refractory Multiple MyelomaORR: 8.9%-10.4%; Median PFS at RD: 10.9 months.[1][2]MTD: 500 mg qd; RD: 300 mg qd. Primarily hematologic grade 3/4 AEs.[1]
INCB053914 Advanced Hematologic Malignancies (including MM)Limited responses observed in combination therapies. Two complete responses in AML (with cytarabine).Generally well-tolerated. Most common TEAEs were elevated ALT/AST.[7]
AZD1208 Hematologic Malignancies (not specifically MM in trials mentioned)Limited preclinical single-agent activity in myeloma.[9]Information not available from provided search results.

Table 3: Comparison of this compound with Other Pan-PIM Kinase Inhibitors in Clinical Development.

Mechanism of Action and Preclinical Findings

This compound is a potent and selective pan-PIM kinase inhibitor, targeting PIM-1, PIM-2, and PIM-3 serine/threonine kinases.[5] These kinases are downstream effectors of various cytokine and growth factor signaling pathways and play a crucial role in cell cycle progression, apoptosis inhibition, and cell survival.[5] PIM-2 is frequently overexpressed in multiple myeloma cells.[10]

Preclinical studies have demonstrated that this compound induces cell cycle disruption and apoptosis in myeloma cells.[10] This is mediated by a decrease in the levels of phospho-Bad (Ser112) and c-Myc, and the inhibition of the mTORC1 pathway.[11] Furthermore, this compound has shown the ability to inhibit osteoclast formation and resorption, suggesting a dual benefit in addressing both the tumor burden and the associated bone disease in multiple myeloma.[10] In xenograft mouse models of multiple myeloma, this compound demonstrated significant inhibition of tumor growth.[6][7]

Signaling Pathway of PIM Kinase Inhibition by this compound

PIM_Kinase_Inhibition Cytokines_GF Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines_GF->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinases (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM mTORC1 mTORC1 Pathway PIM->mTORC1 pBad_cMyc Phospho-Bad (Ser112) / c-Myc PIM->pBad_cMyc CellCycle Cell Cycle Progression (G1/S Transition) PIM->CellCycle Lgh447 This compound (PIM447) Lgh447->PIM Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis pBad_cMyc->Apoptosis Apoptosis->Proliferation CellCycle->Proliferation

Caption: this compound inhibits PIM kinases, leading to downstream effects on cell survival pathways.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Plating: Plate cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours at 37°C.[8]

  • Treatment: Aspirate the old media and add 100 µL of media containing the desired concentrations of this compound. Incubate for a further 24-72 hours.[8]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5-4 hours at 37°C.[8][12][13]

  • Solubilization: Carefully aspirate the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.[8][13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Immunoblotting (Western Blot)

Immunoblotting is used to detect specific proteins in a sample. In the context of this compound, it was used to measure the phosphorylation of S6 ribosomal protein (pS6RP), a downstream effector of the mTORC1 pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[11]

  • SDS-PAGE: Separate 50 µg of protein lysate per sample on a 10% Bis-Tris SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in TBST) for at least 30 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-pS6RP and anti-total S6RP) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Start: Hypothesis PIM kinase inhibition is a therapeutic strategy for Multiple Myeloma invitro In Vitro Studies start->invitro mtt Cell Viability (MTT Assay) on MM cell lines invitro->mtt apoptosis Apoptosis Assays (e.g., Annexin V staining) invitro->apoptosis western Mechanism of Action (Immunoblotting for pS6RP, etc.) invitro->western invivo In Vivo Studies mtt->invivo apoptosis->invivo western->invivo xenograft Mouse Xenograft Model of Multiple Myeloma invivo->xenograft efficacy Evaluate Tumor Growth Inhibition xenograft->efficacy bone Assess Effects on Bone Disease xenograft->bone clinical Phase 1 Clinical Trial (NCT02160951) efficacy->clinical bone->clinical safety Determine MTD and Safety Profile clinical->safety prelim_efficacy Assess Preliminary Efficacy (ORR, PFS) clinical->prelim_efficacy end End: Proof of Principle PIM kinase inhibition is a viable therapeutic approach in MM safety->end prelim_efficacy->end

Caption: A typical preclinical to clinical workflow for evaluating a novel therapeutic agent like this compound.

References

Validating Lgh-447 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of Lgh-447, a potent pan-PIM kinase inhibitor. We offer a comparative analysis with alternative PIM kinase inhibitors, supported by experimental data and detailed protocols for key validation assays.

Introduction to this compound and PIM Kinase Inhibition

This compound, also known as PIM447, is an orally bioavailable small molecule that exhibits potent inhibitory activity against all three isoforms of the PIM serine/threonine kinase family: PIM-1, PIM-2, and PIM-3.[1][2][3] These kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell cycle progression, apoptosis inhibition, and protein translation.[1][2][4] Overexpression of PIM kinases is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making them attractive therapeutic targets.[5]

This compound binds to the ATP-binding pocket of PIM kinases, leading to the interruption of the G1/S cell cycle transition and induction of apoptosis.[1][2] Validating that this compound effectively engages its PIM kinase targets within a cellular context is a critical step in preclinical drug development to confirm its mechanism of action and to inform the design of pharmacodynamic biomarker strategies.

Comparative Analysis of Pan-PIM Kinase Inhibitors

The selection of a PIM kinase inhibitor for research or therapeutic development depends on its potency, selectivity, and cellular activity. Below is a comparison of this compound with other well-characterized pan-PIM kinase inhibitors, AZD1208 and SGI-1776.

InhibitorTarget(s)PIM-1 Ki/IC50PIM-2 Ki/IC50PIM-3 Ki/IC50Key Off-TargetsReference
This compound (PIM447) Pan-PIM6 pM (Ki)18 pM (Ki)9 pM (Ki)GSK3β, PKN1, PKCτ (at >10^5-fold higher concentration)[6]
AZD1208 Pan-PIM0.4 nM (IC50)5.0 nM (IC50)1.9 nM (IC50)Highly selective[7]
SGI-1776 Pan-PIM7 nM (IC50)363 nM (IC50)69 nM (IC50)Flt3, Haspin[8][9][10]

Note: Ki and IC50 values are assay-dependent and should be compared with caution when sourced from different studies.

PIM Kinase Signaling Pathway

The following diagram illustrates the central role of PIM kinases in cell signaling and the key downstream effectors modulated by this compound.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM PIM Kinases (PIM-1, PIM-2, PIM-3) JAK_STAT->PIM Bad Bad PIM->Bad phosphorylates cMyc c-Myc PIM->cMyc stabilizes mTORC1 mTORC1 PIM->mTORC1 activates Lgh447 This compound Lgh447->PIM pBad p-Bad (Ser112) (Inactive) Bad->pBad Bcl2 Bcl-2 pBad->Bcl2 releases Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression (G1-S Transition) cMyc->Cell_Cycle p4EBP1 p-4E-BP1 mTORC1->p4EBP1 pS6K p-p70S6K mTORC1->pS6K Protein_Synthesis Protein Synthesis p4EBP1->Protein_Synthesis pS6K->Protein_Synthesis

Caption: PIM Kinase Signaling and this compound's Point of Intervention.

Experimental Protocols for Target Engagement Validation

Here, we detail three widely accepted methods to validate the target engagement of this compound in a cellular context.

Western Blotting for Downstream Substrate Phosphorylation

This method provides indirect but crucial evidence of target engagement by measuring the phosphorylation status of known PIM kinase substrates.

Experimental Workflow

WB_Workflow Western Blot Workflow for Target Engagement Cell_Culture Cell Culture (e.g., MM.1S, MOLM-16) Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Lysis Cell Lysis (with phosphatase inhibitors) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Bad, anti-p-4E-BP1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western Blot-based Target Validation.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., multiple myeloma or acute myeloid leukemia cells) to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature protein lysates in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2] Incubate the membrane with primary antibodies against phosphorylated PIM substrates (e.g., p-Bad (Ser112), p-4E-BP1 (Thr37/46), p-S6RP (Ser235/236)) and total protein counterparts overnight at 4°C.[1][2][6]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of PIM substrates indicates target engagement by this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA provides direct evidence of target engagement by measuring the thermal stabilization of PIM kinases upon this compound binding.[11][12]

Experimental Workflow

CETSA_Workflow CETSA Workflow Cell_Culture Cell Culture Treatment Treat cells with this compound or Vehicle Cell_Culture->Treatment Harvest Harvest and Resuspend Cells Treatment->Harvest Heat_Shock Heat Shock (Temperature Gradient) Harvest->Heat_Shock Freeze_Thaw Cell Lysis (Freeze-Thaw Cycles) Heat_Shock->Freeze_Thaw Centrifuge Centrifugation (Separate soluble/aggregated proteins) Freeze_Thaw->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant WB_Analysis Western Blot Analysis (for PIM-1, PIM-2, PIM-3) Supernatant->WB_Analysis Data_Analysis Data Analysis (Generate Melt Curves) WB_Analysis->Data_Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells with a saturating concentration of this compound or vehicle for 2-4 hours.[11]

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[12][13]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.[12][13]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.[12]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble PIM-1, PIM-2, and PIM-3 by Western blotting as described previously.

  • Data Analysis: Quantify the band intensities at each temperature and normalize to the unheated control. Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the melt curve for the this compound-treated samples indicates thermal stabilization and direct target engagement.

Kinobeads (Chemical Proteomics) Assay

This affinity chromatography-based method uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[14][15] It can be used in a competitive binding format to determine the selectivity and affinity of this compound for its targets in a cellular lysate.[15]

Experimental Workflow

Kinobeads_Workflow Kinobeads Assay Workflow Cell_Lysis Prepare Cell Lysate Treatment Incubate Lysate with this compound (Varying Concentrations) Cell_Lysis->Treatment Kinobeads Add Kinobeads (Affinity Capture of Kinases) Treatment->Kinobeads Wash Wash Beads to Remove Non-specific Binders Kinobeads->Wash Elution Elute Bound Kinases Wash->Elution MS_Prep Protein Digestion and Sample Prep for Mass Spec Elution->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Data Analysis (Quantify Kinase Levels, Generate IC50 curves) LC_MS->Data_Analysis

Caption: Kinobeads Assay Workflow for Target Profiling.

Detailed Protocol:

  • Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Competitive Binding: Incubate aliquots of the lysate with a range of this compound concentrations for 1 hour at 4°C.[16]

  • Kinobeads Pulldown: Add kinobeads to the lysates and incubate for another hour to capture kinases that are not bound to this compound.[16]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the captured kinases. The binding of this compound to its targets will prevent their capture by the kinobeads, resulting in a dose-dependent decrease in their signal. This data can be used to generate IC50 curves, confirming target engagement and revealing the broader selectivity profile of this compound across the kinome.[14]

Conclusion

Validating the cellular target engagement of this compound is essential for its continued development. The combination of indirect methods, such as Western blotting for downstream pathway modulation, and direct biophysical methods, like CETSA and kinobeads profiling, provides a robust and comprehensive approach to confirming that this compound effectively binds to and inhibits PIM kinases in a physiologically relevant context. This guide offers the necessary protocols and comparative data to aid researchers in these critical validation studies.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Profiles of Pan-PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that have emerged as attractive therapeutic targets in oncology due to their pivotal roles in cell survival, proliferation, and apoptosis. While the development of potent PIM kinase inhibitors is a promising avenue for cancer therapy, ensuring their specificity is a critical challenge. Off-target activities can lead to unforeseen side effects and confound the interpretation of experimental results. This guide provides a comparative analysis of the off-target kinase inhibition profile of Lgh-447 alongside other notable pan-PIM kinase inhibitors, supported by experimental data.

Comparative Kinase Inhibition Profile

The following table summarizes the on-target and off-target activities of this compound and selected alternative pan-PIM kinase inhibitors. Potency is represented by half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values, with lower values indicating higher potency.

CompoundPrimary TargetsOn-Target PotencyKey Off-TargetsOff-Target Potency
This compound (PIM447) PIM1, PIM2, PIM3Ki: 6 pM (PIM1), 18 pM (PIM2), 9 pM (PIM3)[1]GSK3β, PKN1, PKCτIC50: 1-5 µM[1]
AZD1208 PIM1, PIM2, PIM3IC50: 0.4 nM (PIM1), 5.0 nM (PIM2), 1.9 nM (PIM3)[2]13 kinases inhibited >50% at 1µM in KINOMEscan[2]-
SGI-1776 PIM1, PIM2, PIM3IC50: 7 nM (PIM1), 363 nM (PIM2), 69 nM (PIM3)[3]Flt-3, HaspinIC50: 44 nM (Flt-3), 34 nM (Haspin)[3]
CX-6258 PIM1, PIM2, PIM3IC50: 5 nM (PIM1), 25 nM (PIM2), 16 nM (PIM3)[4]Flt-3IC50: 134 nM[5]
GDC-0339 PIM1, PIM2, PIM3Ki: 0.03 nM (PIM1), 0.1 nM (PIM2), 0.02 nM (PIM3)Good selectivity against other kinases[6]-

Experimental Protocols

The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors. The data presented in this guide were generated using a combination of biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase. These assays are essential for determining the intrinsic potency of an inhibitor against its target.

1. Radiometric Assays:

  • Principle: This traditional "gold standard" method measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.

  • General Protocol:

    • The kinase, substrate, and test compound are incubated together in a suitable reaction buffer.

    • The kinase reaction is initiated by the addition of radiolabeled ATP.

    • After a defined incubation period, the reaction is stopped.

    • The phosphorylated substrate is separated from the unreacted ATP, typically by binding to a filter membrane.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor.

2. KINOMEscan™ (Competition Binding Assay):

  • Principle: This high-throughput screening platform measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

  • General Protocol:

    • A DNA-tagged kinase, an immobilized ligand on beads, and the test compound are combined in a multi-well plate.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The beads are washed to remove any unbound kinase.

    • The amount of kinase remaining bound to the beads is quantified by qPCR of the DNA tag.

    • A lower qPCR signal compared to the control (DMSO) indicates that the test compound has displaced the kinase from the immobilized ligand, thus identifying it as a binder.

Cell-Based Assays

Cell-based assays are critical for confirming that an inhibitor can effectively engage its target within a complex cellular environment and exert a functional effect.

1. Cellular Phosphorylation Assays (e.g., Western Blot, ELISA):

  • Principle: These assays measure the phosphorylation status of a known downstream substrate of the target kinase within cells. A reduction in the phosphorylation of the substrate upon treatment with the inhibitor provides evidence of target engagement and inhibition.

  • General Protocol (Western Blot):

    • Cells are treated with various concentrations of the kinase inhibitor or a vehicle control.

    • After the treatment period, the cells are lysed to extract total protein.

    • Protein concentrations are determined to ensure equal loading.

    • The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific to the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme for detection.

    • A separate blot is often performed using an antibody against the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.

    • The signal is visualized and quantified to determine the change in phosphorylation levels.

2. Cell Proliferation/Viability Assays:

  • Principle: For kinases involved in cell growth and survival, these assays measure the inhibitor's effect on cell proliferation or viability.

  • General Protocol (MTT Assay):

    • Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

    • After a set incubation period (e.g., 48-72 hours), a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Viable cells with active metabolism convert the MTT into a colored formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured using a plate reader.

    • The absorbance is proportional to the number of viable cells, allowing for the calculation of the inhibitor's effect on cell growth.

Visualizations

PIM Kinase Signaling Pathway

The PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Once expressed, PIM kinases are constitutively active and phosphorylate a range of substrates involved in cell cycle progression, apoptosis, and protein synthesis.

PIM_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P PIM_mRNA PIM mRNA STAT->PIM_mRNA Transcription PIM_Kinase PIM Kinase PIM_mRNA->PIM_Kinase Translation cMyc c-Myc PIM_Kinase->cMyc P Bad Bad PIM_Kinase->Bad P mTORC1 mTORC1 PIM_Kinase->mTORC1 Protein_Synthesis Protein Synthesis cMyc->Protein_Synthesis pBad p-Bad (inactive) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis _4EBP1 4E-BP1 mTORC1->_4EBP1 P p4EBP1 p-4E-BP1 eIF4E eIF4E _4EBP1->eIF4E eIF4E->Protein_Synthesis

Caption: Simplified PIM kinase signaling pathway.

General Experimental Workflow for Kinase Profiling

The process of characterizing a kinase inhibitor involves a series of well-defined experimental steps to determine its potency and selectivity.

Kinase_Profiling_Workflow Start Start: Inhibitor Synthesis/ Acquisition Biochem_Assay Biochemical Assay (e.g., Radiometric, FRET) Start->Biochem_Assay IC50 Determine IC50/Ki (On-Target Potency) Biochem_Assay->IC50 Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan) IC50->Kinome_Scan Off_Target_ID Identify Off-Targets (Selectivity Profile) Kinome_Scan->Off_Target_ID Cell_Assay Cell-Based Assay (Target Engagement) Off_Target_ID->Cell_Assay Cellular_Potency Determine Cellular Potency (e.g., p-Substrate levels) Cell_Assay->Cellular_Potency Functional_Assay Functional Cellular Assay (e.g., Proliferation, Apoptosis) Cellular_Potency->Functional_Assay Phenotype Assess Cellular Phenotype Functional_Assay->Phenotype End End: Characterized Inhibitor Phenotype->End

Caption: General workflow for kinase inhibitor profiling.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the serine/threonine kinase inhibitor Lgh-447 (also known as PIM447) with other related kinases, supported by experimental data. This guide is intended for researchers, scientists, and professionals in the field of drug development to provide an objective overview of this compound's selectivity and potential for off-target effects.

Introduction

This compound is a potent, orally available pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia) kinase family, targeting PIM-1, PIM-2, and PIM-3.[1][2][3] These serine/threonine kinases are crucial downstream effectors in various cytokine and growth factor signaling pathways, playing a significant role in cell cycle progression and the inhibition of apoptosis.[1][2] Dysregulation of PIM kinase activity has been implicated in the pathogenesis of various malignancies, making them a compelling target for cancer therapy.[1][2] This guide focuses on the cross-reactivity profile of this compound against a panel of other serine/threonine kinases to assess its selectivity.

Data Presentation

The inhibitory activity of this compound has been evaluated against a broad panel of serine/threonine kinases. The data clearly demonstrates a high degree of selectivity for the PIM kinase family.

Primary Targets: PIM Kinase Family

This compound exhibits potent inhibition of all three PIM kinase isoforms in the low picomolar range, as detailed in Table 1.

Target KinaseKi (pM)
PIM-16
PIM-218
PIM-39
Table 1: Inhibitory Potency (Ki) of this compound against PIM Kinases.[4]
Off-Target Kinase Profile

The selectivity of this compound was assessed against a panel of 68 diverse protein kinases. Outside of the PIM family, significant inhibition was only observed for a few kinases at much higher concentrations, indicating a wide therapeutic window.

Off-Target KinaseIC50 (µM)
GSK3β1 - 5
PKN11 - 5
PKCτ1 - 5
Other 65 Kinases> 9
Table 2: Cross-Reactivity of this compound with Related Serine/Threonine Kinases.[4]

As shown in Table 2, this compound displays significantly lower potency against GSK3β, PKN1, and PKCτ, with IC50 values in the micromolar range.[4] For the vast majority of other kinases in the screening panel, the IC50 was greater than 9 µM, highlighting the high selectivity of this compound.[4]

Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay used to determine the IC50 values of this compound. This protocol is based on commonly used methods such as the ADP-Glo™ Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of serine/threonine kinases.

Materials:

  • Recombinant human kinases

  • This compound compound

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white opaque assay plates

  • Multichannel pipettes and reagent reservoirs

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase buffer to the desired final concentrations. A DMSO-only control is also prepared.

  • Reaction Setup: In a 384-well plate, the following components are added in order:

    • 1 µL of the diluted this compound compound or DMSO control.

    • 2 µL of the specific recombinant kinase solution.

    • 2 µL of a mixture containing the kinase-specific substrate and ATP. The final ATP concentration should be close to its Km for the specific kinase.

  • Kinase Reaction: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stopping the Reaction and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. The plate is then incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. The plate is incubated for another 30 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the dose-response curve using appropriate software.

Visualizations

PIM Signaling Pathway

The following diagram illustrates the central role of PIM kinases in cell signaling pathways.

PIM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors_Cytokines Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors_Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) Downstream_Targets Downstream Targets (e.g., BAD, c-Myc, mTORC1) PIM_Kinase->Downstream_Targets Phosphorylation This compound This compound This compound->PIM_Kinase Inhibition Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Promotes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Nuclear Translocation Gene_Transcription->PIM_Kinase PIM Transcription

Caption: Simplified PIM kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition Assay

The diagram below outlines the key steps in a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilution of this compound Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, ATP, this compound) Compound_Dilution->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal Stop_Reaction->Signal_Generation Data_Acquisition Measure Luminescence Signal_Generation->Data_Acquisition Data_Analysis Analyze Data & Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

References

A Comparative Guide to PIM Kinase Inhibitors: LGH-447 versus AZD1208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent pan-PIM kinase inhibitors, LGH-447 and AZD1208. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug development and discovery programs.

Introduction to PIM Kinases

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM1, PIM2, and PIM3.[1] These kinases are crucial regulators of cell survival, proliferation, and metabolism.[2] Overexpression of PIM kinases is frequently observed in various hematological malignancies and solid tumors, making them attractive therapeutic targets for cancer treatment.[3][4] PIM kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression, apoptosis, and protein translation.[]

Overview of this compound and AZD1208

Both this compound (also known as PIM447) and AZD1208 are orally bioavailable, small-molecule inhibitors that target all three PIM kinase isoforms.[6][7][8] They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinases and preventing the phosphorylation of their substrates.[9] While both compounds have been investigated in preclinical and clinical settings for the treatment of various cancers, they exhibit distinct biochemical potencies and cellular effects.[10][11]

Comparative Analysis of In Vitro Potency

The following tables summarize the reported in vitro potencies of this compound and AZD1208 against the three PIM kinase isoforms. It is important to note that direct comparison of IC₅₀ and Kᵢ values should be approached with caution, as experimental conditions can vary between studies.

Table 1: Biochemical Potency (Kᵢ values)

InhibitorPIM1 KᵢPIM2 KᵢPIM3 Kᵢ
This compound 6 pM[6][12]18 pM[6][12]9 pM[6][12]
AZD1208 0.1 nM[3][9]1.92 nM[3][9]0.4 nM[3][9]

Table 2: Enzymatic Inhibition (IC₅₀ values)

InhibitorPIM1 IC₅₀PIM2 IC₅₀PIM3 IC₅₀ATP Concentration
This compound <3 nM[12]<3 nM[12]Not ReportedNot Specified
AZD1208 0.4 nM[3][8]5.0 nM[3][8]1.9 nM[3][8]Half-maximal velocity
AZD1208 2.6 nM[9]164 nM[9]17 nM[9]5 mM (Physiological)

Based on the available data, this compound demonstrates picomolar potency against all three PIM kinase isoforms, suggesting it is a highly potent inhibitor.[6][12] AZD1208 also exhibits nanomolar to sub-nanomolar potency.[3][9] Notably, the IC₅₀ values for AZD1208 are influenced by the ATP concentration in the enzymatic assay, with higher concentrations of ATP leading to an increase in the measured IC₅₀, which is characteristic of ATP-competitive inhibitors.[9]

Cellular Activity and Mechanism of Action

Both inhibitors have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of hematological origin.

This compound:

  • Induces apoptosis in multiple myeloma (MM) cell lines.[6][13]

  • Causes cell cycle arrest at the G0/G1 phase.[13][14]

  • Inhibits the mTORC1 pathway, as evidenced by decreased phosphorylation of downstream effectors like 4E-BP1 and S6 ribosomal protein.[12][15]

  • Reduces levels of phospho-Bad (Ser112) and c-Myc.[13]

  • In addition to its anti-myeloma effects, this compound has shown bone-protective properties by inhibiting osteoclast formation and resorption.[12][15]

AZD1208:

  • Inhibits the growth of acute myeloid leukemia (AML) cell lines, with sensitivity correlating with PIM-1 expression and STAT5 activation.[9]

  • Induces apoptosis and cell cycle arrest.[3][9]

  • Suppresses the phosphorylation of p70S6K and 4E-BP1, leading to an inhibition of mRNA translation.[9]

  • Reduces the phosphorylation of Bad at Ser112.[16]

  • Has shown efficacy in preclinical models of AML, including xenograft tumors.[3][9]

PIM Kinase Signaling Pathway

The diagram below illustrates the central role of PIM kinases in cell signaling and the points of intervention for inhibitors like this compound and AZD1208.

PIM_Signaling_Pathway PIM Kinase Signaling Pathway Cytokines Cytokines & Growth Factors Receptors Receptors Cytokines->Receptors JAK JAK Receptors->JAK STAT STAT JAK->STAT PIM PIM Kinases (PIM1, PIM2, PIM3) STAT->PIM Transcription mTORC1 mTORC1 Pathway PIM->mTORC1 Bad Bad PIM->Bad Phosphorylation (inactivation) cMyc c-Myc PIM->cMyc Inhibitors This compound / AZD1208 Inhibitors->PIM p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 S6 S6 p70S6K->S6 Translation Protein Translation S6->Translation eIF4E eIF4E fourEBP1->eIF4E eIF4E->Translation Proliferation Cell Proliferation & Survival Translation->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Apoptosis->Proliferation CellCycle Cell Cycle Progression cMyc->CellCycle CellCycle->Proliferation

PIM Kinase Signaling and Inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common format is a luminescence-based assay that measures ADP production, which is directly proportional to kinase activity.[17][18]

Workflow:

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Prep Prepare serial dilutions of inhibitor (this compound/AZD1208) Start->Prep Reaction Incubate inhibitor with PIM kinase, substrate, and ATP Prep->Reaction ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Reaction->ADP_Glo Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light ADP_Glo->Detection Measure Measure luminescence Detection->Measure Analyze Analyze data and calculate IC50 value Measure->Analyze End End Analyze->End

Workflow for a typical in vitro kinase assay.

Materials:

  • Purified recombinant PIM1, PIM2, or PIM3 kinase

  • Kinase substrate (e.g., a peptide substrate)

  • ATP

  • Kinase buffer

  • Test compounds (this compound, AZD1208)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

  • In a 384-well plate, add the diluted inhibitor solution.

  • Add the PIM kinase solution to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[18]

  • Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[18]

  • Add the Kinase Detection Reagent and incubate for 30 minutes to generate a luminescent signal.[18]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[17]

Workflow:

Cell_Viability_Workflow Cellular Proliferation Assay Workflow Start Start Seed Seed cancer cells (e.g., MOLM-16, KG-1a) in a 96-well plate Start->Seed Incubate_adhere Incubate overnight to allow cells to adhere Seed->Incubate_adhere Treat Treat cells with serial dilutions of inhibitor (this compound/AZD1208) Incubate_adhere->Treat Incubate_treat Incubate for a specified period (e.g., 48-72 hours) Treat->Incubate_treat CTG_reagent Add CellTiter-Glo® Reagent Incubate_treat->CTG_reagent Lyse Mix to induce cell lysis and stabilize luminescent signal CTG_reagent->Lyse Measure Measure luminescence Lyse->Measure Analyze Analyze data and calculate GI50 value Measure->Analyze End End Analyze->End

Workflow for a typical cell viability assay.

Materials:

  • Cancer cell line known to express PIM kinases (e.g., MOLM-16, KG-1a)

  • Complete cell culture medium

  • Test compounds (this compound, AZD1208)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[17]

  • Treat the cells with a serial dilution of the PIM kinase inhibitor for a specified period, typically 48-72 hours.[17]

  • Equilibrate the plate to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[17]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Measure the luminescence using a plate reader.

  • Normalize the data to DMSO-treated control cells and plot cell viability against the inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

Both this compound and AZD1208 are potent pan-PIM kinase inhibitors with demonstrated anti-cancer activity in preclinical models. This compound appears to have greater biochemical potency, with Kᵢ values in the picomolar range. Both compounds effectively inhibit downstream PIM signaling, leading to cell cycle arrest and apoptosis. The choice between these inhibitors for a specific research application will depend on the desired potency, the specific cellular context, and other experimental parameters. This guide provides a foundational comparison to aid in this selection process. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison.

References

Lgh-447 in Relapsed/Refractory Multiple Myeleloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-PIM kinase inhibitor Lgh-447 (also known as PIM447) with alternative therapies for relapsed or refractory multiple myeloma (RRMM). The information is presented to facilitate objective evaluation and is supported by available preclinical and clinical data.

Efficacy of this compound and Comparator Therapies

The following tables summarize the clinical efficacy of this compound and other common treatment regimens for RRMM. It is important to note that these data are derived from different clinical trials with varying patient populations and methodologies, and therefore direct cross-trial comparisons should be made with caution.

Treatment RegimenTrial Name/IdentifierPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)Median Overall Survival (OS)
This compound (PIM447) Phase I (NCT02160951)[1]Japanese patients with RRMM15.4%>6 months in 2 patientsNot ReportedNot Reported
This compound (PIM447) Phase I (First-in-human)[2]RRMM patients8.9%10.9 months (at RD)Not ReportedNot Reported
Daratumumab + Pomalidomide + Dexamethasone (Dara-Pd) Real-world data[3]RRMM patients69.1%10.8 months (after 1 line of therapy)Not ReportedNot Reported
Daratumumab + Pomalidomide + Dexamethasone (Dara-Pd) MM-014 (Phase II)[4][5]Lenalidomide-exposed RRMM77.7%Not Reached (at median follow-up of 28.4 months)Not Reported56.7 months
Elotuzumab + Lenalidomide + Dexamethasone (Elo-Rd) ELOQUENT-2 (Phase III)RRMM patients with 1-3 prior therapiesNot the primary endpoint19.4 monthsNot Reported48.3 months
Elotuzumab + Lenalidomide + Dexamethasone (Elo-Rd) Real-world data[6][7]RRMM patients76.7%18.4 monthsNot Reported34 months
Carfilzomib + Lenalidomide + Dexamethasone (KRd) ASPIRE (Phase III)[8][9]RRMM patients with 1-3 prior therapies87.1%26.3 monthsNot ReportedNot Reached (at interim analysis)
Carfilzomib + Lenalidomide + Dexamethasone (KRd) Real-world data[10]RRMM patients (2nd or 3rd line)95%36 monthsNot ReportedNot Reached (5-year OS rate 73%)
Panobinostat + Bortezomib + Dexamethasone (Pano-Vd) PANORAMA 1 (Phase III)[11][12]RRMM patients with ≥2 prior regimensNot Reported12.0 monthsNot ReportedNot Reported
Panobinostat + Bortezomib + Dexamethasone (Pano-Vd) PANORAMA 2 (Phase II)[13]Bortezomib-refractory RRMM34.5%5.4 months6.0 monthsNot Reported
Bortezomib + Lenalidomide + Dexamethasone (VRd) Phase IIRelapsed or relapsed/refractory MM64%9.5 months8.7 months30 months

Mechanism of Action and Signaling Pathway

This compound is a pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), which are serine/threonine kinases involved in cell survival and proliferation. In multiple myeloma, PIM2 is often overexpressed. PIM kinase inhibition by this compound has been shown to impact the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.

PIM_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 BAD BAD AKT->BAD inactivates PIM PIM Kinase PIM->mTORC1 PRAS40 PRAS40 PIM->PRAS40 inactivates PIM->BAD inactivates Lgh447 This compound Lgh447->PIM p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 PRAS40->mTORC1 S6RP S6RP p70S6K->S6RP Proliferation Cell Proliferation & Survival S6RP->Proliferation fourEBP1->Proliferation Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Bcl2->Proliferation In_Vitro_Cytotoxicity_Workflow start Start plate_cells Plate Myeloma Cells start->plate_cells add_drug Add this compound or Comparator Drug plate_cells->add_drug incubate Incubate for 24-72 hours add_drug->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end Xenograft_Model_Workflow start Start inject_cells Subcutaneously Inject Myeloma Cells into Immunocompromised Mice start->inject_cells tumor_growth Allow Tumors to Establish and Grow inject_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound, Comparator, or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Reached (e.g., tumor size limit) monitor->endpoint collect_tissues Collect Tumors and Tissues for Analysis endpoint->collect_tissues end End collect_tissues->end

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lgh-447

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Lgh-447, a pan-PIM kinase inhibitor used in research.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented below. This information is essential for correct handling and waste categorization.

PropertyValue
Molecular Formula C₂₄H₂₃F₃N₄O
Molecular Weight 440.5 g/mol [3]
Synonyms PIM447, LGH447[3]
Appearance Solid (presumed)
Storage Temperature Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4]
Solubility DMSO: 80 mg/mL (181.63 mM)[4]
Primary Hazards Potential irritant, toxic (Assumed for safety)
Incompatible Materials Strong oxidizing agents, strong acids (General guidance)[2]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.[1]

1. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A standard laboratory coat.

  • Work Area: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.

2. Waste Segregation and Collection: Properly identifying and segregating chemical waste at the source is a critical step to prevent dangerous reactions and ensure compliant disposal.[2][5]

  • Solid Waste:

    • Collect all solid materials contaminated with this compound, including unused or expired powder, contaminated weigh boats, pipette tips, and gloves.

    • Place these materials in a designated, leak-proof hazardous waste container for solids. This container should be clearly labeled and lined with a chemically resistant bag.[1][2]

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., in DMSO) in a designated, sealed, and properly labeled hazardous liquid waste container.

    • The container must be chemically compatible with the solvent used (e.g., a high-density polyethylene (B3416737) or glass container for organic solvents).

    • Do not mix this compound waste with other chemical waste streams unless compatibility is known and explicitly permitted by your institution's EHS guidelines.[1]

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound must be decontaminated before disposal.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the first rinsate as hazardous liquid waste and dispose of it in the designated liquid waste container. Subsequent rinses may also need to be collected depending on institutional policy.[5]

    • After thorough rinsing and air-drying, deface the original label and dispose of the container as regular laboratory glassware or plastic waste.[3]

3. Waste Container Labeling: Accurate and clear labeling is a legal requirement and essential for safety. All hazardous waste containers for this compound must be clearly labeled with:

  • The words "Hazardous Waste ".

  • The full chemical name: "This compound ".

  • The solvent and approximate concentration (for liquid waste).

  • The associated hazards (e.g., "Toxic," "Caution: Research Chemical, Hazards Unknown").

  • The accumulation start date (the date the first drop of waste was added).[5]

4. Storage: Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure containers are kept tightly sealed at all times, except when adding waste.

  • Use secondary containment (e.g., a larger bin) to capture any potential leaks.[2][3]

  • Store away from incompatible materials, heat, and sources of ignition.[2][3]

5. Final Disposal:

  • When a waste container is full (leaving at least 10% headspace for expansion) or has reached the institutional time limit for storage in an SAA, arrange for its removal.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

  • Only trained EHS personnel or a licensed hazardous waste contractor should handle the transportation and final disposal of the waste.

Mandatory Visualization

The following diagram outlines the procedural workflow for the proper disposal of this compound, from the point of generation to final collection.

Lgh447_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal start Waste Generation (this compound Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., tips, gloves, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Lined, Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Compatible, Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store Sealed Container in Secondary Containment in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Container Full or Time Limit Reached? Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for the Potent Compound Lgh-447

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available data exists for a compound designated "Lgh-447." The following information is a hypothetical guide based on best practices for handling new, potent pharmaceutical compounds of unknown toxicity.[1][2] A formal risk assessment by environmental, health, and safety (EHS) experts must be conducted before any handling.[1][3][4] This guide is intended for researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent, powdered research chemical. Adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is based on a containment strategy for highly potent active pharmaceutical ingredients (HPAPIs).[2][5] A layered approach to PPE is critical.[6]

PPE CategorySpecificationPurpose
Respiratory Powered Air-Purifying Respirator (PAPR) with appropriate particulate filters.Protects against inhalation of fine powder, which can easily become airborne.[7][8]
Hand Double Nitrile Gloves (Powder-Free)Inner glove tucked under sleeve, outer glove cuff extended over the sleeve. Must be changed every 30 minutes or immediately if compromised.[9]
Body Disposable, Low-Linting Coverall ("Bunny Suit") with integrated hood and shoe covers.Provides head-to-toe protection and minimizes cross-contamination.[9]
Eye Chemical Splash GogglesMust be worn under the PAPR face shield to ensure a complete seal against splashes or airborne particles.[5][9]
Footwear Chemical-Resistant, Slip-Resistant ShoesWorn under integrated shoe covers to provide a final layer of protection.[8]

Operational Plan: Handling and Weighing

Handling of this compound must occur within a certified containment system, such as a glovebox isolator, to minimize exposure risk.[7][10]

Experimental Workflow: Weighing and Solubilization

cluster_prep Preparation cluster_handling Potent Compound Handling (Inside Isolator) cluster_cleanup Cleanup & Exit A Don Full PPE B Verify Containment System Certification A->B C Prepare Decontamination Solutions B->C D Introduce this compound (in sealed container) E Weigh Compound on Tared Weigh Paper D->E F Add Compound to Pre-labeled Vessel E->F G Add Solvent and Mix to Solubilize F->G H Seal Primary and Secondary Containers G->H I Decontaminate All Surfaces and Equipment J Bag Waste Inside Isolator I->J K Remove Samples via Pass-Through J->K L Doff PPE Following Procedure K->L

Caption: Workflow for weighing and solubilizing this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Verify that the containment system (e.g., glovebox) has a current certification.

    • Prepare fresh 70% ethanol (B145695) and a designated deactivating solution (e.g., 10% bleach solution, if compatible) and place them in the pass-through.

  • Compound Handling (Inside Containment):

    • Introduce the sealed container of this compound, along with all necessary labware (vials, spatulas, weigh paper), into the containment system.

    • Carefully open the this compound container.

    • Using a dedicated spatula, weigh the desired amount of powder onto tared weigh paper.

    • Transfer the powder to a pre-labeled vessel suitable for solubilization.

    • Add the desired solvent to the vessel and mix until the compound is fully dissolved.

    • Securely seal the primary container (vial/flask) and place it into a labeled, sealed secondary container.

  • Cleanup and Exit:

    • Thoroughly decontaminate all surfaces, equipment, and the exterior of the secondary container inside the isolator before removal.

    • Place all disposable items (weigh paper, gloves, wipes) into a hazardous waste bag inside the isolator. Seal the bag.

    • Remove the double-bagged waste and the sealed secondary container via the pass-through chamber after external decontamination.

    • Exit the handling area and doff PPE according to established procedures to avoid cross-contamination.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[11][12]

Waste Segregation and Disposal Path

cluster_waste_streams Waste Generation cluster_disposal_process Disposal Pathway A Contaminated PPE (Gloves, Coverall) D Segregate into Labeled Hazardous Waste Containers A->D Collect at Point of Use B Disposable Labware (Pipette tips, Vials) B->D Collect at Point of Use C Liquid Waste (Rinsate, Unused Solution) C->D Collect at Point of Use E Store in Satellite Accumulation Area D->E F Scheduled Pickup by EHS E->F G Transport to Licensed Waste Facility F->G H Incineration G->H

Caption: Disposal pathway for this compound contaminated waste.

Step-by-Step Protocol:

  • Segregation:

    • Solid Waste: All contaminated solid waste, including PPE, weigh paper, vials, and cleaning materials, must be placed in a dedicated, labeled hazardous waste container.[11]

    • Liquid Waste: The first rinse of any contaminated, non-disposable labware must be collected as hazardous waste.[11] Unused solutions containing this compound must also be collected in a separate, compatible hazardous liquid waste container.

    • Sharps: Any contaminated needles or blades must be placed in a designated sharps container for hazardous chemical waste.

  • Packaging and Labeling:

    • All waste containers must be kept closed except when adding waste.[11]

    • Each container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Potent Compound," "Toxicity Unknown").

  • Storage and Pickup:

    • Store sealed waste containers in a designated Satellite Accumulation Area.

    • Contact your institution's Environmental Health and Safety (EHS) department for a scheduled waste pickup. Do not dispose of any this compound waste via regular trash or sewer systems.[13]

  • Decontamination of Equipment:

    • All non-disposable equipment must be thoroughly decontaminated. It is the responsibility of the researcher to ensure equipment is clean before it is sent for repair or surplus.[11]

By strictly following these procedures, you contribute to a safe laboratory environment for yourself and your colleagues while ensuring regulatory compliance.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.